Product packaging for 2-Isobutylpyridine(Cat. No.:CAS No. 6304-24-1)

2-Isobutylpyridine

Cat. No.: B1582698
CAS No.: 6304-24-1
M. Wt: 135.21 g/mol
InChI Key: BBVSPSDWPYWMOR-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)pyridine, also known as 2-isobutyl-pyridine or fema 3370, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 2-(2-Methylpropyl)pyridine is slightly soluble (in water) and a very strong basic compound (based on its pKa). 2-(2-Methylpropyl)pyridine has a strong and aromatic taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B1582698 2-Isobutylpyridine CAS No. 6304-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)pyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVSPSDWPYWMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212326
Record name 2-Isobutyl pyridine
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Molecular Weight

135.21 g/mol
Source PubChem
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Physical Description

Colourless to yellow liquid; Sharp aroma
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

110.00 to 111.00 °C. @ 55.00 mm Hg
Record name 2-(2-Methylpropyl)pyridine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.900
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6304-24-1
Record name 2-Isobutylpyridine
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Record name 2-Isobutyl pyridine
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Record name 2-Isobutyl pyridine
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Record name 2-isobutylpyridine
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Record name 2-ISOBUTYLPYRIDINE
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Record name 2-(2-Methylpropyl)pyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037291
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isobutylpyridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-isobutylpyridine, a heterocyclic compound of significant interest in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this versatile pyridine derivative. Our narrative is built on the principles of scientific integrity, offering field-proven insights and grounding all claims in authoritative references.

Introduction and Core Identification

This compound, systematically named 2-(2-methylpropyl)pyridine, is an alkyl-substituted pyridine. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] The introduction of an isobutyl group at the C2-position imparts specific steric and electronic properties that make it a valuable building block and synthetic intermediate. This guide will explore the causality behind its utility, from its basic molecular structure to its practical applications.

Chemical Structure and Molecular Identifiers

The molecular structure consists of a pyridine ring substituted at the second position with an isobutyl group. This arrangement influences the molecule's reactivity and physical characteristics. The lone pair of electrons on the nitrogen atom, along with the aromatic system of the pyridine ring, are key features governing its chemical behavior.

Caption: Chemical structure of this compound (C₉H₁₃N).

For unambiguous identification and use in computational chemistry, the following identifiers are crucial.

IdentifierValueSource
IUPAC Name 2-(2-methylpropyl)pyridine[3]
CAS Number 6304-24-1[3][4]
Molecular Formula C₉H₁₃N[3][5]
Molecular Weight 135.21 g/mol [3][]
SMILES CC(C)CC1=CC=CC=N1[3][5]
InChI InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3[3][5]
InChIKey BBVSPSDWPYWMOR-UHFFFAOYSA-N[3][5]

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is essential knowledge for experimental design and process development.

PropertyValueSource
Appearance Colorless to pale yellow liquid[3][7]
Odor Sharp, aromatic; described as green bell pepper[3][7][8]
Boiling Point 181-182.4 °C at 760 mmHg; 110-111 °C at 55 mmHg[][7][8]
Density 0.894 - 0.900 g/cm³ at 25 °C[3][7]
Refractive Index 1.480 - 1.486 at 20 °C[3][7]
Solubility Insoluble in water; Soluble in alcohol[3][8]
Flash Point 44.44 °C (112.00 °F)[7][8]
logP (o/w) 2.591 (estimated)[7]

Synthesis and Reactivity

General Synthesis Approach

The synthesis of alkylpyridines like this compound often involves the alkylation of a pyridine precursor. A common strategy is the reaction of a pyridine derivative with an appropriate alkylating agent. For instance, a general approach could involve the reaction of 2-lithiopyridine (generated from 2-bromopyridine) with an isobutyl halide. Another established method involves a Wittig-type reaction followed by reduction.

A representative synthesis for a related isomer, 4-isobutylpyridine, involves the reaction of isobutyltriphenylphosphonium iodide with pyridine-4-carboxaldehyde, followed by catalytic hydrogenation of the resulting alkene.[9] This two-step process highlights a robust methodology for introducing an isobutyl group onto the pyridine scaffold.

G cluster_0 Step 1: Alkene Formation cluster_1 Step 2: Reduction PyridineAldehyde Pyridine-4-carboxaldehyde AlkeneProduct 4-Isobutenylpyridine PyridineAldehyde->AlkeneProduct Wittig Reaction WittigReagent Isobutyltriphenylphosphonium Iodide + Base WittigReagent->AlkeneProduct FinalProduct 4-Isobutylpyridine AlkeneProduct->FinalProduct Catalytic Hydrogenation (H₂, Pd/C)

Caption: General workflow for the synthesis of 4-isobutylpyridine.

Chemical Reactivity

The reactivity of this compound is governed by two main features: the pyridine ring and the isobutyl substituent.

  • Pyridine Ring: The nitrogen atom makes the ring electron-deficient, rendering it less susceptible to electrophilic aromatic substitution compared to benzene. However, the nitrogen atom itself can act as a nucleophile or a base.

  • Isobutyl Group: The alkyl group can undergo free-radical reactions under specific conditions. Its steric bulk at the C2-position can influence the accessibility of the nitrogen lone pair and the adjacent ring positions.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[1][2] The incorporation of a pyridine ring can enhance a molecule's pharmacological properties, improve metabolic stability, and address issues related to protein binding and permeability.[2]

While this compound itself is not a therapeutic agent, its role as a key building block is significant. Drug development professionals utilize such intermediates to synthesize more complex molecules. The isobutyl group is particularly useful for probing steric pockets in protein binding sites and for increasing the lipophilicity of a lead compound, which can enhance its ability to cross cell membranes.

The strategic placement of deuterium on pyridine rings is an emerging strategy in drug development to improve metabolic stability by leveraging the kinetic isotope effect.[10] This makes deuterated analogues of this compound potential tools for creating more robust drug candidates.

Additionally, this compound is recognized as a flavoring agent in the food industry, a testament to its distinct organoleptic properties.[3][7] This application, while different from its pharmaceutical role, underscores the compound's well-characterized nature.

Spectroscopic Analysis

Accurate identification and characterization are paramount. Spectroscopic data provides a definitive fingerprint for this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, typically in the 7.0-8.5 ppm range. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the five unique carbons of the pyridine ring and the three unique carbons of the isobutyl group.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region).[3][11]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 135). Fragmentation patterns can provide further structural confirmation.[3][5]

Safety, Handling, and Storage

Ensuring laboratory safety requires a thorough understanding of a chemical's hazards. This compound is classified under the Globally Harmonized System (GHS).

Hazard Identification
  • Classification: Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and may cause respiratory irritation.[3][12]

  • Signal Word: Warning.[12]

  • Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]

Recommended Protocols
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[12] Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a well-characterized compound with a valuable profile for researchers and drug development professionals. Its defined physicochemical properties, established synthetic relevance, and the strategic importance of its pyridine scaffold make it a versatile tool in the synthesis of novel chemical entities. A comprehensive understanding of its structure, reactivity, and safety protocols is essential for leveraging its full potential in the laboratory and beyond.

References

spectroscopic data analysis of 2-isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Isobutylpyridine

Abstract

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. This compound, a substituted pyridine derivative, serves as a valuable model for understanding the application of core spectroscopic techniques. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the resulting data to build a cohesive structural portrait of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in spectroscopic analysis.

Introduction: The Molecular Identity of this compound

This compound (IUPAC Name: 2-(2-methylpropyl)pyridine) is an aromatic heterocyclic compound with the molecular formula C₉H₁₃N.[1] Its structure consists of a pyridine ring substituted at the C2 position with an isobutyl group. The precise characterization of its chemical structure is paramount for quality control, reaction monitoring, and understanding its role in various chemical and biological systems. Spectroscopic analysis provides a non-destructive suite of tools to map the connectivity of atoms and the electronic environment within the molecule, offering a definitive structural fingerprint. This guide will deconstruct the information obtained from four primary spectroscopic methods.

Figure 1: Structure of this compound

Structure of this compound

Image Source: PubChem CID 61385[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

Expertise & Causality: ¹H NMR provides a quantitative map of all unique proton environments. For this compound, we expect to differentiate between the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl substituent. The chemical shift (δ) of each proton is dictated by its local electronic environment; the proximity to the electronegative nitrogen atom and the aromatic ring current will cause significant deshielding of the ring protons.[2] Spin-spin coupling provides direct evidence of connectivity, revealing which protons are adjacent to one another.

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is essential to avoid a large interfering solvent signal.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3] Standard pulse sequences are typically sufficient.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and integrate the signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample in CDCl₃ Prep2 Add TMS Standard Prep1->Prep2 Acq1 Insert into Spectrometer (≥400 MHz) Prep2->Acq1 Acq2 Acquire FID Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate Peaks Proc2->Proc3 Proc4 Assign Signals Proc3->Proc4

Workflow for acquiring and processing a ¹H NMR spectrum.

The spectrum is characterized by a downfield aromatic region and an upfield aliphatic region. The proton alpha to the nitrogen (H6) is the most deshielded due to the inductive effect of the nitrogen atom.[4]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H6 (Pyridine)~8.4 - 8.6Doublet (d)1HMost deshielded due to proximity to electronegative N. Coupled to H5.
H4 (Pyridine)~7.5 - 7.7Triplet of doublets (td) or Triplet (t)1HCoupled to H3 and H5.
H5 (Pyridine)~7.1 - 7.3Doublet of doublets (dd) or Triplet (t)1HCoupled to H4 and H6.
H3 (Pyridine)~7.0 - 7.2Doublet (d)1HCoupled to H4.
Hα (CH₂)~2.7 - 2.9Doublet (d)2HBenzylic-like position, deshielded by the ring. Coupled to Hβ.
Hβ (CH)~2.0 - 2.2Multiplet (m) or Nonet1HCoupled to Hα (2H) and Hγ (6H).
Hγ (2 x CH₃)~0.9 - 1.0Doublet (d)6HEquivalent methyl groups coupled to Hβ.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Expertise & Causality: ¹³C NMR spectroscopy detects the carbon atoms in a molecule. While less sensitive than ¹H NMR, it provides a direct count of the number of unique carbon environments. For this compound, we anticipate nine distinct signals, as the substitution at C2 removes the plane of symmetry from the pyridine ring, making all six ring carbons inequivalent.

The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of single lines, one for each unique carbon.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C2 (Pyridine)~161 - 163Quaternary carbon attached to N and the alkyl group. Most deshielded ring carbon.
C6 (Pyridine)~148 - 150Deshielded due to proximity to N.
C4 (Pyridine)~135 - 137Standard aromatic carbon chemical shift.
C3 (Pyridine)~122 - 124Shielded relative to C4 and C5.
C5 (Pyridine)~120 - 122Shielded relative to C4.
Cα (CH₂)~45 - 47Aliphatic carbon attached to the aromatic ring.
Cβ (CH)~30 - 32Aliphatic carbon.
Cγ (2 x CH₃)~22 - 24Equivalent methyl carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying functional groups. For this compound, we use IR to confirm the presence of the aromatic pyridine ring and the aliphatic isobutyl group. The key is to identify the C-H stretches (distinguishing sp² from sp³ hybridized carbons) and the ring-specific C=C and C=N stretching vibrations.[5]

  • Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

  • Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-650 cm⁻¹.[6]

G Prep Prepare Neat Sample (Liquid Film on Salt Plate) Acq_BG Acquire Background Spectrum Prep->Acq_BG Acq_Sample Acquire Sample Spectrum Acq_BG->Acq_Sample Analysis Identify Characteristic Absorption Bands Acq_Sample->Analysis

Workflow for acquiring and analyzing an IR spectrum.
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic (sp² C-H)
3000 - 2850C-H StretchAliphatic (sp³ C-H)
1600 - 1450C=C and C=N StretchPyridine Ring Vibrations
1470 - 1450C-H BendCH₂ and CH₃ Deformations
750 - 700C-H Out-of-Plane BendMonosubstituted-like pattern

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[7] This process provides two critical pieces of information: the molecular weight from the intact molecular ion (M⁺•) and structural clues from the fragmentation pattern. The fragments produced are not random; they result from the cleavage of the weakest bonds and the formation of the most stable positive ions.[8]

  • Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.[9]

  • Ionization: The sample is vaporized and enters an ionization chamber where it is bombarded with a 70 eV electron beam.[9]

  • Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

The molecular weight of this compound is 135.21 g/mol .[1]

m/z Value Proposed Ion/Fragment Formation Mechanism
135[C₉H₁₃N]⁺• (M⁺•)Molecular Ion
120[M - CH₃]⁺Loss of a methyl radical from the isobutyl group.
93[M - C₃H₆]⁺•Loss of propene via McLafferty-type rearrangement. This is often the base peak.[1]
92[M - C₃H₇]⁺Cleavage of the bond beta to the pyridine ring, losing a propyl radical.
78[C₅H₄N]⁺Loss of the entire isobutyl radical.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound possess delocalized π-electron systems, which give rise to characteristic π → π* transitions.[10] While less structurally informative than NMR or MS, the UV-Vis spectrum is a key indicator of the presence of a conjugated or aromatic system.[5] Benzene, the parent aromatic compound, exhibits distinct absorption bands, and substitution on the ring causes predictable shifts (typically bathochromic, or to longer wavelengths).[11]

  • Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

Approximate λₘₐₓ (nm) Transition Type Description
~200 - 210π → πPrimary absorption band (E-band).
~255 - 270π → πSecondary absorption band (B-band), often with fine vibrational structure.[5][11]

Integrated Spectroscopic Analysis: A Unified Conclusion

G cluster_data Primary Spectroscopic Data MS MS m/z = 135 (Confirms C₉H₁₃N) Structure Confirmed Structure: This compound MS->Structure Molecular Formula IR IR ~3050 cm⁻¹ (Aromatic C-H) ~2960 cm⁻¹ (Aliphatic C-H) ~1590 cm⁻¹ (C=C, C=N) IR->Structure Functional Groups UV UV-Vis λₘₐₓ ~260 nm (Confirms Aromatic Ring) UV->Structure Aromatic System C13_NMR ¹³C NMR 9 Unique Signals (Confirms Asymmetry) C13_NMR->Structure Carbon Skeleton H1_NMR ¹H NMR Provides Full Connectivity (Aromatic & Isobutyl Patterns) H1_NMR->Structure Proton Connectivity

Integrated workflow for structural elucidation.
  • Mass Spectrometry provides the molecular formula (C₉H₁₃N) from the molecular ion peak (m/z 135) and high-resolution data.

  • UV-Vis Spectroscopy confirms the presence of an aromatic ring system.

  • IR Spectroscopy confirms the presence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, as well as the pyridine ring itself.

  • ¹³C NMR shows nine distinct carbon signals, confirming the proposed asymmetric structure.

  • ¹H NMR provides the final, definitive proof. It shows the characteristic signals for a 2-substituted pyridine ring and an isobutyl group, and the coupling patterns irrefutably establish the connectivity between all protons, confirming the identity as this compound.

By synthesizing the evidence from each of these techniques, we can confidently and unambiguously determine the structure of this compound.

References

A Comprehensive Technical Guide to 2-Isobutylpyridine and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a remarkable number of FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization possibilities make it a privileged structure for interacting with biological targets.[3] 2-Isobutylpyridine, a simple alkyl-substituted pyridine, serves as both a valuable synthon and a point of departure for a diverse array of more complex derivatives with significant therapeutic potential. While recognized for its characteristic sharp, green pepper-like aroma and use as a flavoring agent, its true value in the pharmaceutical sciences lies in the chemical reactivity of its core structure, enabling the development of novel molecular entities.[4][5]

This guide provides an in-depth exploration of this compound, beginning with its fundamental properties and synthesis, and extending to the creation of its derivatives and their applications in drug discovery, with a particular focus on central nervous system (CNS) disorders.

Core Compound Profile: this compound

This compound, systematically named 2-(2-methylpropyl)pyridine, is a colorless to pale yellow liquid.[4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₉H₁₃N[4]
Molecular Weight 135.21 g/mol [4]
Boiling Point 110-111 °C @ 55 mm Hg[4]
Density 0.894-0.900 g/mL[4]
Refractive Index 1.480-1.486[4]
Solubility Insoluble in water; Soluble in ethanol[4]
Flash Point 44.44 °C (112.00 °F)[5]

Spectroscopic analysis is essential for the unambiguous identification of this compound. Key spectral features include:

  • ¹³C NMR: Characteristic peaks corresponding to the pyridine ring and the isobutyl side chain.

  • Mass Spectrometry (GC-MS): Provides a definitive molecular weight and fragmentation pattern that can confirm the structure.[4]

  • Infrared (IR) Spectroscopy: Shows absorption bands typical for aromatic C-H and C-N stretching, as well as aliphatic C-H stretching from the isobutyl group.[4]

Synthesis of this compound and its Analogs

The synthesis of 2-alkylpyridines can be approached through several strategic pathways, ranging from large-scale industrial processes to more nuanced laboratory-scale methods suitable for derivatization.

Industrial Production

Industrially, alkylpyridines are often produced via gas-phase reactions where aldehydes and/or ketones are reacted with ammonia at high temperatures (350-550 °C) over heterogeneous catalysts, such as zeolite catalysts.[6] These "base synthesis" methods are effective for producing simple pyridines and picolines (methylpyridines).

Laboratory-Scale Synthesis: C-H Activation and Alkylation

For the precise and controlled synthesis required in drug development, methods involving the direct functionalization of the pyridine ring are paramount. Transition metal-catalyzed C-H activation has emerged as a powerful tool.

Rhodium-Catalyzed Alkylation: A prominent method for creating 2-alkylpyridines is the rhodium-catalyzed regioselective alkylation of pyridines with olefins.[7][8] This approach leverages a rhodium(I) or rhodium(III) catalyst to activate the C-H bond at the C2 position of the pyridine ring, followed by the insertion of an alkene. This method is highly efficient and offers excellent control over the position of alkylation. The use of aliphatic alkenes typically results in linear alkylation products.[7][9]

The general mechanism involves the coordination of the pyridine nitrogen to the rhodium center, which directs the oxidative addition into the ortho C-H bond. Subsequent migratory insertion of the olefin and reductive elimination yields the 2-alkylated pyridine and regenerates the catalyst.

G cluster_0 Catalytic Cycle Pyridine Pyridine Intermediate Rhodium-Hydrido-Pyridyl Complex Pyridine->Intermediate C-H Activation Olefin Olefin (e.g., Isobutylene) Olefin->Intermediate Coordination Catalyst Rh(I) or Rh(III) Catalyst Intermediate->Catalyst Regeneration Product This compound Intermediate->Product Reductive Elimination G cluster_mods Synthetic Modifications cluster_derivs Resulting Derivatives Core This compound Ring Ring Functionalization (e.g., Halogenation, Amination) Core->Ring Electrophilic/ Nucleophilic Substitution SideChain Side-Chain Functionalization (e.g., α-Amination) Core->SideChain Radical or Catalytic Amination Nitrogen Pyridine N-Oxidation Core->Nitrogen Oxidation D1 Ring-Substituted Derivatives Ring->D1 D2 α-Amino Derivatives SideChain->D2 D3 N-Oxide Derivatives Nitrogen->D3

References

A Technical Guide to the Mechanism of Action of 2-Isobutylpyridine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Isobutylpyridine, a substituted aromatic heterocycle, has emerged as a critical ancillary ligand in transition-metal catalysis. Its mechanism of action is not defined by a single biological pathway but by its nuanced role in modulating the reactivity and selectivity of a metallic catalytic center. This guide elucidates the core principles governing its function, focusing on the interplay of steric and electronic effects within the coordination sphere of palladium catalysts. We will deconstruct its role in a representative catalytic cycle, provide actionable experimental protocols, and present a framework for understanding its impact on reaction outcomes.

Introduction to this compound: A Profile

This compound is a derivative of pyridine where an isobutyl group is attached at the C2 position.[1] Its utility in advanced chemical synthesis stems not from its own reactivity, but from its ability to act as a powerful modulator when coordinated to a transition metal.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
IUPAC Name 2-(2-methylpropyl)pyridine
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 181 °C (at 760 mm Hg)
SMILES CC(C)CC1=CC=CC=N1

The core of its function lies in the two distinct features of its structure: the nitrogen atom's lone pair of electrons and the bulky isobutyl substituent adjacent to it. This unique combination allows it to influence a catalyst's behavior through a sophisticated interplay of electronic donation and steric hindrance.

The Dichotomy of Ligand Function: Steric and Electronic Effects

The efficacy of a ligand in homogeneous catalysis is determined by its ability to fine-tune the metal center's properties.[4] this compound accomplishes this through two primary mechanisms.

Electronic Contribution: The Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of non-bonding electrons, allowing it to function as a Lewis base.[5] When it coordinates to a metal center, such as palladium, it donates electron density to the metal. This σ-donation has several critical consequences:

  • Stabilization of the Metal Center: The ligand stabilizes the metal complex, preventing decomposition or aggregation into inactive species.

  • Modulation of Reactivity: By increasing the electron density on the metal, the ligand can make the catalyst more nucleophilic. This electronic push is crucial for facilitating key steps in a catalytic cycle, such as the oxidative addition of substrates.[4]

  • Lowering Transition State Energy: In reactions like C-H activation, pyridine-based ligands have been shown to lower the energy of the transition state, effectively increasing the reaction rate.[6]

Steric Influence: The Impact of the 2-Isobutyl Group

The placement of a bulky isobutyl group at the 2-position, immediately adjacent to the coordinating nitrogen, imparts significant steric hindrance. This is not a negative attribute; rather, it is a powerful tool for controlling selectivity.[7][8]

  • Controlling Coordination Number: The bulk can prevent the coordination of multiple substrate molecules, which is often key to achieving high selectivity for mono-functionalization over di- or poly-functionalization.[6]

  • Promoting Reductive Elimination: The steric clash between the bulky ligand and other groups around the metal center can create torsional strain. This strain is relieved during the reductive elimination step—the bond-forming step of many cross-coupling reactions—thereby lowering the activation energy for this crucial, product-releasing phase.[4]

  • Dictating Regioselectivity: The ligand's bulk can block certain approaches of a substrate to the metal center, favoring one reaction site over another and thus controlling regioselectivity.

The diagram below illustrates this fundamental relationship between the ligand's structure and its function within a metal complex.

G cluster_ligand This compound Ligand cluster_metal Transition Metal Center (e.g., Pd) cluster_effects Mechanistic Effects cluster_outcomes Catalytic Outcomes L Structure (C₉H₁₃N) N Nitrogen Lone Pair (Lewis Base) L->N Iso 2-Isobutyl Group L->Iso M Metal 'M' N->M Coordination Elec Electronic Effects (σ-donation) N->Elec Steric Steric Effects (Bulk/Hindrance) Iso->Steric Reactivity Reactivity (Rate, Activation) Elec->Reactivity Selectivity Selectivity (Mono- vs Di-arylation, Regioselectivity) Elec->Selectivity Steric->Reactivity Steric->Selectivity Catalytic_Cycle cat_start Active Pd(II) Catalyst [L-Pd(OAc)₂] c_h_activation C-H Activation (Concerted Metalation- Deprotonation) cat_start->c_h_activation + R-H intermediate1 Cyclometalated Pd(II) Intermediate c_h_activation->intermediate1 note1 Ligand L (this compound) lowers transition state energy. oxidative_addition Oxidative Addition (Ar-I) intermediate1->oxidative_addition + Ar-I intermediate2 Pd(IV) Intermediate oxidative_addition->intermediate2 reductive_elimination Reductive Elimination (C-C Bond Formation) intermediate2->reductive_elimination Sterically Induced product Arylated Product (R-Ar) reductive_elimination->product catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen note2 Bulky isobutyl group of L accelerates this step. catalyst_regen->cat_start + AcO⁻ Workflow cluster_prep 1. Reaction Assembly cluster_workup 2. Workup & Purification cluster_analysis 3. Analysis & Validation prep1 Add Pd(OAc)₂ (2.5 mol%) and this compound (15 mol%) to an oven-dried vial. prep2 Add substrate (1.0 equiv) and Aryl Iodide (1.2 equiv). prep1->prep2 prep3 Add K₂CO₃ (2.0 equiv) and solvent (e.g., Toluene). prep2->prep3 prep4 Seal vial, purge with N₂/Ar, and stir at 100-120 °C. prep3->prep4 work1 Cool reaction to RT. Dilute with Ethyl Acetate. prep4->work1 Monitor by TLC/GC-MS (e.g., 12-24h) work2 Filter through Celite/Silica plug to remove solids and Pd. work1->work2 work3 Concentrate filtrate in vacuo. work2->work3 work4 Purify crude product via column chromatography. work3->work4 an1 Determine product structure (¹H NMR, ¹³C NMR, MS). work4->an1 an2 Calculate isolated yield. an1->an2 an3 Analyze selectivity (mono- vs. di-arylation) via ¹H NMR or GC-MS. an2->an3 an4 Run control reaction without ligand to confirm its essential role. an3->an4

References

Methodological & Application

Introduction: The Role of 2-Isobutylpyridine in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Use of 2-Isobutylpyridine as a Ligand

In the vast landscape of ligand design, pyridine derivatives stand out for their robust coordination to a wide array of metal centers and their tunable electronic and steric properties. This compound, a member of this versatile family, offers a unique combination of features that make it a valuable ligand in both fundamental coordination chemistry and applied catalysis. Structurally, it consists of a pyridine ring substituted at the 2-position with an isobutyl group (-CH₂CH(CH₃)₂). This seemingly simple alkyl substituent imparts significant steric bulk in the immediate vicinity of the nitrogen donor atom, a critical feature that can be exploited to control the coordination number, geometry, and reactivity of the resulting metal complexes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the practical aspects of using this compound as a ligand. We will delve into its fundamental properties, safe handling procedures, detailed protocols for the synthesis and characterization of its metal complexes, and its application in catalysis. The causality behind experimental choices is emphasized throughout to provide a deeper understanding beyond simple procedural steps.

Physicochemical Properties of this compound

A thorough understanding of the ligand's physical properties is the foundation for its successful application in any experimental setup. Key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 181 °C @ 760 mmHg; 110-111 °C @ 55 mmHg[1][2]
Density 0.894 - 0.900 g/cm³ @ 25 °C[1][2]
Refractive Index 1.480 - 1.486 @ 20 °C[2]
Flash Point 44.44 °C (112.00 °F)[2]
Solubility Soluble in alcohol; sparingly soluble in water[1][2]
The Influence of Steric and Electronic Effects

The synthetic utility of a ligand is largely dictated by its steric and electronic profile. The this compound ligand is a moderately strong sigma (σ) donor due to the electron-donating nature of the alkyl group, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger metal-ligand bonds compared to unsubstituted pyridine.

However, the most defining characteristic is the steric hindrance imposed by the isobutyl group.[3][4] This bulkiness proximate to the metal center can:

  • Limit the number of ligands that can coordinate to a single metal ion, preventing the formation of highly crowded complexes.

  • Influence the geometry of the resulting complex, potentially favoring specific isomers or lower coordination numbers.

  • Create a "protective pocket" around the metal's active site, which can enhance selectivity in catalytic reactions by controlling substrate approach.[5]

These combined effects make this compound a powerful tool for chemists seeking to fine-tune the properties of metal catalysts for specific transformations.

Safety and Handling Protocols

Scientific integrity begins with safety. This compound must be handled with appropriate care, following established laboratory safety procedures.

Hazard Identification

According to safety data sheets, this compound presents the following primary hazards[6][7]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is also a flammable liquid.[7]

Recommended Personal Protective Equipment (PPE)

When working with this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a flame-retardant lab coat.[7][8]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7] Ensure adequate ventilation and keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Disposal

Dispose of contents and container to an approved chemical waste disposal plant, in accordance with local, regional, and national regulations.[7] Do not discharge into sewer systems.

Experimental Methodologies: Synthesis and Characterization

The following sections provide detailed, self-validating protocols for the synthesis and characterization of metal complexes incorporating the this compound ligand.

Protocol 1: General Synthesis of a Dichloro-bis(this compound)metal(II) Complex

This protocol describes a general method for synthesizing a representative metal complex, such as [Cu(this compound)₂Cl₂], which can be adapted for other transition metals like Co(II), Ni(II), or Zn(II). The procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) if the chosen metal salt is sensitive to air or moisture.

Core Principle: The synthesis relies on the direct reaction between a metal salt and the ligand in a suitable solvent. The ligand displaces weakly coordinated solvent molecules to form a stable complex, which often precipitates from the reaction mixture upon formation or cooling.

Materials:

  • Metal(II) Chloride (e.g., CuCl₂, anhydrous) (1.0 mmol)

  • This compound (2.1 mmol, 2.1 equivalents)

  • Ethanol or Acetonitrile (anhydrous, ~20 mL)

  • Diethyl ether (for washing)

  • Schlenk flask or round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Preparation: Set up the reaction flask under a positive pressure of nitrogen.

  • Dissolution of Metal Salt: Add the metal(II) chloride (1.0 mmol) to the flask. Add 10 mL of anhydrous ethanol and stir until the salt is fully dissolved. The solution will likely be colored (e.g., green-blue for CuCl₂).

  • Ligand Addition: In a separate vial, dissolve this compound (2.1 mmol) in 5 mL of anhydrous ethanol. Using a syringe, add the ligand solution dropwise to the stirring metal salt solution over 5-10 minutes.

  • Reaction: A color change and/or the formation of a precipitate is typically observed upon ligand addition. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction. For less reactive precursors, gentle heating (e.g., to 50-60 °C) may be required.

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the isolated solid with small portions of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the final complex under high vacuum for several hours. Record the final mass and calculate the yield.

cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Isolation s1 Assemble Schlenk flask under Nitrogen r1 Dissolve Metal Salt (e.g., CuCl₂) in Ethanol s1->r1 r3 Add Ligand Solution Dropwise to Metal Salt r1->r3 r2 Prepare Ligand Solution (this compound in Ethanol) r2->r3 r4 Stir at Room Temp (2-4 hours) r3->r4 w1 Cool in Ice Bath r4->w1 w2 Vacuum Filtration w1->w2 w3 Wash with Cold Ethanol & Diethyl Ether w2->w3 w4 Dry under Vacuum w3->w4 w5 Characterize Product w4->w5

Caption: Workflow for the synthesis of a metal-2-isobutylpyridine complex.

Protocol 2: Physicochemical Characterization of the Complex

Verifying the identity and structure of the newly synthesized complex is a critical step. A combination of spectroscopic techniques provides a comprehensive picture of the coordination environment.

Core Principle: Coordination of the this compound ligand to a metal center induces measurable changes in its vibrational and electronic spectra. These changes serve as diagnostic fingerprints for successful complex formation.

TechniquePurpose & Expected ObservationsReference(s)
FT-IR Spectroscopy To confirm ligand coordination. Look for shifts in the pyridine ring stretching vibrations (ν(C=C) and ν(C=N)), typically in the 1400-1610 cm⁻¹ region. These bands often shift to higher frequencies upon coordination to the metal.[9]
UV-Vis Spectroscopy To probe the electronic structure. The formation of the complex will result in new absorption bands, particularly in the visible region for d-block metals. These correspond to d-d transitions and/or metal-to-ligand charge transfer (MLCT) bands, giving the complex its characteristic color.[10]
¹H NMR Spectroscopy To analyze the structure in solution (for diamagnetic complexes, e.g., Zn(II)). The proton signals of the ligand will shift upon coordination, with protons closer to the nitrogen atom (on the pyridine ring) typically showing the largest downfield shifts.[4]
Elemental Analysis To confirm the empirical formula and purity of the bulk sample. The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.[4]
X-ray Crystallography The definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and overall coordination geometry. This requires growing single crystals of the complex.[9]

Applications in Homogeneous Catalysis

Complexes of this compound are valuable as catalysts or pre-catalysts in a range of organic transformations. The ligand's steric bulk can be leveraged to enhance reaction selectivity and catalyst stability.

Application Example: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While 2-pyridyl organometallics can be challenging coupling partners (the "2-pyridyl problem"), pyridine-based ligands are essential for modulating the reactivity of catalysts in numerous cross-coupling reactions.[11][12] A complex formed in situ from a palladium source and this compound can serve as an effective catalyst.

Principle: The this compound ligand coordinates to the palladium center, influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Its steric bulk can promote the reductive elimination step and stabilize the active catalytic species.

Generic Protocol:

  • Setup: In a glovebox or under a nitrogen atmosphere, add an aryl bromide (1.0 mmol), a boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) to a reaction vial.[13]

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction: Seal the vial and heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R Product Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Application Example: Catalytic Hydrogenation of Pyridines

The reduction of substituted pyridines to piperidines is a fundamental transformation in the synthesis of pharmaceuticals.[14][15] Metal complexes, including those with pyridine-based ligands, can catalyze this challenging dearomatization reaction under hydrogen pressure.

Principle: The metal complex activates H₂ and coordinates the pyridine substrate. The this compound ancillary ligand remains bound to the metal, modifying its electronic properties and preventing catalyst deactivation, thereby facilitating the multi-step hydrogenation of the aromatic ring.

Generic Protocol (High-Pressure):

  • Setup: To the glass liner of a high-pressure autoclave, add the substituted pyridine substrate (1.0 mmol), a catalyst precursor (e.g., Rh₂O₃ or an in situ generated complex, 0.5-1 mol%), and a solvent (e.g., 2,2,2-trifluoroethanol, TFE).[14]

  • Reaction: Seal the autoclave. Purge several times with H₂ gas, then pressurize to the desired pressure (e.g., 5-50 bar).

  • Heating/Stirring: Heat the reaction to the target temperature (e.g., 40-80 °C) and stir for 16-24 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the H₂ gas. Open the reactor, remove the contents, and filter off the catalyst if heterogeneous.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting piperidine derivative, typically by chromatography or distillation.

Conclusion

This compound is a readily accessible and highly effective ligand for modifying the reactivity and selectivity of transition metal centers. Its characteristic steric bulk near the coordination site provides a powerful tool for controlling reaction outcomes in homogeneous catalysis. By following the detailed protocols for safe handling, synthesis, and characterization outlined in this guide, researchers can confidently incorporate this compound-metal complexes into their synthetic and catalytic endeavors, paving the way for new discoveries in chemical synthesis and drug development.

References

Application Notes and Protocols for the Quantification of 2-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 2-isobutylpyridine. Primarily targeting researchers, scientists, and professionals in the pharmaceutical and flavor industries, this document outlines two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is structured to provide not only step-by-step instructions but also a foundational understanding of the analytical principles at play.

Introduction: The Analytical Significance of this compound

This compound, with the chemical formula C9H13N, is a pyridine derivative recognized for its characteristic aromatic, green, and bell pepper-like aroma. Its presence is notable in certain food products and it is also utilized as a flavoring agent. Furthermore, as a substituted pyridine, it can be a potential impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The accurate quantification of this compound is therefore critical for quality control in the food and flavor industry, as well as for ensuring the purity and safety of pharmaceutical products.

This document provides two distinct, validated analytical approaches for the quantification of this compound, each with its own merits depending on the sample matrix and desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method: A High-Sensitivity Approach

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This is particularly advantageous for trace-level quantification.

Rationale for Method Selection

The volatility of this compound makes it an ideal candidate for GC analysis. The use of a mass spectrometer as a detector provides unequivocal identification based on the mass-to-charge ratio of the fragmented ions, which is crucial for impurity profiling in complex matrices.

Sample Preparation Protocols

The choice of sample preparation is critical and depends on the sample matrix.

This protocol is suitable for extracting this compound from aqueous matrices such as process water or liquid flavor formulations.

Protocol:

  • To 10 mL of the aqueous sample in a separatory funnel, add 1 mL of 5 M sodium hydroxide to adjust the pH to >11. This ensures that the pyridine nitrogen is not protonated, maximizing its extraction into an organic solvent.

  • Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Shake the funnel vigorously for 2 minutes, ensuring proper mixing of the two phases.

  • Allow the layers to separate for 5 minutes.

  • Collect the organic (lower) layer in a clean, dry flask.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

This method is ideal for food samples or pharmaceutical excipients where the volatile this compound needs to be separated from a complex, non-volatile matrix.

Protocol:

  • Accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial.

  • Add 1 mL of a matrix-modifying solution (e.g., saturated sodium chloride solution) to aid the release of volatile compounds.

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Place the vial in the headspace autosampler.

  • Incubate the sample at a predetermined temperature and time (e.g., 80°C for 15 minutes) to allow the volatile analytes to partition into the headspace.

  • The autosampler will then automatically inject a portion of the headspace gas into the GC-MS system.

GC-MS Instrumentation and Operating Conditions

The following table summarizes the recommended GC-MS parameters.

ParameterSettingRationale
GC System Agilent 7890B or equivalentA robust and widely used system for routine analysis.
Injector Split/SplitlessSplitless mode is preferred for trace analysis to maximize sensitivity.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column providing good separation for a wide range of analytes.
Carrier GasHelium at a constant flow of 1.2 mL/minAn inert gas that provides good chromatographic efficiency.
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 minA general-purpose temperature program suitable for separating compounds with a range of boiling points.
MS System Agilent 5977A or equivalentA sensitive and reliable mass selective detector.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Source Temperature230 °COptimal temperature for ionization and to prevent contamination.
Quadrupole Temperature150 °CMaintains mass accuracy.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the target analyte.
SIM Ions for this compound m/z 135 (Molecular Ion), 93, 120These ions are characteristic fragments of this compound and can be used for quantification and confirmation.
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance Criteria
Specificity No interference from blank matrix at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.995 over a range of concentrations (e.g., 0.1 - 10 µg/mL).
Accuracy Recovery of 80-120% for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% for six replicate injections of a standard solution.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Versatile Approach

Rationale for Method Selection

While this compound is volatile, it can be effectively analyzed by reversed-phase HPLC. This method offers robustness and is a staple in most analytical laboratories. UV detection is a straightforward and reliable detection method for compounds containing a chromophore, such as the pyridine ring.

Sample Preparation Protocol

The sample preparation for HPLC is generally simpler than for GC-MS.

Protocol:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known volume in a volumetric flask.

  • The target concentration should be within the linear range of the method.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

HPLC Instrumentation and Operating Conditions

The following table outlines the recommended HPLC parameters.

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system capable of delivering precise and accurate results.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for the acquisition of the full UV spectrum, aiding in peak purity assessment.
Detection Wavelength260 nmPyridine and its derivatives typically exhibit strong absorbance in this region.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)A versatile and widely used column for the separation of a broad range of compounds.
Column Temperature30 °CMaintains stable retention times and improves peak shape.
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v)A common mobile phase for the analysis of basic compounds, providing good peak shape and retention.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume10 µLA typical injection volume for standard HPLC analysis.
Method Validation

Similar to the GC-MS method, the HPLC method must be validated according to ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample. Peak purity can be assessed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.998 over a suitable concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision (Repeatability) RSD ≤ 2% for replicate injections.
LOD and LOQ Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Visualization of Analytical Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample prep_choice Choose Method start->prep_choice lle Liquid-Liquid Extraction prep_choice->lle Liquid Matrix hs Headspace Analysis prep_choice->hs Solid/Semi-Solid Matrix concentrate Concentration lle->concentrate vial_gc Transfer to GC Vial hs->vial_gc concentrate->vial_gc injection GC Injection vial_gc->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis start_hplc Sample dissolve Dissolve in Diluent start_hplc->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter vial_hplc Transfer to HPLC Vial filter->vial_hplc injection_hplc HPLC Injection vial_hplc->injection_hplc separation_hplc Chromatographic Separation injection_hplc->separation_hplc detection_hplc UV Detection (260 nm) separation_hplc->detection_hplc data_analysis_hplc Data Analysis & Quantification detection_hplc->data_analysis_hplc

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound in various matrices. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. By following the outlined protocols and adhering to the principles of method validation, researchers can ensure the generation of high-quality, defensible analytical data.

Application Notes and Protocols: 2-Isobutylpyridine as a Versatile Building Block in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Among the vast array of functionalized pyridines, 2-isobutylpyridine stands out as a particularly valuable building block. The isobutyl group at the 2-position offers a lipophilic handle that can be strategically employed to enhance binding to hydrophobic pockets in protein targets, while the pyridine nitrogen provides a key point for molecular interactions and further synthetic elaboration.

This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, with a focus on modern catalytic methods for its functionalization. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a case study that underscores the power of pyridine-based scaffolds in drug discovery.

Physicochemical Properties and Safety & Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₉H₁₃N[3]
Molecular Weight 135.21 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 110-111 °C @ 55 mmHg[3]
Density 0.894-0.900 g/mL[3]
Solubility Insoluble in water, soluble in ethanol[3]

Safety and Handling:

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[4][5] Therefore, it is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] Keep away from heat, sparks, and open flames.[6][7] All metal parts of equipment must be grounded to avoid static discharge.[6] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]

Synthetic Strategies: Unleashing the Potential of this compound

The true power of this compound as a building block is realized through its versatile functionalization. Modern transition-metal-catalyzed C-H activation and cross-coupling reactions have revolutionized the synthesis of complex pyridine derivatives.[8][9][10]

Core Concept: Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a highly atom-economical and efficient strategy for forging new carbon-carbon and carbon-heteroatom bonds.[11][12] In the context of this compound, the pyridine nitrogen can act as a directing group, facilitating the regioselective activation of C-H bonds at specific positions on the pyridine ring.[13] Palladium, rhodium, and iridium catalysts are commonly employed for these transformations.[14][15][16]

Protocol 1: Palladium-Catalyzed Direct C6-Arylation of this compound

This protocol details a method for the selective arylation of this compound at the C6 position, a common transformation for building molecular complexity. The procedure is adapted from established methods for the direct arylation of alkylpyridines.[3]

Reaction Principle:

The reaction proceeds via a transient activation strategy. The pyridine nitrogen is first activated by an N-methylating agent, forming an N-methylpyridinium salt. This activation enhances the acidity of the C-H bonds on the pyridine ring, facilitating their activation by a palladium catalyst. A copper salt additive is crucial for achieving high regioselectivity for the C6 position.[3] Following the C-C bond formation, the N-methyl group is cleaved, regenerating the pyridine.

Workflow Diagram:

C6_Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Heating Heat to 120 °C This compound->Heating Aryl_Iodide Aryl Iodide Aryl_Iodide->Heating Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Heating Cu_Salt CuBr Cu_Salt->Heating Methylating_Agent (MeO)₂SO₂ Methylating_Agent->Heating Base K₂CO₃ Base->Heating Solvent Toluene Solvent->Heating Quenching Quench with NH₄Cl(aq) Heating->Quenching After 12-24 h Extraction Extract with EtOAc Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product 2-Isobutyl-6-arylpyridine Purification->Product caption Workflow for C6-Arylation of this compound.

Caption: Workflow for C6-Arylation of this compound.

Materials and Reagents:

  • This compound (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Copper(I) bromide (CuBr, 0.1 mmol, 10 mol%)

  • Dimethyl sulfate ((MeO)₂SO₂, 1.5 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), CuBr (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by dimethyl sulfate (1.5 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

    • Extract the aqueous layer with EtOAc (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired 2-isobutyl-6-arylpyridine.[5][17]

Characterization:

The structure of the purified product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[2][18][19][20]

Case Study: Voxelotor (GBT440) - A Pyridine-Containing Drug for Sickle Cell Disease

Voxelotor (formerly GBT440) is an FDA-approved drug for the treatment of sickle cell disease.[17][21] It functions by increasing the affinity of hemoglobin for oxygen, thereby inhibiting the polymerization of sickle hemoglobin.[17][21] The core of the Voxelotor molecule features a substituted pyridine ring, highlighting the importance of this scaffold in modern drug design.

While Voxelotor itself does not contain a this compound moiety, its synthesis provides a valuable illustration of a key cross-coupling reaction used to construct the central biaryl linkage.[14]

Synthetic Highlight: Suzuki-Miyaura Coupling

The synthesis of a key intermediate for Voxelotor involves a Suzuki-Miyaura cross-coupling reaction between a pyrazole boronate ester and a chloropyridine derivative.[14] This reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons.

Synthetic Scheme Overview:

GBT440_Synthesis Pyrazole_Boronate Pyrazole Boronate Ester Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, NaHCO₃) Pyrazole_Boronate->Suzuki_Coupling Chloropyridine Chloropyridine Derivative Chloropyridine->Suzuki_Coupling Coupled_Intermediate Coupled Pyridine-Pyrazole Intermediate Suzuki_Coupling->Coupled_Intermediate Further_Steps Further Synthetic Steps Coupled_Intermediate->Further_Steps Voxelotor Voxelotor (GBT440) Further_Steps->Voxelotor caption Simplified Suzuki Coupling in Voxelotor Synthesis.

Caption: Simplified Suzuki Coupling in Voxelotor Synthesis.

Causality in Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki-Miyaura couplings, known for its high activity and functional group tolerance.

  • Base: Sodium bicarbonate (NaHCO₃) is a relatively mild base, suitable for reactions involving sensitive functional groups.

  • Solvent System: A mixture of water and an organic solvent like dioxane is often used to ensure the solubility of both the organic substrates and the inorganic base.

This case study demonstrates how functionalized pyridines, constructed through powerful cross-coupling methodologies, serve as critical components in the development of innovative therapeutics.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a valuable and versatile building block in the pharmaceutical chemist's toolbox. Its unique combination of a lipophilic isobutyl group and a synthetically tractable pyridine core allows for the creation of diverse molecular architectures. Through the application of modern catalytic methods, such as palladium-catalyzed C-H functionalization, researchers can efficiently and selectively modify the this compound scaffold to optimize the pharmacological properties of drug candidates. The principles and protocols outlined in this guide provide a solid foundation for leveraging the full potential of this compound in the pursuit of novel and effective medicines.

References

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 2-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of experimental outcomes. 2-Isobutylpyridine, a key building block in the synthesis of various pharmaceutical compounds and agrochemicals, is no exception. This guide provides a detailed, step-by-step protocol for the purification of this compound, ensuring a high-purity product suitable for sensitive applications.

Understanding the Need for Purification

Commercial grades of this compound can contain various impurities that may interfere with subsequent reactions. These impurities often include water, unreacted starting materials from its synthesis, and other pyridine derivatives with similar structures, such as picolines and lutidines.[1] The presence of these contaminants can lead to side reactions, reduced yields, and difficulties in the isolation of the desired product. Therefore, a robust purification strategy is essential.

This guide will focus on a multi-step purification approach involving an initial acid-base extraction to remove basic impurities, followed by fractional distillation to separate the target compound based on its boiling point.

Safety First: Handling this compound

Before commencing any purification procedure, it is crucial to be familiar with the safety precautions for handling this compound. It is a flammable liquid and can cause skin, eye, and respiratory irritation.[2][3]

Essential Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work should be conducted in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information.[2]

Common Impurities in this compound

The primary impurities in commercially available this compound can be broadly categorized as:

  • Water: Pyridine and its derivatives are often hygroscopic.[1]

  • Related Pyridine Derivatives: Homologues such as picolines and lutidines can be present as byproducts from the manufacturing process.[1]

  • Synthesis Precursors and Byproducts: Depending on the synthetic route, residual starting materials or side-products may be present.[4]

  • Non-basic Organic Impurities: Other organic compounds that do not possess a basic nitrogen atom.

Purification Protocol: A Two-Stage Approach

This protocol employs a combination of chemical and physical separation techniques to achieve high purity.

Stage 1: Acid-Base Extraction for Removal of Basic Impurities

Principle: This technique leverages the basicity of the pyridine ring. By treating the impure this compound with a dilute acid, the basic nitrogen atom is protonated, forming a water-soluble pyridinium salt.[5][6][7] This salt will partition into the aqueous phase, while non-basic organic impurities remain in the organic phase.

Materials:

  • Impure this compound

  • Diethyl ether or dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or a pH meter

Protocol:

  • Dissolution: Dissolve the impure this compound in an equal volume of an organic solvent like diethyl ether or DCM in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The 2-isobutylpyridinium hydrochloride will be in the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing non-basic impurities, can be discarded.

  • Repeat (Optional): For highly impure samples, the organic layer can be washed a second time with 1 M HCl to ensure complete extraction of the this compound.

  • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 1 M NaOH solution while stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the pyridinium salt, regenerating the water-insoluble this compound, which will form a separate layer.

  • Back-Extraction: Transfer the basic aqueous solution back to the separatory funnel. Add a fresh portion of diethyl ether or DCM (equal to the original volume used) and shake to extract the free this compound into the organic layer.

  • Separation and Further Extraction: Drain the aqueous layer and collect the organic layer. To maximize recovery, extract the aqueous layer again with another portion of the organic solvent. Combine the organic extracts.

  • Brine Wash: Wash the combined organic extracts with an equal volume of brine. This helps to remove any residual water and dissolved inorganic salts.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes to remove any remaining water.

  • Filtration: Filter the dried organic solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude, pre-purified this compound.

Workflow for Acid-Base Extraction

cluster_0 Initial State cluster_1 Acid Wash cluster_2 Basification & Extraction cluster_3 Final Workup cluster_4 Result A Impure this compound in Organic Solvent B Add 1M HCl & Shake A->B C Separate Layers B->C D Aqueous Layer (2-Isobutylpyridinium HCl) C->D Collect E Organic Layer (Non-basic Impurities) C->E Discard F Add 1M NaOH to Aqueous Layer D->F G Extract with Organic Solvent F->G H Combine Organic Layers G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Filter & Evaporate Solvent J->K L Pre-purified this compound K->L

Caption: Workflow of the acid-base extraction for this compound purification.

Stage 2: Fractional Distillation

Principle: Fractional distillation separates liquids based on differences in their boiling points.[8][9] For compounds with boiling points that differ by less than 25°C, fractional distillation is more effective than simple distillation.[8] this compound has a boiling point of approximately 181°C at atmospheric pressure.[10]

Materials:

  • Pre-purified this compound from Stage 1

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or a magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the pre-purified this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stir bar, ensure it is stirring at a moderate speed.

  • Equilibration: As the liquid begins to boil, the vapor will rise into the fractionating column. It is crucial to heat slowly to allow for proper equilibration between the liquid and vapor phases within the column.

  • Fraction Collection:

    • Forerun: The first fraction to distill will be any remaining solvent or impurities with a lower boiling point. The temperature at the top of the column will be relatively low and may fluctuate. Collect this forerun in a separate receiving flask and discard it appropriately.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (approx. 181°C at 760 mmHg, though this may vary with atmospheric pressure), change the receiving flask to collect the pure product. Collect the fraction that distills over a narrow temperature range (e.g., ± 2°C of the expected boiling point).

    • Tailings: Once the majority of the product has distilled, the temperature may start to rise or drop. This indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point and allow the apparatus to cool. The liquid remaining in the distillation flask should be discarded.

  • Storage: Transfer the purified this compound to a clean, dry, and appropriately labeled amber glass bottle for storage.

Workflow for Fractional Distillation

cluster_0 Setup cluster_1 Distillation Process cluster_2 Final Product A Assemble Distillation Apparatus B Add Pre-purified Sample & Boiling Chips A->B C Gentle Heating & Stirring B->C D Collect Forerun (Low BP Impurities) C->D E Collect Main Fraction at Stable BP D->E F Stop Distillation when BP Changes E->F G Pure this compound E->G Store Appropriately

Caption: Workflow of the fractional distillation for this compound purification.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:

  • Gas Chromatography (GC): An excellent method for determining the percentage purity and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Karl Fischer Titration: Specifically used to quantify the water content.

Data Summary

PropertyValueSource
Molecular Formula C₉H₁₃N[2][11]
Molecular Weight 135.21 g/mol [3][11]
Boiling Point 181 °C at 760 mmHg[10]
Density ~0.899 g/mL[3]
Appearance Colorless to pale yellow liquid[10][11]

Conclusion

The combination of acid-base extraction and fractional distillation provides a robust and effective method for the purification of this compound. This two-stage approach systematically removes both basic and other organic impurities, yielding a high-purity product suitable for demanding applications in research and development. Always prioritize safety and verify the purity of the final product using appropriate analytical techniques.

References

Application Notes & Protocols: Navigating the Challenges of Cross-Coupling with 2-Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding "The 2-Pyridyl Problem"

The 2-pyridyl moiety is a cornerstone structural motif in medicinal chemistry, materials science, and catalysis. Consequently, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyridine ring is a critical transformation in modern synthesis. While palladium-catalyzed cross-coupling reactions have revolutionized bond construction, 2-pyridyl substrates present a unique and persistent set of challenges, often referred to as "The 2-Pyridyl Problem".[1][2]

The core of this issue lies in the Lewis basic nitrogen atom at the 1-position. The lone pair of electrons on this nitrogen can readily coordinate to the palladium catalyst at various stages of the catalytic cycle. This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and inhibiting turnover, which often results in low or no product yield.[3] Furthermore, many common 2-pyridyl nucleophiles, particularly 2-pyridylboronic acids, are notoriously unstable and prone to rapid decomposition via pathways like protodeboronation, further complicating their use in synthesis.[4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven strategies and robust protocols for successfully navigating the complexities of cross-coupling reactions with 2-pyridyl compounds. We will delve into the mechanistic rationale behind component selection and process optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering actionable solutions to this prevalent synthetic challenge.

The Catalytic Cycle and Points of Inhibition

A fundamental understanding of the generic cross-coupling catalytic cycle is essential to appreciate the specific challenges posed by 2-pyridyl substrates. The diagram below illustrates the key steps and highlights where the pyridine nitrogen can exert its inhibitory effects.

pd0 Active L-Pd(0) Catalyst oa_complex L-Pd(II)(Ar)(X) Complex pd0->oa_complex Oxidative Addition (+ Ar-X) inhib1 Inhibition Point 1: Coordination to Pd(0) prevents Oxidative Addition pd0->inhib1 trans_complex L-Pd(II)(Ar)(R') Complex oa_complex->trans_complex Transmetalation (+ R'-M) inhib2 Inhibition Point 2: Chelation to Pd(II) hinders subsequent steps oa_complex->inhib2 trans_complex->pd0 Reductive Elimination product Ar-R' Product trans_complex->product

Diagram 1: Generalized Pd-Catalyzed Cross-Coupling Cycle and 2-Pyridyl Inhibition Points.

The pyridine nitrogen can deactivate the catalyst by coordinating to the active Pd(0) species, preventing oxidative addition, or by chelating to the Pd(II) intermediate, hindering transmetalation or reductive elimination.[3][6] The strategies discussed below are designed to mitigate these specific failure modes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl linkages. However, its application to 2-pyridyl nucleophiles is plagued by the instability of the requisite boron reagents.[1][7]

Causality Behind Component Selection
  • The Boron Reagent: Standard 2-pyridylboronic acids are highly susceptible to protodeboronation.[5] To overcome this, more robust alternatives have been developed.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids.[8] Under basic, aqueous conditions, they undergo slow hydrolysis to release the reactive boronic acid in situ. This "slow-release" strategy maintains a low concentration of the unstable boronic acid, favoring cross-coupling over decomposition.[8]

    • Pinacol Esters & Trifluoroborates: These are also more stable alternatives to free boronic acids and are commonly used.[5][9][10]

  • Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter. For 2-pyridyl couplings, the ligand must be sufficiently bulky and electron-rich.

    • Rationale: Bulky biarylmonophosphine ligands (e.g., XPhos, SPhos, RuPhos) serve a dual purpose: 1) Their steric hindrance creates a "pocket" around the palladium center, physically impeding coordination from the pyridine nitrogen. 2) Their electron-donating character increases electron density on the palladium, facilitating the rate-limiting oxidative addition step and promoting overall catalytic turnover.[3][11]

  • Base and Solvent: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often optimal. Stronger bases can accelerate the decomposition of the sensitive boron reagent.[8] Solvents must be rigorously deoxygenated. A mixture of an organic solvent like dioxane, toluene, or DMF with water is often required to facilitate both the dissolution of reagents and the hydrolysis of stable boron esters.[8][12]

  • Additives: In some challenging cases, copper(I) or copper(II) salts can be beneficial. While the exact mechanism is debated, it is proposed that copper may facilitate the transmetalation step.[7][8]

Data Summary: Suzuki-Miyaura Conditions
ElectrophileNucleophileCatalyst / LigandBaseSolventTemp (°C)NotesReference
Aryl Chloride2-Pyridyl MIDA BoronateXPhos PrecatalystK₃PO₄DMF100Cu(OAc)₂ additive improves yield for deactivated chlorides.[8]
Aryl BromideLithium 2-pyridyl-triisopropylboronatePd₂(dba)₃ / Ligand 1*K₃PO₄Dioxane100Phosphite or phosphine oxide ligands are highly active.[5]
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂OMWMicrowave irradiation can significantly reduce reaction times.[9][12]
Heteroaryl Chloride2-Pyridylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100XPhos is highly effective for coupling heteroaryl chlorides.[11]

*Ligand 1 refers to a specific phosphite ligand detailed in the cited reference.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Aryl MIDA Boronate

This protocol is adapted from the general solution developed by Burke and coworkers.[8]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Aryl MIDA boronate (1.5 equiv)

  • XPhos Pd G3 Precatalyst (5 mol%)

  • Copper(II) Acetate, Cu(OAc)₂ (50 mol%)

  • Diethanolamine, DEA (1.0 equiv)

  • Potassium Phosphate, K₃PO₄ (5.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) to make 0.125 M solution

Procedure:

  • To an oven-dried Schlenk tube, add the aryl MIDA boronate, K₃PO₄, Cu(OAc)₂, and the XPhos precatalyst.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the anhydrous, degassed DMF via syringe.

  • Add the 2-chloropyridine derivative and the diethanolamine (DEA) via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the go-to method for forming aryl C-N bonds. When applied to 2-halopyridines, success hinges on using a catalyst system that is highly active and resistant to pyridine inhibition.[13]

Causality Behind Component Selection
  • Catalyst System: Modern catalyst systems utilize highly specialized, sterically hindered, and electron-rich biarylmonophosphine ligands. For aminating pyridines, ligands like RuPhos and BrettPhos, often supplied as stable precatalysts, have proven outstanding.[6][14] These ligands accelerate the reductive elimination step, which is often the rate-limiting step in C-N coupling, and their bulk prevents catalyst deactivation.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice for neutral or electron-rich amines.[16][17] For substrates with base-sensitive functional groups or for coupling less nucleophilic amines, a strong soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) can be superior.[6][14]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or tert-amyl alcohol are standard. It is critical to ensure the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with a Secondary Amine

This protocol is a generalized procedure based on established methodologies.[6][16]

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene (to make 0.2 M solution)

Procedure:

  • In a glovebox, add NaOtBu and the RuPhos precatalyst to an oven-dried vial equipped with a stir bar.

  • Add the 2-bromopyridine derivative and the degassed toluene.

  • Finally, add the secondary amine.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography.

Sonogashira Coupling: Installing Alkynes

The Sonogashira coupling provides a direct route to 2-alkynylpyridines. This reaction is generally robust but requires the exclusion of oxygen to prevent the homocoupling of the alkyne (Glaser coupling).[18][19]

Causality Behind Component Selection
  • Catalyst System: The classic Sonogashira system uses a palladium(0) source and a copper(I) co-catalyst.[18] PdCl₂(PPh₃)₂ is a common and effective palladium precatalyst.[20] The crucial role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and base to form a copper(I) acetylide, which is the active nucleophile that undergoes transmetalation to the palladium center.[21]

  • Base and Solvent: An amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX by-product.[20] The amine can often serve as the solvent, or a co-solvent like anhydrous DMF or THF can be used.

Protocol 3: Sonogashira Coupling of 2,6-Dibromopyridine

This protocol details a selective mono-alkynylation, a common transformation for building more complex structures.[20]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide, CuI (5 mol%)

  • Anhydrous, degassed Triethylamine (Et₃N)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed Et₃N via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC. The mono-alkynylated product will be less polar than the starting material. Stop the reaction when consumption of the starting material is optimal to avoid formation of the di-alkynylated product.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter to remove ammonium salts.

  • Wash the organic solution with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Alternative Strategies: Bypassing Problematic Nucleophiles

When conventional methods fail, particularly Suzuki couplings, alternative organometallic reagents can provide a reliable solution.

Negishi Coupling with 2-Pyridylzinc Reagents: The instability of 2-pyridylboron reagents can be completely circumvented by using 2-pyridylzinc reagents.[22] Recent advances have led to the development of solid, moderately air-stable 2-pyridylzinc pivalates and dioxane-stabilized zinc halides.[22][23] These reagents can be prepared, isolated, and stored, then used in Negishi couplings under mild conditions, often at room temperature.[22][24] They exhibit excellent functional group tolerance and are highly effective for coupling with a range of aryl and heteroaryl halides.[22][25]

start Start: Prepare Reaction Vessel (Oven-dried, Inert Atmosphere) reagents Add Solids: Halopyridine, Catalyst, Ligand, Base/Additive start->reagents purge Evacuate & Backfill with Inert Gas (3x) reagents->purge solvents Add Degassed Solvents & Liquid Reagents purge->solvents react Heat to Reaction Temperature solvents->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Diagram 2: General Experimental Workflow for Inert Atmosphere Cross-Coupling Reactions.

Conclusion

Successfully performing cross-coupling reactions on 2-pyridyl compounds is a matter of understanding the underlying challenge—catalyst inhibition by the pyridine nitrogen—and selecting a strategy to mitigate it. The use of modern, bulky, electron-rich phosphine ligands is a unifying theme across all reaction types. For C-C bond formation, bypassing the inherent instability of 2-pyridylboronic acids through the use of stabilized reagents like MIDA boronates or by switching to robust organozinc nucleophiles in a Negishi coupling represents the state of the art. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize valuable 2-substituted pyridine derivatives, accelerating discovery in medicine and materials.

References

Application Notes and Protocols for Monitoring the Progress of a 2-Isobutylpyridine Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reaction Monitoring in 2-Isobutylpyridine Synthesis

This compound and its derivatives are important building blocks in the pharmaceutical and agrochemical industries. The precise control and optimization of chemical reactions involving these compounds are paramount to ensure high yield, purity, and safety of the final product. Real-time or near-real-time monitoring of reaction progress provides invaluable insights into reaction kinetics, the formation of intermediates, and the emergence of byproducts. This detailed guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive overview of various analytical techniques for monitoring reactions involving this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to be an authoritative resource grounded in established scientific principles.

I. Chromatographic Techniques: Separating and Quantifying Reaction Components

Chromatographic methods are powerful tools for separating complex mixtures and quantifying the concentration of individual components, making them indispensable for monitoring the progress of a this compound reaction.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pyridine derivatives.[1][2] It offers excellent resolution and sensitivity for separating the starting materials, intermediates, and the final this compound product.

Core Principles: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For pyridine compounds, which are often basic and hydrophilic, specialized columns and mobile phase conditions are necessary to achieve optimal separation and peak shape.[1][3] Mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms, is particularly effective.[2][3]

Protocol for HPLC Analysis of a this compound Reaction Mixture:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.

    • Quench the reaction in the aliquot immediately by diluting it in a suitable solvent (e.g., the initial mobile phase composition) to a known volume in a volumetric flask. This prevents further reaction and prepares the sample for injection.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

    • Column: A mixed-mode column, such as a Primesep 100 or an Amaze HD column, is recommended for good retention and separation of polar pyridine derivatives.[1][4] A standard C18 column may also be used, but may require ion-pairing reagents for adequate retention of hydrophilic compounds, which can be incompatible with mass spectrometry (MS) detection.[1][3]

    • Mobile Phase: A typical mobile phase for mixed-mode chromatography consists of a mixture of acetonitrile (MeCN) and water with an acidic buffer, such as formic acid or sulfuric acid.[3][4] The gradient or isocratic elution profile will need to be optimized based on the specific components of the reaction mixture.

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1]

    • Column Temperature: Maintaining a constant column temperature, for instance at 25 °C, ensures reproducible retention times.[1]

    • Detection: UV detection at a wavelength where this compound and the reactants show significant absorbance (e.g., 250-275 nm) is typically used.[1][4]

  • Data Analysis:

    • Inject a standard solution of pure this compound and the starting materials to determine their respective retention times.

    • Inject the prepared reaction samples.

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product over time.

    • By creating a calibration curve with standards of known concentrations, the concentration of each component in the reaction mixture can be quantified at each time point.

Table 1: Example HPLC Method Parameters for Pyridine Derivative Analysis

ParameterValueReference
ColumnPrimesep 100, 4.6 x 150 mm, 5 µm[4]
Mobile PhaseGradient of Water and Acetonitrile with Sulfuric Acid[4]
Flow Rate1.0 mL/min[1]
Temperature25 °C[1]
DetectionUV at 250 nm[4]
Injection Volume20 µL[1]

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Dilute A->B C Filter B->C D Inject Sample C->D E Separation on Column D->E F UV Detection E->F G Chromatogram F->G H Peak Integration G->H I Quantification H->I NMR_Workflow A Initiate Reaction in NMR Tube B Acquire Time-Resolved ¹H NMR Spectra A->B C Process Spectra (Phasing, Baseline Correction) B->C D Identify & Integrate Characteristic Peaks C->D E Plot Concentration vs. Time D->E F Determine Reaction Kinetics E->F Technique_Selection Start What is the primary monitoring objective? Quant Quantitative Analysis of Reactants & Products Start->Quant Kinetics Real-time Kinetics & Mechanistic Insights Start->Kinetics Intermediates Identification of Intermediates/Byproducts Start->Intermediates HPLC_GC HPLC or GC Quant->HPLC_GC High resolution & accuracy NMR_FTIR In-situ NMR or FT-IR Kinetics->NMR_FTIR Non-invasive & continuous MS Mass Spectrometry Intermediates->MS High sensitivity & structural info

References

large-scale production methods for 2-isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

Topic: Large-Scale Production Methods for 2-Isobutylpyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (IUPAC name: 2-(2-methylpropyl)pyridine) is a heterocyclic organic compound with significant industrial importance.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Furthermore, its distinct organoleptic properties make it a valuable flavoring agent in the food industry.[1][3] Given its wide-ranging applications, the development of efficient, scalable, and cost-effective production methods is of paramount importance.

This document provides a detailed technical guide on the large-scale synthesis of this compound, with a primary focus on the industrially prevalent Chichibabin pyridine synthesis. It aims to equip researchers and chemical engineers with the necessary knowledge to understand and implement these production protocols, emphasizing the causality behind experimental choices, process validation, and safety considerations.

Principle Method: The Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for synthesizing pyridine rings through the condensation of aldehydes or ketones with ammonia.[4] For the industrial production of this compound, a variation of this reaction is employed, typically involving the vapor-phase condensation of isovaleraldehyde (3-methylbutyraldehyde), formaldehyde, and ammonia over a heterogeneous catalyst.[4][5]

Causality and Rationale

The selection of the Chichibabin synthesis for large-scale production is underpinned by several key factors:

  • Cost-Effective Feedstocks: The primary reactants—isovaleraldehyde, formaldehyde, and ammonia—are readily available and relatively inexpensive bulk chemicals.

  • High Atom Economy: The reaction mechanism, involving a series of aldol condensations, imine formations, and cyclization, efficiently incorporates the reactant atoms into the final pyridine ring structure.[4][6]

  • Continuous Process Suitability: The vapor-phase catalytic nature of the reaction is highly amenable to continuous flow processing, which is crucial for large-scale industrial manufacturing, ensuring consistent product quality and high throughput.

  • Catalyst Reusability: The use of solid acid catalysts, such as modified alumina or zeolites, allows for catalyst recovery and regeneration, reducing operational costs and waste.[4][7][8]

The overall reaction can be conceptualized as the formation of unsaturated imine intermediates which then undergo cyclization and dehydrogenation to form the aromatic pyridine ring.

Diagram: Simplified Chichibabin Reaction Pathway

G R1 Isovaleraldehyde I1 Aldol Condensation & Imine Formation R1->I1 R2 Formaldehyde R2->I1 R3 Ammonia (NH3) R3->I1 Cat Heterogeneous Catalyst (e.g., Al2O3/SiO2, Zeolite) I2 Cyclization & Dehydrogenation Cat->I2 I1->Cat I1->I2 Unsaturated Intermediates P This compound I2->P

Caption: Vapor-phase catalytic synthesis of this compound.

Protocol 1: Vapor-Phase Catalytic Synthesis

This protocol describes a generalized continuous-flow process for the production of this compound.

Materials and Equipment
  • Reactants:

    • Isovaleraldehyde (3-methylbutyraldehyde), ≥98% purity

    • Formaldehyde (as 37 wt.% aqueous solution, formalin) or as paraformaldehyde

    • Anhydrous Ammonia (gas)

  • Catalyst:

    • Zeolite-based catalyst (e.g., HZSM-5) or silica-alumina.[4][7]

  • Equipment:

    • Feed pumps for liquid reactants

    • Mass flow controller for ammonia gas

    • Vaporizer/pre-heater unit

    • Fixed-bed tubular reactor

    • Heat exchanger/condenser

    • Gas-liquid separator

    • Fractional distillation column

    • Appropriate safety equipment (fume hood, personal protective equipment, gas sensors).[9][10][11]

Step-by-Step Methodology
  • Catalyst Bed Preparation: The tubular reactor is packed with the chosen heterogeneous catalyst. The catalyst should be activated in situ by heating under a flow of inert gas (e.g., nitrogen) to remove adsorbed moisture.

  • Reactant Feed Preparation: Isovaleraldehyde and formaldehyde solution are pumped at a predetermined molar ratio into a vaporizer unit.

  • Vaporization and Mixing: The liquid feed is vaporized and mixed with a stream of gaseous ammonia in the pre-heater. The temperature is raised to the target reaction temperature.

  • Catalytic Reaction: The gaseous reactant mixture is passed through the fixed-bed reactor. The reaction is exothermic, and temperature control is critical to prevent side reactions and catalyst deactivation.

  • Product Quenching and Separation: The reactor effluent, a hot gas stream containing this compound, unreacted starting materials, water, and byproducts, is rapidly cooled in a heat exchanger to condense the liquid products.

  • Gas-Liquid Separation: The cooled stream enters a separator where non-condensable gases (excess ammonia, hydrogen) are vented (or recycled), and the crude liquid organic/aqueous mixture is collected.

  • Purification: The crude liquid is subjected to fractional distillation under reduced pressure to separate the high-purity this compound from water, lower-boiling impurities, and higher-boiling oligomeric byproducts.

Process Parameters & Data
ParameterTypical Range/ValueRationale & Technical Insight
Reaction Temperature 350–500 °CBalances reaction rate and catalyst activity.[4] Lower temperatures lead to incomplete conversion, while excessively high temperatures can cause thermal decomposition and coking.[12]
Pressure Atmospheric to slightly elevated (1-5 atm)Primarily to control reactant residence time. Higher pressures are generally not required and increase capital costs.
Catalyst Zeolite (ZSM-5) or modified Silica-Alumina (SiO2-Al2O3)Shape-selectivity of zeolites can improve yield and reduce byproduct formation.[4][7][8] These catalysts provide the necessary acidic sites for the condensation reactions.
Reactant Molar Ratio Aldehyde:Ammonia (Varies)Optimized to maximize yield and minimize the formation of undesired pyridine derivatives. An excess of ammonia is often used to suppress side reactions.
Space Velocity (WHSV) 0.5 - 2.0 h⁻¹Defines the residence time of reactants in the catalyst bed. Must be optimized for the specific catalyst and temperature to achieve maximum conversion and selectivity.
Expected Yield 20-70% (Varies with conditions)Yields can be moderate, but the process is economical due to low-cost starting materials and continuous operation.[13]

Downstream Processing and Quality Control

Protocol 2: Purification by Fractional Distillation
  • Initial Phase Separation: The crude liquid product from the gas-liquid separator often forms two phases: an organic layer and an aqueous layer. The aqueous layer is separated and treated as waste.

  • Drying: The organic layer is dried using a suitable agent (e.g., anhydrous magnesium sulfate) or by azeotropic distillation to remove residual water, which can interfere with distillation.

  • Distillation Setup: The dried crude product is charged to a distillation flask or column equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiver.

  • Vacuum Application: The system is evacuated to a pressure of approximately 50-60 mmHg. This is crucial to lower the boiling point of this compound (approx. 110-111 °C @ 55 mmHg) and prevent thermal degradation.[1]

  • Fractional Distillation:

    • The mixture is heated gradually.

    • Low-boiling impurities and any remaining solvent are collected as the first fraction.

    • The fraction distilling at the target temperature and pressure is collected as pure this compound.

    • High-boiling residues are left in the distillation flask.

  • Quality Control: The purity of the final product is assessed using Gas Chromatography (GC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). Identity can be confirmed by ¹H NMR and FTIR spectroscopy.

Diagram: Purification Workflow

G A Crude Liquid Product (from Reactor) B Phase Separator A->B C Organic Layer B->C Organic D Aqueous Waste B->D Aqueous E Drying Step (e.g., Anhydrous MgSO4) C->E F Fractional Distillation (Under Vacuum) E->F G Low-Boiling Impurities F->G Fraction 1 H High-Purity This compound F->H Fraction 2 (Product) I High-Boiling Residue F->I Residue

Caption: Post-synthesis purification process for this compound.

Safety and Environmental Considerations

  • Hazardous Materials:

    • Formaldehyde: A known carcinogen and sensitizer.[14] Handle in well-ventilated areas or closed systems.

    • Ammonia: Corrosive and toxic upon inhalation. Requires robust containment and emergency scrubbing systems.

    • This compound: Flammable liquid and vapor.[1][11] Causes skin and eye irritation.[11]

  • Process Safety:

    • The reaction is exothermic and requires careful temperature monitoring and control to prevent thermal runaway.

    • The use of flammable liquids and gases necessitates explosion-proof equipment and measures to prevent static discharge.[10]

  • Waste Management:

    • Aqueous waste streams will contain unreacted ammonia and formaldehyde and must be treated before discharge.

    • Distillation residues may contain hazardous polymeric materials and should be disposed of according to local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Product Yield 1. Catalyst deactivation (coking).2. Incorrect reaction temperature.3. Improper reactant ratio or space velocity.1. Regenerate the catalyst (e.g., controlled burn-off of coke).2. Optimize reactor temperature profile.3. Recalibrate feed rates and re-optimize WHSV.
Formation of Byproducts 1. Reaction temperature too high.2. Poor catalyst selectivity.3. Incorrect feed composition.1. Lower the reaction temperature.2. Screen alternative catalysts (e.g., different zeolite pore sizes).[7]3. Adjust reactant molar ratios.
Poor Distillation Separation 1. Insufficient vacuum.2. Inefficient fractionating column.3. Presence of azeotropes.1. Check for leaks in the vacuum system.2. Use a column with higher theoretical plates.3. Analyze crude mixture for azeotropes and adjust purification strategy if needed.

References

Application Notes and Protocols for 2-Isobutylpyridine in Flavor Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the field of flavor chemistry and food science.

Abstract

This document provides a comprehensive technical guide on the application of 2-isobutylpyridine (also known as 2-(2-methylpropyl)pyridine) in the development of flavoring agents. This compound is a vital heterocyclic aroma chemical, prized for its potent green, bell pepper-like sensory profile. These notes offer an in-depth exploration of its physicochemical properties, synthesis, sensory evaluation, and practical application in savory flavor formulations. The protocols provided herein are designed to be self-validating, grounded in established scientific principles to ensure reproducibility and accuracy in a research and development setting.

Introduction to this compound

This compound is a pyridine derivative that plays a significant role in the palette of flavor chemists.[1] Its characteristic strong, aromatic green pepper and bell pepper notes make it an indispensable component for creating authentic and impactful savory flavors.[2][3] Understanding its fundamental properties is the first step toward its effective utilization.

Chemical Identity and Regulatory Status
  • IUPAC Name: 2-(2-methylpropyl)pyridine[4]

  • Synonyms: 2-isobutyl pyridine, Pyridine, 2-(2-methylpropyl)-[3]

  • CAS Number: 6304-24-1[3]

  • Molecular Formula: C₉H₁₃N[4]

  • Molecular Weight: 135.21 g/mol [4]

  • FEMA Number: 3370[5]

  • JECFA Number: 1311[5]

  • Regulatory Overview: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-(2-methylpropyl)pyridine and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5] It is recognized as a flavoring agent or adjuvant by the FDA.[5]

Physicochemical and Organoleptic Properties

A thorough understanding of the physical and sensory characteristics of this compound is crucial for its handling, dosage calculation, and application.

PropertyValueSource
Appearance Colorless to pale yellow clear liquid--INVALID-LINK--[2]
Odor Profile Strong, aromatic, green, bell pepper, tomato leaf--INVALID-LINK--[2]
Flavor Profile Green, bell pepper--INVALID-LINK--[3][6]
Boiling Point 181.0 °C @ 760 mm Hg--INVALID-LINK--[3][6]
Specific Gravity 0.894 - 0.900 @ 25 °C--INVALID-LINK--[2]
Refractive Index 1.480 - 1.486 @ 20 °C--INVALID-LINK--[2]
Solubility Soluble in alcohol; sparingly soluble in water--INVALID-LINK--[5]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the alkylation of 2-picoline (2-methylpyridine). The acidity of the methyl group on the pyridine ring allows for deprotonation by a strong base, creating a nucleophilic intermediate that can then be reacted with an alkyl halide.

Causality of Experimental Choices:

The choice of a strong, non-nucleophilic base like butyllithium (BuLi) or lithium diisopropylamide (LDA) is critical. These bases are strong enough to deprotonate the weakly acidic methyl group of 2-picoline without competing in the subsequent nucleophilic substitution. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. Anhydrous conditions are paramount as organolithium reagents react violently with water.

Protocol 1: Laboratory Scale Synthesis of this compound

Objective: To synthesize this compound from 2-picoline and an appropriate alkylating agent.

Materials:

  • 2-Picoline (2-methylpyridine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Isopropyl bromide (2-bromopropane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, nitrogen inlet, low-temperature thermometer, dry ice/acetone bath.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer. The system must be thoroughly flame-dried or oven-dried and purged with dry nitrogen to ensure anhydrous conditions.

  • Initial Reagents: Add 2-picoline (1.0 equivalent) to anhydrous THF in the reaction flask.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The solution will typically develop a deep red or orange color, indicating the formation of the 2-picolyllithium anion.[6] Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add isopropyl bromide (1.2 equivalents) dropwise to the solution, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Sensory Evaluation and Application

The potency of this compound necessitates precise and controlled evaluation to determine its optimal use levels.

Recommended Usage Levels

Based on industry data, the following levels serve as a starting point for formulation. The final concentration will depend on the food matrix and desired flavor profile.

ApplicationRecommended Concentration (ppm)
Beverages (non-alcoholic)0.001 - 0.01
Soups0.001 - 0.01
Snack Foodsup to 0.5
Saucesup to 0.5

Source: The Good Scents Company[2]

Protocol 2: Determination of Flavor Threshold

Objective: To determine the detection threshold of this compound in a specific food base (e.g., water, vegetable oil, or a simple soup base).

Methodology: The Ascending Method of Limits, based on the ASTM E1432 standard practice, is a robust method for this purpose.[6]

Materials:

  • Purified this compound

  • Food-grade solvent (e.g., ethanol or propylene glycol) for stock solution

  • Target food base (e.g., deodorized water, neutral oil)

  • Graduated cylinders, volumetric flasks, pipettes

  • Sensory evaluation booths with controlled lighting and ventilation

  • Coded tasting cups

Procedure:

  • Panelist Selection: Recruit 15-25 panelists screened for their ability to detect basic tastes and aromas.

  • Stock Solution Preparation: Prepare a 0.1% (1000 ppm) stock solution of this compound in the chosen solvent.

  • Serial Dilution: Create a series of dilutions from the stock solution in the target food base. A common approach is to use half-log or full-log steps (e.g., 10 ppm, 3.16 ppm, 1 ppm, 0.316 ppm, etc.).

  • Triangle Test Presentation: At each concentration level, present panelists with a set of three samples (a triangle test), where two are blanks (food base only) and one contains the diluted this compound. The position of the odd sample should be randomized for each set.[1]

  • Ascending Order: Present the sample sets to each panelist in order of increasing concentration.

  • Evaluation: Instruct panelists to identify the "odd" sample in each set. The individual's threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified.[6]

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual panelists' thresholds. This represents the concentration at which 50% of the panel can detect the substance.[6]

Protocol 3: Application in a Savory Flavor Blend

Objective: To create a "Roasted Green Bell Pepper" flavor concentrate for use in a savory sauce.

Causality of Component Selection: this compound provides the core raw, green bell pepper note. To create a "roasted" profile, pyrazines like 2-isobutyl-3-methoxypyrazine are added for their earthy, peppery notes, and sulfur compounds can introduce roasted, savory characteristics. A solvent is used to ensure homogeneity and ease of dosing.

Materials:

  • This compound (1% solution in Propylene Glycol)

  • 2-Isobutyl-3-methoxypyrazine (0.1% solution in PG)

  • 2-Methyl-3-furanthiol (0.1% solution in PG)

  • Propylene Glycol (PG)

  • Glass beakers, magnetic stirrer, analytical balance, pipettes.

Formulation Example:

Ingredient (Solution)Parts by WeightFlavor Contribution
This compound (1% in PG)5.0Fresh, sharp green bell pepper
2-Isobutyl-3-methoxypyrazine (0.1% in PG)15.0Earthy, roasted green pepper, pea
2-Methyl-3-furanthiol (0.1% in PG)2.0Roasted, meaty, savory
Propylene Glycol (Solvent)78.0Carrier
Total 100.0 Roasted Green Bell Pepper

Procedure:

  • Weigh the propylene glycol into a glass beaker.

  • While stirring, add each ingredient solution dropwise.

  • Continue stirring for 15-20 minutes to ensure the blend is completely homogenous.

  • Transfer the finished flavor concentrate to a labeled, airtight amber glass bottle and store in a cool, dark place.

  • Evaluation: Dose the created flavor at 0.05% - 0.2% into a simple white sauce or soup base to evaluate its performance.

Visualization of Workflows

Flavor Development and Evaluation Workflow

The following diagram illustrates the logical progression from initial synthesis to the final application of a new flavoring agent like this compound.

flavor_workflow cluster_synthesis Phase 1: Synthesis & Purity cluster_sensory Phase 2: Sensory & Safety cluster_application Phase 3: Application synthesis Synthesis Protocol purification Purification (Distillation/Chr.) synthesis->purification qc QC Analysis (GC-MS, NMR) purification->qc threshold Threshold Determination qc->threshold Pure Compound descriptive Descriptive Analysis threshold->descriptive formulation Flavor Formulation descriptive->formulation Sensory Profile regulatory Regulatory Review (JECFA, FDA) regulatory->formulation application_testing Application Testing (Food Matrix) formulation->application_testing stability Stability Studies application_testing->stability

Caption: Workflow for the development of a new flavoring agent.

Conclusion

This compound is a powerful and versatile tool in the creation of savory flavors. Its successful application hinges on a solid understanding of its chemical nature, a systematic approach to its synthesis and purification, and meticulous sensory evaluation. The protocols and guidelines presented in this document provide a robust framework for researchers and developers to harness the unique properties of this compound, enabling the creation of authentic and impactful flavor profiles in a variety of food and beverage applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Isobutylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-isobutylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this specific synthesis. By understanding the underlying chemical principles and potential pitfalls of the common synthetic routes, you can optimize your reaction conditions and achieve higher purity and yield of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Conversion of Starting Material

Question: I am observing a significant amount of unreacted starting material (e.g., 2-picoline or pyridine N-oxide) in my reaction mixture, leading to a low yield of this compound. What are the likely causes and how can I address this?

Answer: Low conversion is a common issue that can often be traced back to several key factors in your experimental setup and execution.

  • Incomplete Deprotonation (Alkylation of 2-Picoline Route): The acidity of the methyl protons on 2-picoline is relatively low (pKa ≈ 34), requiring a strong base for complete deprotonation to the picolyl anion.[1]

    • Troubleshooting Steps:

      • Choice of Base: Ensure you are using a sufficiently strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is a common and effective choice.[2] Lithium diisopropylamide (LDA) can also be used, though it is a slightly weaker base.

      • Base Stoichiometry: Use at least one full equivalent of the strong base. It is often beneficial to use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation, accounting for any potential quenching by trace water or other electrophilic impurities.

      • Reaction Temperature: The deprotonation step is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions of the organolithium reagent.

      • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Inactive Grignard Reagent (Pyridine N-oxide Route): The quality of your isobutylmagnesium bromide (or chloride) is critical for the success of this reaction.

    • Troubleshooting Steps:

      • Freshly Prepared or Titrated Grignard: Whenever possible, use freshly prepared Grignard reagent. If using a commercial solution, its concentration should be determined by titration before use, as Grignard reagents can degrade upon storage.

      • Reaction Conditions for Grignard Formation: If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated and the reaction is initiated properly. The reaction is highly exothermic and requires careful temperature control.

  • Suboptimal Reaction Temperature:

    • Troubleshooting Steps:

      • Alkylation of Picolyl Anion: The alkylation step is typically performed at low temperatures initially and then allowed to warm to room temperature. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.

      • Grignard Addition to Pyridine N-oxide: This reaction is often performed at room temperature.[3][4] If conversion is low, gentle heating might be required, but this can also lead to side product formation.

  • Poor Quality of Reagents and Solvents:

    • Troubleshooting Steps:

      • Purity of Starting Materials: Ensure your 2-picoline or pyridine N-oxide is pure. Impurities can consume reagents or inhibit the reaction.

      • Anhydrous Solvents: For reactions involving organometallic reagents, the use of anhydrous solvents is non-negotiable. Solvents like tetrahydrofuran (THF) and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, and the yield of this compound is low. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a clear indicator that your reaction conditions may be promoting undesired reaction pathways. Identifying these byproducts can provide valuable clues for optimization.

  • Over-alkylation (Alkylation of 2-Picoline Route):

    • Causality: The product, this compound, has acidic protons on the carbon adjacent to the pyridine ring, which can be deprotonated by any remaining picolyl anion or excess strong base, leading to further alkylation.

    • Troubleshooting Steps:

      • Controlled Stoichiometry: Use a slight excess of 2-picoline relative to the alkylating agent to ensure the latter is fully consumed.

      • Order of Addition: Add the alkylating agent slowly to the solution of the picolyl anion at low temperature. This maintains a low concentration of the alkylating agent and minimizes the chance of over-alkylation.

  • Formation of Isomers:

    • Causality: While the 2-position is the most acidic site on 2-picoline for deprotonation, under certain conditions, deprotonation and subsequent reaction at other positions of the pyridine ring can occur, although this is less common for alkylation of 2-picoline. In the case of Grignard addition to pyridine N-oxide, addition at the 4-position can be a competing pathway, although 2-substitution is generally favored.[5]

    • Troubleshooting Steps:

      • Temperature Control: Maintain the recommended reaction temperatures to ensure regioselectivity.

      • Choice of Reagents: The choice of base and solvent can influence the regioselectivity of the reaction.

  • Ring-Opened Products (Pyridine N-oxide Route):

    • Causality: The reaction of Grignard reagents with pyridine N-oxides can sometimes lead to the formation of ring-opened dienal-oximes, especially with certain workup conditions.

    • Troubleshooting Steps:

      • Workup Procedure: A careful workup is crucial. The intermediate dihydropyridine derivative needs to be rearomatized. Treatment with an oxidizing agent or careful acidic workup can promote the formation of the desired this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield of this compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Side_Products High Level of Side Products Check_Conversion->High_Side_Products No Incomplete_Deprotonation Incomplete Deprotonation (Picoline Route) Low_Conversion->Incomplete_Deprotonation Inactive_Grignard Inactive Grignard (N-oxide Route) Low_Conversion->Inactive_Grignard Suboptimal_Temp Suboptimal Temperature Low_Conversion->Suboptimal_Temp Poor_Reagents Poor Reagent/Solvent Quality Low_Conversion->Poor_Reagents Over_alkylation Over-alkylation High_Side_Products->Over_alkylation Isomer_Formation Isomer Formation High_Side_Products->Isomer_Formation Ring_Opening Ring-Opened Products (N-oxide Route) High_Side_Products->Ring_Opening Solution1 Use stronger base / excess base Ensure anhydrous conditions Incomplete_Deprotonation->Solution1 Solution2 Use fresh/titrated Grignard reagent Inactive_Grignard->Solution2 Solution3 Optimize reaction temperature profile Suboptimal_Temp->Solution3 Solution4 Purify starting materials Use anhydrous solvents Poor_Reagents->Solution4 Solution5 Control stoichiometry Slow addition of alkylating agent Over_alkylation->Solution5 Solution6 Strict temperature control Screen solvents Isomer_Formation->Solution6 Solution7 Careful workup with rearomatization step Ring_Opening->Solution7

Caption: A workflow diagram for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: alkylation of 2-picoline or the pyridine N-oxide method?

A1: Both routes are viable and widely used for the synthesis of 2-alkylpyridines. The "better" route often depends on the specific laboratory capabilities, the scale of the reaction, and the desired purity of the final product.

Synthetic Route Advantages Disadvantages
Alkylation of 2-Picoline - Fewer synthetic steps. - Readily available starting material (2-picoline).- Requires the use of highly pyrophoric and moisture-sensitive organolithium reagents. - Potential for over-alkylation.
Pyridine N-oxide Method - Generally high yielding and regioselective for the 2-position. - Avoids the use of organolithium reagents.- Requires an additional step to prepare the pyridine N-oxide. - The Grignard reagent is also moisture-sensitive. - Potential for ring-opened byproducts.

Q2: How can I effectively monitor the progress of my this compound synthesis?

A2: Monitoring the reaction is crucial to determine the optimal reaction time and to identify any issues early on. The two most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the consumption of the starting material and the formation of the product. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a more powerful technique that can provide quantitative information about the reaction mixture. It allows for the identification of the product and byproducts by their mass spectra, which is invaluable for troubleshooting.

Q3: My final product is contaminated with pyridine-containing impurities. What is the best way to purify this compound?

A3: Purification of this compound often involves removing unreacted starting materials and polar byproducts.

  • Acidic Wash: Pyridine and its derivatives are basic and can be protonated by a dilute acid (e.g., 1 M HCl) to form water-soluble pyridinium salts. This allows for their removal from the organic layer during an aqueous workup.[6][7] The organic layer containing the product can then be washed with a base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash and drying.

  • Column Chromatography: If the acidic wash is insufficient to remove all impurities, silica gel column chromatography is an effective purification method. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can be used to elute the this compound, leaving more polar impurities on the column.

  • Distillation: this compound is a liquid with a boiling point of approximately 181 °C.[8] If the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of 2-Picoline

Materials:

  • 2-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Isobutyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Under an inert atmosphere, add anhydrous THF to the flask, followed by 2-picoline (1.0 equivalent).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. A color change to deep red or orange indicates the formation of the picolyl anion.

  • Stir the solution at -78 °C for 1 hour.

  • Add isobutyl bromide (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the flask to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation.

Protocol 2: Synthesis of this compound via the Pyridine N-oxide Route

Materials:

  • Pyridine N-oxide

  • Isobutylmagnesium bromide in THF or diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Acetic anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Under an inert atmosphere, dissolve pyridine N-oxide (1.0 equivalent) in anhydrous THF.

  • Add isobutylmagnesium bromide (1.2 equivalents) dropwise at room temperature. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the initial reaction, cool the mixture to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.

  • Heat the reaction mixture to 120 °C and stir for 2-3 hours to facilitate rearomatization.[4]

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation.

References

Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 2-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Isobutylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the identification and removal of impurities in this compound. As Senior Application Scientists, we understand the critical importance of purity for the reliability and reproducibility of your experimental results. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in this compound can generally be categorized into three main groups:

  • Process-Related Impurities: These are substances that originate from the synthetic route used to produce this compound. They can include unreacted starting materials, reagents, catalysts, and byproducts from side reactions. A common synthetic pathway involves the reaction of 2-picoline with isobutyraldehyde, which can lead to residual starting materials and aldol condensation byproducts.

  • Isomeric Impurities: Positional isomers, such as 3-isobutylpyridine and 4-isobutylpyridine, are frequently encountered impurities.[1][2] These isomers have very similar physical and chemical properties to this compound, making them particularly challenging to separate.[3]

  • Degradation Products: this compound, like other alkylpyridines, can be susceptible to degradation over time, especially when exposed to air (oxidation), light, or elevated temperatures.[4][5] This can lead to the formation of colored impurities and pyridine N-oxides. Polymerization can also occur, resulting in higher molecular weight, viscous impurities.[6]

  • Water: Pyridine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] Water can act as an impurity that may interfere with subsequent reactions.

Q2: My this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?

A2: Discoloration in this compound is a common issue and is typically indicative of the presence of degradation products, often resulting from oxidation or polymerization.[8] To address this, a purification step is necessary. For minor discoloration, simple distillation may suffice. However, for more significant coloration, treatment with a small amount of an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation can be effective in removing the colored impurities.[7] Alternatively, passing the material through a plug of activated carbon or neutral alumina can also help remove colored species before distillation.

Q3: How should I properly store purified this compound to maintain its purity?

A3: To prevent the formation of impurities during storage, it is crucial to protect this compound from air, moisture, and light.[7] Purified this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere, such as nitrogen or argon. Storing it in a cool, dark place will further minimize the potential for degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the analysis and purification of this compound.

Issue 1: Identification of Unknown Peaks in GC-MS or NMR Spectra

Question: I have analyzed my this compound sample by GC-MS and NMR, and I see unexpected peaks. How can I identify these impurities?

Answer: The identification of unknown peaks requires a systematic approach combining spectral interpretation and knowledge of potential impurities.

Expertise & Experience: The Causality Behind the Peaks

The location and characteristics of the unknown peaks provide valuable clues to their identity. In GC-MS, isomers will often have very similar mass spectra but different retention times.[1][2] In ¹H NMR, impurities may present as small satellite peaks around the main signals of this compound or as distinct new signals in other regions of the spectrum.

Authoritative Grounding & Comprehensive References

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecule and any impurities present.[10]

Data Presentation: Key Spectroscopic Data for this compound
Property Value
Molecular Formula C₉H₁₃N[11]
Molecular Weight 135.21 g/mol [11]
Boiling Point 110-111 °C @ 55 mmHg[11]
Density 0.894-0.900 g/mL[11]
Refractive Index 1.480-1.486[11]
Analytical Technique Key Observations for this compound
GC-MS (EI) Molecular Ion (M⁺) at m/z = 135. Key fragments at m/z = 120 ([M-CH₃]⁺), 93 ([M-C₃H₆]⁺, McLafferty rearrangement).[11]
¹H NMR (CDCl₃) Signals corresponding to the pyridine ring protons (δ ~7.0-8.5 ppm), the methylene protons adjacent to the ring (doublet, δ ~2.7 ppm), the methine proton (multiplet, δ ~2.0 ppm), and the methyl protons (doublet, δ ~0.9 ppm).
¹³C NMR (CDCl₃) Signals for the pyridine ring carbons (δ ~120-160 ppm) and the isobutyl group carbons (δ ~20-45 ppm).
Experimental Protocols: Impurity Identification Workflow

Step 1: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers.[12]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Compare the retention times of the peaks in your sample to those of authentic standards of 2-, 3-, and 4-isobutylpyridine if available.

    • Analyze the mass spectrum of each impurity peak. Look for the molecular ion and characteristic fragmentation patterns. Isomers will likely have a molecular ion at m/z = 135 but may show subtle differences in fragment ion abundances.[13][14]

Step 2: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of your sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Carefully integrate all signals in the ¹H NMR spectrum to estimate the relative amounts of impurities.

    • Compare the chemical shifts and coupling patterns of the impurity signals to literature data for potential impurities like positional isomers or starting materials.[13][15] For example, the chemical shifts of the aromatic protons will differ significantly between the 2-, 3-, and 4-isomers.

Mandatory Visualization: Impurity Identification Workflow

G cluster_start Start cluster_analysis Analysis cluster_interpretation Interpretation cluster_identification Identification start Impure this compound Sample gcms GC-MS Analysis start->gcms nmr NMR Analysis (1H, 13C) start->nmr gcms_interp Compare Retention Times & Mass Spectra gcms->gcms_interp nmr_interp Compare Chemical Shifts & Coupling Patterns nmr->nmr_interp impurity_identified Impurity Identified gcms_interp->impurity_identified nmr_interp->impurity_identified

Caption: Workflow for the identification of impurities in this compound.

Issue 2: Difficulty in Removing Positional Isomers (3- and 4-isobutylpyridine)

Question: My this compound is contaminated with its positional isomers. How can I effectively separate them?

Answer: The separation of positional isomers of isobutylpyridine is challenging due to their similar boiling points and polarities.[3] However, with the right techniques and careful optimization, a high degree of purity can be achieved.

Expertise & Experience: The Rationale for Separation Techniques

Fractional distillation is the primary method for separating liquids with close boiling points. The efficiency of the separation depends on the number of theoretical plates in the distillation column and the reflux ratio.[16] For very difficult separations, preparative high-performance liquid chromatography (HPLC) offers higher resolution.[17][18]

Authoritative Grounding & Comprehensive References

The separation of diastereomers, which have different physical properties, can sometimes be achieved by fractional distillation.[19] While enantiomers have identical boiling points, positional isomers like the isobutylpyridines have slightly different boiling points, making fractional distillation a viable, though potentially difficult, separation method.[20]

Experimental Protocols: Purification Strategies

Method 1: Fractional Distillation

This method is suitable for larger quantities of material where a high-purity fraction is desired.

  • Apparatus Setup:

    • Use a distillation flask, a well-insulated fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge to increase the number of theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask.[16]

    • For boiling points above 150 °C at atmospheric pressure, or for thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point.

  • Procedure:

    • Add the impure this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Heat the flask gradually to establish a steady reflux.

    • Maintain a high reflux ratio (the ratio of condensate returned to the column to that collected as distillate) to maximize the separation efficiency. A ratio of 5:1 to 10:1 is a good starting point.

    • Collect the distillate in several small fractions.

    • Monitor the temperature at the distillation head. A stable temperature indicates that a pure component is distilling. A gradual increase in temperature signifies a mixture is distilling.

    • Analyze each fraction by GC-MS to determine its composition.

    • Combine the fractions with the desired purity.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

This method is ideal for purifying smaller quantities of material to a very high purity or when distillation is ineffective.[21]

  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of pyridine derivatives.[22]

  • Mobile Phase Optimization:

    • Develop an analytical scale method first to determine the optimal mobile phase.

    • A common mobile phase system for pyridine derivatives is a gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape.[23][24]

    • Example Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: 0.1% Formic acid in acetonitrile.

    • Run a gradient from low to high percentage of Solvent B to elute the compounds.

  • Scale-Up to Preparative HPLC:

    • Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase.

    • Increase the flow rate and injection volume according to the column dimensions.

    • Use a fraction collector to collect the eluting peaks.

  • Post-Purification Workup:

    • Combine the pure fractions containing this compound.

    • Remove the mobile phase solvents under reduced pressure.

    • If an acidic modifier was used, a basic workup (e.g., washing with a dilute sodium bicarbonate solution) may be necessary to neutralize the product, followed by extraction with an organic solvent and drying.

Mandatory Visualization: Purification Workflow

G cluster_start Start cluster_decision Method Selection cluster_distillation Fractional Distillation cluster_hplc Preparative HPLC cluster_end End start This compound with Isomeric Impurities decision Quantity & Required Purity? start->decision frac_dist Perform Fractional Distillation (High Reflux Ratio) decision->frac_dist Large Quantity prep_hplc Perform Preparative HPLC (e.g., Reversed-Phase C18) decision->prep_hplc Small Quantity / High Purity analyze_frac Analyze Fractions by GC-MS frac_dist->analyze_frac end Pure this compound analyze_frac->end collect_frac Collect Pure Fractions prep_hplc->collect_frac collect_frac->end

Caption: Decision workflow for the purification of this compound from its isomers.

References

Technical Support Center: 2-Isobutylpyridine Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 2-isobutylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a key intermediate and flavoring agent, maintaining the purity and stability of this compound during storage is paramount to ensure the reliability and reproducibility of experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

What is the primary cause of this compound degradation?

The primary degradation pathway for this compound, like many alkylated pyridine derivatives, is oxidation. The isobutyl group attached to the pyridine ring is susceptible to oxidation, which can be initiated or accelerated by factors such as exposure to atmospheric oxygen, light, and elevated temperatures. This can lead to the formation of various oxidation byproducts, including ketones, aldehydes, and carboxylic acids, as well as N-oxides. These impurities can significantly impact the quality and reactivity of the compound in subsequent applications.

What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] A well-ventilated area is also crucial to prevent the accumulation of any potential vapors.[2] The recommended storage temperature is typically between 2-8°C.[1] It is essential to keep the container tightly sealed to prevent exposure to air and moisture.[2]

What type of container should I use for storing this compound?

For long-term storage, it is recommended to use amber glass bottles with a tight-fitting cap. The amber color protects the compound from light, which can catalyze degradation.[3][4] High-density polyethylene (HDPE) containers may also be suitable for shorter-term storage.[5][6] It is crucial to ensure the container material is inert and does not leach impurities into the chemical. Avoid using containers made of materials that are incompatible with pyridine, such as certain plastics and metals like copper and brass, which can catalyze degradation.[7]

I've noticed a change in the color of my this compound. What does this indicate?

Pure this compound is a colorless to pale yellow liquid.[8][9] A noticeable change in color, such as darkening to a yellow or brown hue, is a strong indicator of degradation. This color change is often due to the formation of oxidized impurities and polymeric byproducts. If you observe a significant color change, it is advisable to re-analyze the purity of the compound before use.

Can I use a stabilizer to prevent the degradation of this compound?

Yes, in some cases, stabilizers can be added to prolong the shelf-life of this compound. Antioxidants, such as butylated hydroxytoluene (BHT), can be effective in preventing oxidation.[10] However, the addition of any stabilizer should be carefully considered, as it may interfere with downstream applications. If you are considering using a stabilizer, it is recommended to consult with the manufacturer or perform small-scale stability studies to ensure compatibility with your specific experimental needs. Some pyridine and pyridone salts have also been shown to act as stabilizers for certain compositions.[11]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and stability of this compound.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Bottle

Possible Causes & Solutions

  • Cause: Improper sealing during previous use or from the manufacturer.

  • Troubleshooting Step:

    • Verify the integrity of the cap and seal. Look for any signs of damage or wear.

    • If the seal is compromised, transfer the remaining product to a new, appropriate container with a secure cap.

    • Before use, re-analyze the purity of the this compound using a suitable analytical method like Gas Chromatography (GC).

  • Cause: Exposure to adverse conditions during shipping or initial storage.

  • Troubleshooting Step:

    • Review the shipping and receiving documentation to check for any temperature excursions or delays.

    • If improper handling is suspected, contact the supplier for a replacement.

    • Always store new arrivals under the recommended conditions immediately upon receipt.

Issue 2: Rapid Degradation Observed After Opening a New Bottle

Possible Causes & Solutions

  • Cause: Frequent opening and closing of the container, leading to repeated exposure to air and moisture.

  • Troubleshooting Step:

    • Aliquot the this compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.

    • Use an inert gas, such as argon or nitrogen, to blanket the headspace of the main container before resealing. This displaces oxygen and moisture.

  • Cause: Contamination from sampling equipment.

  • Troubleshooting Step:

    • Ensure that all pipettes, syringes, and other sampling tools are clean, dry, and made of compatible materials.

    • Avoid introducing any potential contaminants into the stock container.

Logical Flow for Troubleshooting Degradation

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Blanketing for Long-Term Storage

This protocol describes the best practice for storing this compound to minimize degradation over time.

Materials:

  • Stock bottle of this compound

  • Multiple small, amber glass vials with PTFE-lined caps

  • Pipettes or a syringe with a needle

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[5]

Procedure:

  • Work in a well-ventilated fume hood.

  • Carefully open the main stock bottle of this compound.

  • Using a clean, dry pipette or syringe, dispense the desired aliquot volumes into the smaller amber glass vials.

  • Before capping each vial, gently flush the headspace with a slow stream of inert gas for 10-15 seconds.

  • Immediately and tightly cap each vial.

  • For the main stock bottle, flush the headspace with inert gas before securely resealing.

  • Label all vials and the stock bottle with the chemical name, date of aliquoting, and any other relevant information.

  • Store all containers in a cool (2-8°C), dark location.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This is a general guideline for assessing the purity of this compound. Specific parameters may need to be optimized for your instrument.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, or equivalent) is typically suitable.

GC Parameters (Example):

ParameterValue
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Injection Volume 1 µL (split injection, e.g., 50:1)

Procedure:

  • Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram. The peak corresponding to this compound should be the major component.

  • The presence of significant additional peaks may indicate degradation products. The area percentage of the main peak can be used to estimate purity.

Visualizing the Degradation Pathway

The primary degradation pathway of this compound is through oxidation. The following diagram illustrates a simplified representation of this process.

Degradation_Pathway Isobutylpyridine This compound Oxidation Oxidation (O2, Light, Heat) Isobutylpyridine->Oxidation Intermediate Hydroperoxide Intermediate Oxidation->Intermediate N_Oxide This compound N-oxide Oxidation->N_Oxide Direct N-oxidation Ketone 2-(1-Methyl-2-oxopropyl)pyridine Intermediate->Ketone FurtherOxidation Further Oxidation Products (e.g., Carboxylic Acids) Ketone->FurtherOxidation

Caption: Simplified oxidative degradation of this compound.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Light Exposure Store in amber glass containers in the dark.Light can provide the energy to initiate and propagate degradation reactions.[3][4]
Atmosphere Tightly sealed container, preferably with an inert gas headspace.Minimizes contact with atmospheric oxygen and moisture.[2]
Container Material Amber glass, HDPE (short-term).Ensures chemical compatibility and prevents light exposure.[5][6]
Handling Aliquot into smaller quantities for frequent use.Reduces the number of times the bulk material is exposed to the atmosphere.

References

Technical Support Center: Enhancing Selectivity in Reactions of 2-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isobutylpyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you navigate the complexities of reactions involving this versatile heterocyclic compound. Our goal is to empower you to achieve higher selectivity and optimize your synthetic outcomes.

Understanding the Reactivity Landscape of this compound

This compound presents a unique set of challenges and opportunities in chemical synthesis. Its reactivity is governed by a combination of electronic and steric factors. The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, electrophilic aromatic substitution is generally difficult and tends to occur at the C3 and C5 positions.[1] The nitrogen atom, with its lone pair of electrons, acts as a basic and nucleophilic center, readily coordinating to Lewis acids and metal catalysts.

The 2-isobutyl group introduces significant steric hindrance around the nitrogen atom and the C3 position, which can be both a challenge and a tool for directing reactivity. Furthermore, the isobutyl side chain itself contains C-H bonds that can be targets for functionalization, adding another layer of complexity to achieving selectivity. This guide will address these nuances in detail.

Troubleshooting Guides: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address common issues encountered during the functionalization of this compound.

Issue 1: Poor Regioselectivity in C-H Functionalization of the Pyridine Ring

Question: I am attempting a C-H functionalization of this compound, but I am getting a mixture of isomers. How can I improve the selectivity for a specific position (C3, C4, C5, or C6)?

Answer: Achieving high regioselectivity in C-H functionalization of this compound requires a careful selection of catalysts, directing groups, and reaction conditions. The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions, but the steric bulk of the 2-isobutyl group can alter this preference.

Potential Causes and Solutions:

  • Steric Hindrance: The isobutyl group at the C2 position significantly hinders attack at the C3 position. For functionalization at more remote positions, this steric hindrance can be leveraged.

  • Electronic Effects: The pyridine nitrogen deactivates the ring towards electrophilic attack and directs nucleophilic/radical attack to the C2 and C4 positions.[1]

Strategies for Improved Selectivity:

Target PositionRecommended StrategyMechanistic Rationale
C5-Position Directed C-H Borylation: Employ an iridium catalyst with a bidentate ligand (e.g., dtbpy) and a boron source like B2pin2.The iridium catalyst, guided by the pyridine nitrogen, preferentially activates the least sterically hindered C-H bond at the meta-position (C5).
C3-Position Nickel-Catalyzed Alkenylation with a Directive Catalyst: Utilize a nickel catalyst with a bifunctional ligand that can coordinate to both the nickel center and a Lewis acid bound to the pyridine nitrogen.[2]This strategy overrides the natural C2/C4 electronic bias by forming a macrocyclic transition state that favors C3 activation.[2]
C4-Position Minisci-Type Radical Alkylation: Use a radical source under acidic conditions.The reaction proceeds through a pyridinium intermediate, which is highly activated towards radical attack at the C2 and C4 positions. The C4 position is often favored due to a combination of electronic activation and reduced steric hindrance compared to the C6 position.[1][3]

Experimental Protocol: C5-Selective Borylation

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), [Ir(cod)OMe]2 (1.5 mol%), and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous methyl tert-butyl ether (MTBE) as the solvent.

  • Add bis(pinacolato)diboron (B2pin2) (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Purify the product by column chromatography on silica gel.

Issue 2: Uncontrolled Halogenation Leading to Multiple Products

Question: I am trying to halogenate this compound with NBS/NCS, but I am observing a mixture of mono- and di-halogenated products, as well as poor regioselectivity. How can I achieve selective mono-halogenation?

Answer: Selective halogenation of pyridines can be challenging due to the activating/deactivating effects of the nitrogen atom and the directing effects of substituents. For this compound, both ring and side-chain halogenation are possible.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Traditional electrophilic halogenation often requires harsh conditions that can lead to over-halogenation and side reactions.

  • Radical vs. Electrophilic Pathways: The choice of halogenating agent and conditions can favor different mechanisms, leading to different regioselectivities.

Strategies for Selective Halogenation:

Target ProductRecommended StrategyMechanistic Rationale
2-Bromo-6-isobutylpyridine Pyridine N-Oxide Strategy: First, oxidize this compound to the corresponding N-oxide. Then, treat the N-oxide with a halogenating agent like POBr3 or PBr3.The N-oxide activates the C2 and C6 positions towards nucleophilic attack. Subsequent deoxygenation yields the 2-halo-substituted pyridine. This method provides high regioselectivity for the 2-position.[4]
Regioselective Bromination Halogenation in Hexafluoroisopropanol (HFIP): Use N-bromosuccinimide (NBS) in HFIP as the solvent.HFIP activates the N-halosuccinimide, enabling mild and regioselective halogenation without the need for a catalyst.[5]

Experimental Protocol: 2-Bromo-6-isobutylpyridine via N-Oxide

  • N-Oxide Formation: Dissolve this compound (1.0 equiv.) in glacial acetic acid. Add 30% hydrogen peroxide (1.5 equiv.) dropwise at 60-70 °C. Stir for 4-6 hours. Cool the reaction mixture and carefully neutralize with sodium carbonate. Extract the N-oxide with dichloromethane.

  • Bromination: To the crude N-oxide, add phosphorus oxybromide (POBr3) (1.2 equiv.) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Work-up and Purification: Cool the reaction, pour it onto ice, and basify with a strong base (e.g., NaOH). Extract the product with ether and purify by distillation or column chromatography.

Issue 3: Competing Side-Chain vs. Ring Oxidation

Question: When I try to oxidize the isobutyl side chain of this compound, I also get oxidation of the pyridine ring or over-oxidation to the carboxylic acid. How can I selectively oxidize the side chain to the corresponding alcohol or ketone?

Answer: The selective oxidation of the isobutyl side chain in the presence of the pyridine ring is a common challenge. The pyridine ring itself can be susceptible to oxidation, and the benzylic-like position of the side chain can be readily oxidized to a carboxylic acid.

Potential Causes and Solutions:

  • Overly Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid can lead to over-oxidation.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote ring oxidation and over-oxidation of the side chain.

Strategies for Selective Side-Chain Oxidation:

Target ProductRecommended StrategyMechanistic Rationale
2-(1-Hydroxy-2-methylpropyl)pyridine Selenium Dioxide Oxidation: Use a stoichiometric amount of selenium dioxide (SeO2) in a suitable solvent like dioxane or a mixture of acetic acid and water.SeO2 is a relatively mild oxidizing agent that is known for the selective oxidation of allylic and benzylic C-H bonds to alcohols.
2-(2-Methylpropanoyl)pyridine (Ketone) Catalytic Oxidation with a Heteropolyacid: Employ a vanadium-substituted heteropolyacid catalyst in the presence of an oxygen source like hydrogen peroxide.These catalysts can be tuned to selectively oxidize the benzylic-like C-H bond to a ketone under milder conditions than traditional strong oxidants.

Experimental Protocol: Selective Oxidation to the Alcohol with SeO2

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of dioxane and water (10:1).

  • Add selenium dioxide (1.1 equiv.) to the solution.

  • Heat the mixture to reflux (around 100 °C) for 6-8 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture and filter to remove the selenium byproduct.

  • Extract the filtrate with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How does the isobutyl group affect the basicity of the pyridine nitrogen?

The isobutyl group is an electron-donating group, which slightly increases the electron density on the pyridine ring and at the nitrogen atom. This makes this compound slightly more basic than pyridine itself. However, the steric bulk of the isobutyl group can hinder the approach of bulky Lewis acids or electrophiles to the nitrogen lone pair.[6][7][8][9][10]

Q2: I am having trouble purifying my functionalized this compound product from regioisomers. What are the best purification strategies?

Separating regioisomers of substituted pyridines can be challenging due to their similar polarities.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with a C18 or phenyl-hexyl column, is often the most effective method for separating isomers.[11]

  • Flash Chromatography Optimization: If using traditional column chromatography, a very slow gradient of a carefully selected solvent system (sometimes using a mixture of three or more solvents) and a slow flow rate can improve separation.[11][12]

  • Crystallization: If your product is a solid, fractional crystallization can be an effective purification technique.

Q3: Can I selectively functionalize the terminal methyl groups of the isobutyl side chain?

Direct selective functionalization of the terminal methyl groups is challenging. However, a two-step approach is often effective:

  • Side-Chain Lithiation: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or t-butyllithium to deprotonate the benzylic-like C-H bond of the isobutyl group.[13][14][15]

  • Reaction with an Electrophile: The resulting carbanion can then be reacted with a suitable electrophile to introduce a functional group. Further manipulation of this newly introduced group can lead to functionalization at the desired position.

Visualizing Reaction Pathways and Workflows

To further aid in your experimental design, the following diagrams illustrate key concepts and workflows discussed in this guide.

Diagram 1: General Reactivity of this compound

This compound This compound Ring Functionalization Ring Functionalization This compound->Ring Functionalization Electrophilic Attack (C3, C5) Nucleophilic/Radical Attack (C4, C6) Side-Chain Functionalization Side-Chain Functionalization This compound->Side-Chain Functionalization Oxidation Halogenation Deprotonation N-Coordination N-Coordination This compound->N-Coordination Lewis Acids Metal Catalysts

A summary of the main reaction pathways for this compound.

Diagram 2: Workflow for Selective C5-Borylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start This compound Reagents [Ir(cod)OMe]2 dtbpy B2pin2 MTBE Stir Stir at RT (12-24h) Reagents->Stir Quench Quench with H2O Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product C5-Borylated Product Purify->Product

Step-by-step workflow for achieving C5-selective borylation.

References

Technical Support Center: Suzuki Coupling with 2-Pyridyl Boron Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-pyridyl boron reagents. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with these valuable yet notoriously unstable coupling partners. Here, we will dissect common experimental issues, provide robust troubleshooting strategies, and answer frequently asked questions, all grounded in mechanistic principles to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Failures

This section is formatted to address specific problems you might be observing at the bench.

Question 1: My reaction yield is low, and I'm recovering a significant amount of my starting aryl halide. What's the likely cause?

Answer:

This is a classic symptom of poor reactivity or decomposition of the 2-pyridyl boron reagent. The primary culprit is often protodeboronation , a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your nucleophile.[1][2][3] 2-Pyridylboronic acids are particularly susceptible to this process.[4][5][6] Another potential issue is a slow rate of transmetalation, a key step in the catalytic cycle.[1][7]

Immediate Troubleshooting Steps:

  • Assess Your Boron Reagent's Stability: If you are using 2-pyridylboronic acid, its decomposition is highly probable. Consider switching to a more stable derivative.

  • Strictly Anhydrous & Degassed Conditions: Ensure your solvent and reagents are free of water and oxygen. While Suzuki couplings can be run in aqueous media, the presence of excess protons can facilitate protodeboronation.

  • Re-evaluate Your Base: The choice of base is critical. A base that is too strong or too weak can be detrimental. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH).

Workflow for Diagnosing the Issue:

G start Low Yield & Recovered Starting Material check_reagent Is the 2-pyridyl boron reagent a simple boronic acid? start->check_reagent yes_acid High probability of protodeboronation. check_reagent->yes_acid Yes no_acid Consider other factors. check_reagent->no_acid No switch_reagent Switch to a stabilized boron reagent (MIDA, Trifluoroborate, etc.). yes_acid->switch_reagent check_conditions Are reaction conditions strictly anhydrous and degassed? no_acid->check_conditions yes_conditions Evaluate base and temperature. check_conditions->yes_conditions Yes no_conditions Improve experimental setup (e.g., degas solvent, dry reagents). check_conditions->no_conditions No optimize_base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). yes_conditions->optimize_base

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I've switched to a stabilized 2-pyridyl boron reagent, but my yields are still inconsistent. What should I optimize next?

Answer:

Even with stabilized reagents like MIDA boronates or organotrifluoroborates, the reaction conditions must be finely tuned.[8][9] Inconsistent yields often point to suboptimal catalyst performance or inefficient release of the active boronic acid.

Key Parameters for Optimization:

  • Catalyst System (Palladium Precatalyst & Ligand): The choice of ligand is crucial. The nitrogen on the 2-pyridyl ring can coordinate to the palladium center and inhibit catalysis.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can promote the desired reductive elimination step and prevent catalyst deactivation.[10]

  • Solvent: The solvent influences the solubility of the reagents and the stability of the catalytic species. Common choices include dioxane, toluene, or THF, often with some water as a co-solvent to facilitate the dissolution of the base.[11]

  • Temperature: Higher temperatures can increase reaction rates but may also accelerate the decomposition of sensitive reagents. A temperature screening (e.g., 65-110 °C) is advisable to find the optimal balance.[1]

Optimized Reaction Parameter Comparison:

ParameterStandard ConditionsOptimized for 2-Pyridyl ReagentsRationale
Boron Reagent Arylboronic Acid2-Pyridyl MIDA boronate or trifluoroborateEnhanced stability, slow release of the active reagent.[8][9]
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with SPhos or XPhosBulky ligands promote reductive elimination and prevent catalyst inhibition.[10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Can influence the rate of MIDA deprotection and the overall catalytic cycle.
Solvent Toluene/H₂ODioxane/H₂O or THF/H₂OCan affect reagent solubility and catalyst stability.
Temperature 80-100 °C65-110 °C (requires optimization)Balances reaction rate against reagent decomposition.[1]

Frequently Asked Questions (FAQs)

Question 3: What is protodeboronation, and why are 2-pyridylboronic acids so uniquely susceptible?

Answer:

Protodeboronation is a chemical process where a proton (H⁺) cleaves the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[2] This is a common and detrimental side reaction in Suzuki couplings.

The heightened instability of 2-pyridylboronic acid stems from a unique intramolecular mechanism. Under neutral pH conditions, the molecule can exist as a zwitterion , with a positively charged pyridinium nitrogen and a negatively charged boronate. This zwitterionic form is primed for rapid, unimolecular fragmentation of the C-B bond.[2][3] Counterintuitively, adding a strong acid or base can shift the equilibrium away from this highly reactive zwitterion, sometimes slowing the rate of protodeboronation.[2]

G cluster_0 Protodeboronation of 2-Pyridylboronic Acid reagent 2-Pyridylboronic Acid zwitterion Zwitterionic Intermediate (at neutral pH) reagent->zwitterion Equilibrium product Pyridine (Protodeboronated Product) zwitterion->product Rapid Unimolecular Fragmentation

References

Technical Support Center: Refining Purification Techniques for 2-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-isobutylpyridine purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties and common challenges associated with this compound.

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is critical for selecting and optimizing a purification strategy. The most important parameters are its boiling point, solubility, and density. These properties dictate whether distillation, extraction, or chromatography will be most effective.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₃N [1]
Molecular Weight 135.21 g/mol [2]
Boiling Point 181 °C @ 760 mmHg [3][4]
110-111 °C @ 55 mmHg [1][3]
Density 0.894 - 0.900 g/cm³ @ 25 °C [3]
Refractive Index 1.480 - 1.486 @ 20 °C [3][4]
Solubility Insoluble in water; Soluble in alcohol and other organic solvents. [1][3]

| Appearance | Colorless to pale yellow liquid. |[3] |

Q2: What are the most common impurities found in crude this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common contaminants may include:

  • Isomeric Pyridines: Synthesis routes can sometimes yield other isomers like 3- or 4-isobutylpyridine, which can have very similar boiling points, making simple distillation challenging[5].

  • Unreacted Starting Materials: Depending on the synthetic route, precursors may remain in the crude product[6].

  • Water: Pyridine and its derivatives can be hygroscopic, readily absorbing moisture from the atmosphere. Water can form azeotropes with pyridines, complicating purification by distillation[7].

  • Oxidation/Degradation Products: Exposure to air or high temperatures can lead to the formation of colored impurities or polymeric materials[7].

Q3: Is this compound hazardous, and what precautions should I take?

A3: Yes, proper safety measures are essential. This compound is a flammable liquid and vapor[1]. It can cause skin and serious eye irritation and may cause respiratory irritation[2]. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[8][9]. Review the Safety Data Sheet (SDS) thoroughly before beginning any work.

Purification Workflow Decision Guide

The choice of purification technique is dictated by the nature and quantity of impurities. This flowchart provides a general decision-making framework.

G start Crude this compound purity_check Assess Purity (GC-MS, NMR) start->purity_check high_purity Purity > 99%? purity_check->high_purity end Pure this compound high_purity->end Yes distillation_node Primary Method: Fractional Distillation high_purity->distillation_node No purity_check_after_dist Check Fraction Purity distillation_node->purity_check_after_dist Collect Fractions chromatography_node Alternative/Secondary Method: Column Chromatography purity_check_after_chrom Check Purity chromatography_node->purity_check_after_chrom Collect & Combine Pure Fractions purity_check_after_dist->end Purity Goal Met purity_check_after_dist->chromatography_node Close-boiling impurities remain purity_check_after_chrom->end Purity Goal Met

Caption: General purification strategy for this compound.

Troubleshooting Guide

This section addresses specific issues encountered during purification in a question-and-answer format.

Issue 1: My distilled this compound is still contaminated with an isomer.

  • Question: I performed a distillation, but GC-MS analysis shows contamination with a structural isomer that has a very similar boiling point. How can I separate them?

  • Causality: Simple distillation is ineffective for separating liquids with boiling points that differ by less than 25 °C[10]. The vapor pressure of the two isomers is too similar, meaning the vapor produced during boiling has a composition nearly identical to the liquid.

  • Solution: You must use high-efficiency fractional distillation . This technique uses a fractionating column inserted between the distillation flask and the condenser. The column is packed with material (e.g., Raschig rings, Vigreux indentations) that provides a large surface area. This creates a series of mini-distillations, known as theoretical plates, allowing for a gradual enrichment of the more volatile component as the vapor rises[11]. For a successful separation, use a long, well-insulated column and maintain a slow, steady distillation rate to establish a proper temperature gradient.

Issue 2: The final product is a pale yellow or brown color, not colorless.

  • Question: After distillation, my this compound has a distinct yellow/brown tint. What causes this and how can I fix it?

  • Causality: Discoloration in pyridines is often due to the presence of trace amounts of oxidation or polymerization products[7]. This can happen if the crude material is old or if the distillation was performed at an excessively high temperature, especially in the presence of air.

  • Solution:

    • Pre-treatment: Before distillation, stir the crude material with activated charcoal (approx. 1-2% by weight) for an hour and then filter it. The charcoal will adsorb many of the colored, non-volatile impurities.

    • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point significantly (e.g., 110-111 °C @ 55 mmHg)[1]. This minimizes thermal stress on the compound, reducing the rate of degradation and preventing the formation of new colored impurities.

    • Inert Atmosphere: Ensure your distillation apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation at high temperatures.

G start Discolored Product cause1 Oxidation Products start->cause1 cause2 Polymeric Impurities start->cause2 solution1 Distill under Inert Atmosphere (N₂/Ar) cause1->solution1 Mitigation solution3 Use Vacuum Distillation (Lowers BP, Reduces Degradation) cause1->solution3 Mitigation solution2 Treat with Activated Charcoal (Adsorbs Impurities) cause2->solution2 Removal cause2->solution3 Prevention

Caption: Troubleshooting workflow for discolored product.

Issue 3: My sample contains water.

  • Question: My NMR spectrum shows a broad peak for water. How do I effectively dry this compound?

  • Causality: Pyridines are hygroscopic and can form minimum-boiling azeotropes with water, making complete removal by standard distillation impossible[7].

  • Solution: A two-step chemical drying process followed by distillation is required.

    • Pre-drying: For significant water content, first treat the crude this compound with solid potassium hydroxide (KOH) pellets. Let it stand overnight, then decant the liquid. KOH is an effective and inexpensive desiccant for basic compounds.

    • Final Drying & Distillation: Add a more powerful drying agent like calcium hydride (CaH₂) to the decanted liquid. Reflux the mixture for several hours under an inert atmosphere. The CaH₂ will react irreversibly with any remaining water. Following the reflux, distill the this compound directly from the CaH₂. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the apparatus is not sealed and is properly vented.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Vacuum Distillation

This protocol is designed for separating this compound from close-boiling impurities.

  • Drying (Pre-treatment): If water is suspected, decant the crude this compound from KOH pellets into a round-bottom flask suitable for distillation. Add calcium hydride (CaH₂, ~5 g/L).

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a Vigreux or packed column (minimum 30 cm). Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar in the distillation flask and place it in a heating mantle.

    • Wrap the distillation column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).

    • Connect the condenser to a chilled water supply.

    • Connect the receiving flask assembly to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the desired pressure (e.g., 55 mmHg).

    • Gradually heat the distillation pot.

    • Observe the vapor rising through the column. Allow a reflux ring to stabilize in the column for at least 30 minutes before collecting any distillate. This is crucial for establishing the separation equilibrium.

    • Collect a small forerun fraction (first few mL) which may contain more volatile impurities.

    • Carefully monitor the head temperature. Collect the main fraction distilling at a constant temperature (target: 110-111 °C @ 55 mmHg)[1][3].

    • Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the pot.

  • Storage: Store the purified, colorless liquid under an inert atmosphere in a tightly sealed container to prevent moisture uptake.

Protocol 2: Preparative Column Chromatography

This method is useful for removing non-volatile or highly polar/non-polar impurities.

  • Stationary Phase Selection: Use silica gel (230-400 mesh) for standard purification. Silica is slightly acidic and works well for separating basic compounds like pyridines with an appropriate eluent system.

  • Eluent System Selection:

    • The goal is to find a solvent system where this compound has an Rf value of ~0.3 on a TLC plate.

    • Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. A typical starting point could be 95:5 Hexanes:Ethyl Acetate.

    • To prevent streaking of the basic pyridine on the acidic silica, it is common practice to add a small amount of a tertiary amine like triethylamine (~0.5-1%) to the eluent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system, collecting fractions in test tubes or vials.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light (λ = 254 nm)[12].

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Strategies for 2-Isobutylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-isobutylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this important heterocyclic compound. Here, we consolidate field-proven insights and troubleshooting strategies to enhance reaction efficiency, yield, and purity.

Part A: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound and related alkylpyridines. The question-and-answer format is designed to provide direct solutions to practical laboratory challenges.

Issue 1: Low or No Yield of this compound

Question: My reaction to synthesize this compound is resulting in very low yields or failing completely. What are the common causes and how can I fix this?

Answer: Low yields in 2-alkylpyridine synthesis often stem from several core issues: inefficient activation of the starting materials, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Causality & Solution — Grignard Reagent Issues: When using a Grignard-based approach (e.g., reacting a 2-halopyridine with isobutylmagnesium bromide), the quality of the Grignard reagent is paramount.

    • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

    • In Situ Formation: Preparing the Grignard reagent in situ is often preferable.[1] Use of an auxiliary reagent like ethyl bromide can help initiate the reaction between magnesium and the alkyl halide.[2]

    • Alternative Metals: If magnesium fails, other metals can be used to generate similar organometallic reagents.[1]

  • Causality & Solution — C-H Activation Challenges: Direct C-H alkylation of pyridine is an atom-economical but challenging approach.

    • Catalyst Choice: The choice of catalyst is critical. Palladium-catalyzed reactions have shown success in the C-H alkylation of pyridine derivatives.[3][4] Rhodium(I) catalysts have also been employed for the ortho-alkylation of pyridines, often requiring a substituent ortho to the nitrogen to proceed efficiently.[5]

    • Ligand Effects: For transition metal-catalyzed reactions, the ligand plays a crucial role. For instance, in nickel-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have been used to direct the regioselectivity of alkylation.[6][7]

    • Activation of Pyridine Ring: Pyridine can be activated by forming the N-oxide. The N-oxide is more reactive towards both electrophiles and nucleophiles.[8] Subsequent reaction with a Grignard reagent, followed by deoxygenation, can yield the 2-substituted product.[9][10]

Issue 2: Poor Regioselectivity (Formation of 4-Isobutylpyridine or other isomers)

Question: My reaction is producing a mixture of isomers, primarily the C4-alkylated product instead of the desired Cthis compound. How can I improve C2 selectivity?

Answer: Regioselectivity is a well-documented challenge in pyridine functionalization.[11][12][13] The electronic properties of the pyridine ring make it susceptible to attack at the C2, C4, and C6 positions.

  • Causality & Solution — Steric Hindrance:

    • Bulky Reagents: Using sterically bulky reagents can favor attack at the less hindered C4 position. Conversely, to favor C2, conditions that involve coordination to the nitrogen atom are often employed.

    • Blocking Groups: A powerful strategy is to use a removable blocking group. For instance, an ortho-silyl group can direct alkylation and later be removed.[5] Another approach involves using a blocking group on the nitrogen atom, derived from inexpensive materials like maleic acid, to direct functionalization specifically to the C4 position, which, while not ideal for C2 synthesis, highlights the principle of blocking groups for controlling regioselectivity.[12][13][14]

  • Causality & Solution — Reaction Mechanism Control:

    • Directed C-H Activation: Many transition-metal-catalyzed methods utilize the pyridine nitrogen as a directing group to achieve ortho-C-H activation, leading to high C2 selectivity.[8][15]

    • Pyridine N-Oxide Strategy: As mentioned previously, converting pyridine to its N-oxide derivative is a classic and effective method to achieve C2-alkylation. The N-oxide directs Grignard reagents or other nucleophiles predominantly to the C2 position.[9][10] The subsequent removal of the oxygen atom (e.g., with acetic anhydride treatment at high temperatures) yields the 2-alkylpyridine.[9]

Issue 3: Formation of Side Products and Purification Difficulties

Question: I am observing significant side product formation, making the purification of this compound difficult. What are these side products and how can I minimize them?

Answer: Side reactions often involve over-alkylation, dimerization, or reactions with the solvent.

  • Causality & Solution — Over-alkylation:

    • Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to dialkylation.

    • Slow Addition: Add the alkylating agent (e.g., Grignard reagent) slowly and at a controlled temperature to minimize localized high concentrations that can promote multiple additions.

  • Causality & Solution — Homocoupling/Dimerization:

    • This can occur with organometallic intermediates. Optimizing the catalyst system and reaction conditions (temperature, concentration) can mitigate this.

  • Causality & Solution — Purification:

    • Chromatography: Column chromatography is often necessary for separating isomers and other impurities. A solvent system of ethyl acetate in hexanes is a common starting point.

    • Distillation: this compound has a boiling point of approximately 181°C at atmospheric pressure and 110-111°C at 55 mmHg.[16][17] Fractional distillation can be an effective purification method if the boiling points of the impurities are sufficiently different.

Part B: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a lab scale?

For lab-scale synthesis, the reaction of 2-bromopyridine or 2-chloropyridine with isobutylmagnesium bromide (a Grignard reagent) is a common and relatively reliable method.[1][2] Another highly effective route is the activation of pyridine as pyridine N-oxide, followed by reaction with the Grignard reagent and subsequent deoxygenation.[9][10] This latter method often provides excellent regioselectivity for the C2 position.

Q2: How can I choose the best catalyst for a C-H alkylation approach?

The choice of catalyst depends heavily on the specific reaction type.

  • Palladium catalysts are widely used for various C-H functionalization reactions, including the alkylation of 2-phenylpyridines with alkyl iodides.[3][4]

  • Nickel catalysts , often in combination with a Lewis acid co-catalyst, can be used for the addition of pyridine across alkenes, although controlling regioselectivity can be a challenge.[6][7]

  • Rhodium catalysts have been shown to be effective for the ortho-alkylation of pyridines, particularly when a substituent is already present at the ortho position.[5]

  • Rare-earth metal complexes are emerging as efficient catalysts for the ortho-C-H alkylation of 2-alkylpyridines with olefins.[15]

Q3: What analytical techniques are best for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction, as it can separate volatile components (starting material, product, isomers, byproducts) and provide mass information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and assessing its purity after isolation.

Part C: Optimized Protocols & Methodologies

Protocol 1: Synthesis via Grignard Reaction with 2-Bromopyridine

This protocol describes a standard procedure for the synthesis of this compound using a Grignard reagent.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction. In the dropping funnel, place a solution of isobutyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small portion of the isobutyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask. Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with 2-Bromopyridine: After the magnesium has been consumed, cool the reaction mixture to 0 °C. Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Data Summary: Catalyst Comparison for Pyridine Alkylation

The following table summarizes different catalytic systems used for pyridine alkylation, highlighting the diversity of approaches.

Catalyst SystemAlkylating AgentPositionYieldReference
Ni(cod)₂ / IPr / MAD1-OcteneC4Good[7]
[RhCl(coe)₂]₂ / PCy₃·HCl3,3-DimethylbuteneC2 (ortho)91%[5]
Pd(OAc)₂ / Ag₂CO₃Alkyl IodidesC-H (ortho)64%[3]
Rare-earth alkyl complexesAlkenesC2 (ortho)up to 99%[15]

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; MAD = Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide); coe = cyclooctene; PCy₃ = Tricyclohexylphosphine

Part D: Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for troubleshooting low-yield reactions in this compound synthesis.

TroubleshootingWorkflow Start Low Yield of this compound Check_Starting_Materials Verify Purity & Reactivity of Starting Materials Start->Check_Starting_Materials Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Starting_Materials->Check_Conditions Grignard_Route Grignard Pathway Specifics Check_Conditions->Grignard_Route CH_Activation_Route C-H Activation Pathway Specifics Check_Conditions->CH_Activation_Route Grignard_Quality Check Grignard Reagent Quality (Anhydrous?) Grignard_Route->Grignard_Quality Yes Catalyst_Issue Evaluate Catalyst/Ligand System CH_Activation_Route->Catalyst_Issue Yes Optimize_Conditions Optimize Reaction Parameters Grignard_Quality->Optimize_Conditions Catalyst_Issue->Optimize_Conditions Purification_Loss Assess Purification Step for Product Loss Optimize_Conditions->Purification_Loss Solution Improved Yield Purification_Loss->Solution

Caption: A decision tree for diagnosing and resolving low-yield issues.

General Reaction Pathways for 2-Alkylation

This diagram illustrates two primary strategies for synthesizing 2-alkylpyridines.

ReactionPathways cluster_0 Pathway 1: Substitution on Halopyridine cluster_1 Pathway 2: Pyridine N-Oxide Activation Halopyridine 2-Halopyridine (X = Cl, Br) Product1 2-Alkylpyridine Halopyridine->Product1 Grignard Reaction Grignard R-MgX (e.g., Isobutyl-MgBr) Grignard->Product1 Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation Product2 2-Alkylpyridine N_Oxide->Product2 1. Grignard Addition 2. Deoxygenation

References

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Confirmation of Synthesized 2-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the unambiguous confirmation of a target molecule's identity is not merely a procedural step but the bedrock of scientific validity. The synthesis of a molecule like 2-isobutylpyridine (C₉H₁₃N), a substituted pyridine derivative, requires a rigorous, multi-faceted analytical approach to move forward with confidence. Relying on a single analytical technique is fraught with risk, as impurities or isomeric byproducts can easily mislead interpretations.

This guide provides an in-depth comparison of the primary analytical methods for confirming the identity and assessing the purity of synthesized this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system where orthogonal methods converge to provide an irrefutable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[1] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR, in turn, reveals the number of unique carbon atoms and their functional group identity (alkane, aromatic, etc.).[2] Together, they provide a molecular "blueprint" that is highly specific to the target structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl group. The integration of these signals should correspond to the number of protons in each environment, while the splitting patterns (multiplicity) reveal an atom's neighbors, a concept known as spin-spin coupling.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shift of these peaks is highly indicative of the carbon's hybridization and electronic environment.[2][3]

Expected NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹H~8.5DoubletH at C6 (Pyridine)
¹H~7.6Triplet of doubletsH at C4 (Pyridine)
¹H~7.1-7.2MultipletH at C3 & C5 (Pyridine)
¹H~2.7Doublet-CH₂- (Isobutyl)
¹H~2.1Multiplet-CH- (Isobutyl)
¹H~0.9Doublet-CH₃ (x2) (Isobutyl)
¹³C~162SingletC2 (Pyridine, substituted)
¹³C~149SingletC6 (Pyridine)
¹³C~136SingletC4 (Pyridine)
¹³C~122SingletC5 (Pyridine)
¹³C~120SingletC3 (Pyridine)
¹³C~45Singlet-CH₂- (Isobutyl)
¹³C~29Singlet-CH- (Isobutyl)
¹³C~22Singlet-CH₃ (x2) (Isobutyl)
Note: Chemical shifts are approximate and can vary based on the solvent and instrument.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized, purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (0 ppm), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A typical experiment involves 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

  • Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected values for this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] Its primary role in identity confirmation is to verify the molecular weight of the synthesized compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity.[5]

Expertise & Causality: Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable manner.[4][6] The molecular ion (M⁺) peak confirms the molecular weight, while the fragmentation pattern provides a structural fingerprint that can be compared against spectral libraries like NIST.[7] The monoisotopic mass of this compound (C₉H₁₃N) is approximately 135.10 Da.[8]

Expected MS Fragmentation Data for this compound

m/z Value Relative Intensity Putative Fragment Significance
135High[C₉H₁₃N]⁺Molecular Ion (M⁺)
120Moderate[M - CH₃]⁺Loss of a methyl group
93High[M - C₃H₆]⁺Loss of propene via McLafferty rearrangement
92High[M - C₃H₇]⁺Loss of a propyl radical
Data derived from NIST and PubChem spectral libraries.[7]
Visualizing Fragmentation

The fragmentation of the this compound molecular ion can be visualized to understand the origin of the major observed peaks.

G M [C₉H₁₃N]⁺˙ m/z = 135 (Molecular Ion) F120 [C₈H₁₀N]⁺ m/z = 120 M->F120 - •CH₃ F93 [C₆H₇N]⁺˙ m/z = 93 M->F93 - C₃H₆ F92 [C₆H₆N]⁺ m/z = 92 M->F92 - •C₃H₇

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.[5]

  • GC Method:

    • Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Use Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 60°C for 2 min), then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes. This ensures separation of volatile impurities from the main product.[5]

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: Set to 230°C.

    • Scan Range: Scan from m/z 35 to 300 to capture the molecular ion and key fragments.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Compare the resulting mass spectrum against a reference library (e.g., NIST) and verify the presence of the M⁺ peak at m/z 135 and the characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: While not sufficient for full structure elucidation on its own, FTIR is an excellent complementary technique. It quickly confirms the presence of the pyridine ring (C=C and C=N stretching) and the alkyl (C-H stretching and bending) components of this compound.[9] The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) can be equally informative, ruling out hydroxylated impurities. Pyridine and its derivatives have characteristic absorption bands that can be used for identification.[10][11][12][13]

Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchAromatic (Pyridine ring)
2960-2850C-H StretchAliphatic (Isobutyl group)
~1600, ~1580, ~1470, ~1430C=C and C=N StretchAromatic (Pyridine ring)
1465C-H Bend-CH₂- and -CH₃- (Isobutyl)
1385 & 1370C-H BendGem-dimethyl split (Isobutyl)
~750C-H Out-of-plane Bend2-substituted Pyridine
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr).

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid sample directly onto the crystal. This is often the simplest method.[7]

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption peaks and compare their wavenumbers to the expected values for the functional groups in this compound.

An Orthogonal, Self-Validating Workflow

No single technique provides absolute certainty. A robust confirmation strategy relies on an orthogonal approach, where each method validates the others from a different analytical perspective.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation Synthesis Crude Product GCMS GC-MS Synthesis->GCMS FTIR FTIR Synthesis->FTIR NMR ¹H & ¹³C NMR Synthesis->NMR Purity Purity > 95%? GCMS->Purity Purity Check MW Correct MW? (m/z 135) GCMS->MW MW Check FG Correct FGs? FTIR->FG Functional Group Check Structure Correct Structure? NMR->Structure Structural Check Purity->MW Yes MW->FG Yes FG->Structure Yes Confirmed Identity Confirmed Structure->Confirmed Yes

Caption: Integrated workflow for the orthogonal confirmation of this compound.

Comparative Summary of Analytical Methods

Technique Primary Information Strengths Limitations Role in Confirmation
NMR Spectroscopy Molecular Structure (C-H Framework)Unambiguous structural elucidation; provides connectivity data.[1]Lower sensitivity; requires pure sample for clear interpretation.Definitive: Confirms the precise arrangement of atoms.
Mass Spectrometry Molecular Weight & FragmentationHigh sensitivity; confirms molecular formula; excellent for purity via GC-MS.[14][15]Isomers can have identical mass; fragmentation may not always be definitive.Essential: Verifies the correct molecular weight and provides structural clues.
FTIR Spectroscopy Functional GroupsFast, non-destructive, simple to operate; good for identifying key bonds.[9]Provides limited structural information; not suitable for complex mixtures.Supportive: Confirms presence of pyridine and alkyl groups and absence of unexpected functionalities.
Gas Chromatography Purity & SeparationExcellent separation efficiency for volatile compounds; quantitative analysis.[16]Sample must be thermally stable and volatile; provides no structural information alone.Crucial: Assesses the purity of the synthesized material before further analysis.

By integrating these techniques, a researcher can build a comprehensive and irrefutable case for the identity of synthesized this compound. NMR provides the structural blueprint, MS confirms the molecular weight, FTIR verifies the functional groups, and GC assesses the sample's purity. This orthogonal, self-validating approach ensures the integrity of the research and the reliability of any subsequent applications of the synthesized compound.

References

A Senior Application Scientist's Guide to Purity Assessment of 2-Isobutylpyridine: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 2-Isobutylpyridine Applications

This compound is a key heterocyclic aromatic compound, serving as a vital building block in the synthesis of numerous pharmaceuticals and agrochemicals. The purity of this intermediate is not a trivial matter; it is a critical parameter that directly influences the safety, efficacy, and stability of the final active pharmaceutical ingredients (APIs) and crop protection agents. The presence of even trace amounts of impurities, such as structural isomers (e.g., 3- and 4-isobutylpyridine) or process-related byproducts, can introduce undesirable toxicological profiles or interfere with downstream reactions.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for the purity assessment of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and reliable analytical strategy. We will explore the strengths and applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC): The Gold Standard for Volatile Impurities

For a volatile compound like this compound, Gas Chromatography (GC) is the quintessential analytical tool. Its high resolving power and sensitivity are exceptionally well-suited for separating and quantifying closely related volatile impurities.

The Principle of Separation in GC

In GC, a liquid sample is vaporized and swept by an inert carrier gas (the mobile phase) through a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the sample's components between the two phases. Compounds that interact more strongly with the stationary phase travel more slowly, leading to their separation. A detector at the column's exit registers the eluted components, producing a chromatogram.

Field-Proven Protocol: GC-FID for this compound Purity

Objective: To accurately determine the purity of a this compound sample and quantify any volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Methodology:

  • Sample Preparation: Create a stock solution by dissolving a precisely weighed amount of the this compound sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 10 mg/mL. Prepare a series of calibration standards using a certified reference standard of this compound.

  • Instrumental Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial 70 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL with a 50:1 split ratio.

  • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For more rigorous quantification, a calibration curve generated from the reference standards is used.

Expert Rationale for Methodological Choices
  • DB-5 Column: This non-polar column is a versatile and robust choice, effectively separating compounds based on their boiling points, which is ideal for resolving isomers of alkylpyridines.

  • Flame Ionization Detector (FID): The FID is highly sensitive to hydrocarbons and provides a wide linear dynamic range, making it perfect for quantifying organic impurities at low levels.

  • Split Injection: A high split ratio prevents column overload and ensures sharp, symmetrical peaks, which is critical for accurate integration and resolution of closely eluting impurities.

  • Temperature Programming: A temperature ramp is essential for ensuring the timely elution of both the target analyte and any less volatile impurities, providing a comprehensive impurity profile.

Visualizing the GC Workflow

GC_Workflow GC Purity Analysis Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing Sample This compound Sample Solution ~10 mg/mL Solution Sample->Solution Solvent Dichloromethane Solvent->Solution Injector Split Injection (250°C) Solution->Injector Column DB-5 Capillary Column Injector->Column Oven Temp. Programmed Oven Column->Oven Detector FID (300°C) Oven->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Area Percent Calculation Integration->Quantification Purity_Report Purity_Report Quantification->Purity_Report Final Purity Report

Caption: A streamlined workflow for the purity assessment of this compound using GC-FID.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Broader Impurity Profiling

While GC excels with volatile compounds, HPLC is indispensable for detecting non-volatile or thermally unstable impurities.[1]

The Principle of Separation in HPLC

HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed within a column. By manipulating the mobile phase composition and stationary phase chemistry, a high degree of selectivity can be achieved.

Field-Proven Protocol: Reversed-Phase HPLC with UV Detection

Objective: To quantify this compound and detect potential non-volatile impurities.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

Methodology:

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~2) is a common choice.[2] The acidic pH ensures the pyridine nitrogen is protonated, leading to better peak shapes.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 260 nm (a typical absorbance maximum for the pyridine ring)

  • Data Analysis: Purity is calculated based on the relative area of the main peak.

Expert Rationale for Methodological Choices
  • C18 Column: This is the workhorse of reversed-phase chromatography, separating molecules based on their hydrophobicity. It provides excellent retention and separation for a wide range of organic molecules.

  • Acidified Mobile Phase: The addition of an acid to the mobile phase improves the peak shape of basic compounds like pyridines by preventing tailing.[3]

  • UV Detection: The pyridine ring in this compound has a strong UV chromophore, allowing for sensitive detection.

Visualizing the HPLC Workflow

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing Sample This compound Sample Solution ~1 mg/mL Solution Sample->Solution MobilePhase Mobile Phase MobilePhase->Solution Pump HPLC Pump MobilePhase->Pump Injector Autosampler Solution->Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Area Percent Calculation Integration->Quantification Purity_Report Purity_Report Quantification->Purity_Report Final Purity Report

Caption: A standard workflow for the purity assessment of this compound using HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination

NMR spectroscopy is a powerful tool for structural elucidation and can be used for highly accurate quantitative analysis (qNMR).[4][5] It is considered a primary ratio method of measurement, as the signal area is directly proportional to the number of nuclei.[6]

The Principle of qNMR

By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a calibration curve.[7]

Field-Proven Protocol: ¹H qNMR for Absolute Purity

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum. It is crucial to use a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full magnetization recovery between scans, which is essential for accurate integration.

  • Data Analysis: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Expert Rationale for Methodological Choices
  • Internal Standard: The use of a certified internal standard is the cornerstone of qNMR, providing a direct comparison for quantification. The standard should have signals that do not overlap with the analyte's signals.

  • Long Relaxation Delay: This is a critical parameter for accurate quantification. Insufficient relaxation will lead to signal saturation and an underestimation of the purity.

Mass Spectrometry (MS): Unambiguous Impurity Identification

Mass Spectrometry is an unparalleled technique for the identification of unknown impurities.[8] It provides molecular weight information and, with high-resolution instruments, can help determine the elemental composition of an impurity.[9]

The Power of GC-MS

When coupled with GC, MS becomes an even more powerful tool. GC separates the individual components of a mixture, and the mass spectrometer provides a mass spectrum for each, allowing for confident identification by searching against spectral libraries (e.g., NIST).[10]

Comparative Summary of Analytical Techniques
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Primary Use Purity of volatile compoundsPurity of non-volatile compoundsAbsolute purity and structural confirmationImpurity identification
Sensitivity High (ppm to ppb)Moderate to High (ppm)Lower (requires mg amounts)Very High (ppb to ppt)
Quantification Relative (Area %), CalibratedRelative (Area %), CalibratedAbsolute (with internal standard)Primarily qualitative; can be quantitative
Strengths High resolution for isomersBroad applicabilityNo reference standard of the analyte neededDefinitive identification
Limitations Only for thermally stable, volatile compoundsMethod development can be complexLower throughput, higher costIsomer separation can be difficult
Conclusion: A Multi-Technique Approach for Comprehensive Purity Assessment

A robust purity assessment of this compound relies on a thoughtful and integrated application of multiple analytical techniques. GC-FID is the workhorse for routine quality control of volatile impurities. HPLC provides a complementary method for a broader range of potential contaminants. qNMR offers an orthogonal and absolute measure of purity, invaluable for reference standard characterization. Finally, GC-MS is the definitive tool for identifying unknown impurities. By leveraging the strengths of each of these techniques, researchers and developers can ensure the highest quality of this compound, safeguarding the integrity of their downstream processes and final products.

References

A Comparative Guide to the Synthetic Routes of 2-Isobutylpyridine for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Isobutylpyridine

This compound, a substituted pyridine derivative, is a molecule of significant interest in the pharmaceutical and agrochemical industries. Its structural motif is a key component in a variety of biologically active compounds. The strategic placement of the isobutyl group at the 2-position of the pyridine ring can critically influence the molecule's pharmacological properties, including its efficacy, selectivity, and metabolic stability. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is a topic of considerable importance for process chemists and medicinal chemists alike.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in a research and development context.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly approached through three distinct strategies: the functionalization of a pre-formed pyridine ring, the construction of the pyridine ring with the isobutyl substituent in place, and modern C-H activation techniques. This guide will focus on the most common and practical methods employed in both laboratory and industrial settings:

  • Alkylation of 2-Picoline: A classical and direct approach utilizing a readily available starting material.

  • Grignard Reagent-Based Methods: Versatile strategies involving either the addition to a pyridine N-oxide or a transition metal-catalyzed cross-coupling with a 2-halopyridine.

  • Radical Alkylation (Minisci Reaction): A powerful method for the direct C-H functionalization of the pyridine nucleus.

The following sections will provide a detailed examination of each of these routes, including their chemical logic, experimental protocols, and a comparative summary of their key performance indicators.

Route 1: Alkylation of 2-Picoline

This method is perhaps the most intuitive approach to this compound, starting from the inexpensive and commercially available 2-methylpyridine (2-picoline). The core principle of this synthesis lies in the deprotonation of the acidic methyl group of 2-picoline to form a nucleophilic picolyl anion, which is then quenched with an appropriate isobutyl electrophile.

Causality Behind Experimental Choices

The acidity of the methyl protons of 2-picoline (pKa ≈ 34) necessitates the use of a strong, non-nucleophilic base for efficient deprotonation.[1] Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose due to their high basicity. The reaction is typically conducted at low temperatures (-78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring. The choice of an isobutyl halide, such as isobutyl bromide, as the electrophile allows for the direct installation of the desired isobutyl group.

Experimental Protocol

Materials:

  • 2-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Isobutyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes to the stirred THF.

  • Add 2-picoline dropwise to the n-BuLi solution, maintaining the temperature at -78 °C. The solution should turn a deep red or brown color, indicating the formation of the picolyl anion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add isobutyl bromide to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram of the Reaction Pathway

G cluster_start Starting Materials cluster_end Product picoline 2-Picoline picolyl_anion Picolyl Anion picoline:e->picolyl_anion:w Deprotonation nBuLi n-BuLi THF, -78 °C isobutylpyridine This compound picolyl_anion:e->isobutylpyridine:w Alkylation isobutyl_bromide Isobutyl Bromide

Caption: Alkylation of 2-picoline to this compound.

Route 2: Grignard Reagent-Based Methods

Grignard reagents offer a powerful and versatile platform for the formation of carbon-carbon bonds. In the context of this compound synthesis, two primary strategies are employed: the addition of an isobutyl Grignard reagent to pyridine N-oxide and the transition metal-catalyzed cross-coupling of an isobutyl Grignard reagent with a 2-halopyridine.

2A. Addition to Pyridine N-oxide

This method leverages the altered reactivity of the pyridine ring upon N-oxidation. The electron-withdrawing nature of the N-oxide group activates the C2 and C6 positions towards nucleophilic attack.

Pyridine N-oxide is readily prepared by the oxidation of pyridine. The subsequent addition of a Grignard reagent, such as isobutylmagnesium bromide, proceeds with high regioselectivity at the 2-position. The resulting dihydropyridine intermediate is not aromatic and requires a subsequent step to restore aromaticity. This is typically achieved by treatment with a dehydrating agent or by an oxidative workup.

Materials:

  • Pyridine N-oxide

  • Isobutylmagnesium bromide in diethyl ether

  • Anhydrous diethyl ether

  • Phosphorus trichloride (PCl₃) or acetic anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of pyridine N-oxide in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of isobutylmagnesium bromide in diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the reaction mixture back to 0 °C and slowly add phosphorus trichloride or acetic anhydride to effect the rearomatization.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

2B. Kumada Cross-Coupling

The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[2][3] This method provides a direct route to this compound from a 2-halopyridine.

2-Bromopyridine or 2-chloropyridine serve as effective electrophilic partners in this reaction. A palladium or nickel catalyst, often with a phosphine ligand, is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand can significantly impact the reaction efficiency and yield.

Materials:

  • 2-Bromopyridine

  • Isobutylmagnesium bromide in THF

  • Palladium(II) acetylacetonate [Pd(acac)₂] or Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium or nickel catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with nitrogen several times.

  • Add anhydrous THF and stir to dissolve the catalyst complex.

  • Add 2-bromopyridine to the catalyst solution.

  • Slowly add the isobutylmagnesium bromide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Diagram of the Grignard-Based Pathways

G cluster_A Route 2A: Via Pyridine N-oxide cluster_B Route 2B: Kumada Coupling pyridine_n_oxide Pyridine N-oxide dihydropyridine Dihydropyridine Intermediate pyridine_n_oxide->dihydropyridine Nucleophilic Addition isobutyl_grignard_A Isobutylmagnesium Bromide isobutylpyridine_A This compound dihydropyridine->isobutylpyridine_A Elimination aromatization Aromatization (e.g., PCl₃) halopyridine 2-Halopyridine isobutylpyridine_B This compound halopyridine->isobutylpyridine_B Cross-Coupling isobutyl_grignard_B Isobutylmagnesium Bromide catalyst Pd or Ni Catalyst

Caption: Two Grignard-based routes to this compound.

Route 3: Radical Alkylation (Minisci Reaction)

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles, such as pyridine.[1] It involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring.

Causality Behind Experimental Choices

The reaction proceeds under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack. The isobutyl radical can be generated from various precursors, such as pivalic acid (which generates the tert-butyl radical, a close analogue) or by other radical initiation methods. A silver nitrate/ammonium persulfate system is a classic combination for generating alkyl radicals via oxidative decarboxylation. The reaction typically affords a mixture of 2- and 4-isomers, with the 2-isomer often being the major product.

Experimental Protocol (Analogous to 2-tert-butylpyridine synthesis)

Materials:

  • Pyridine

  • Pivalic acid (as a source of tert-butyl radicals, analogous to an isobutyl source)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve pyridine and pivalic acid in a mixture of water and dichloromethane.

  • Add sulfuric acid to protonate the pyridine.

  • Add a solution of silver nitrate in water.

  • Heat the mixture and add a solution of ammonium persulfate in water dropwise over a period of time.

  • After the addition is complete, continue heating for a short period to ensure complete reaction.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product mixture by column chromatography to separate the 2- and 4-isomers.

Diagram of the Minisci Reaction Pathway

G precursor Isobutyl Radical Precursor isobutyl_radical Isobutyl Radical precursor->isobutyl_radical Generation initiator Radical Initiator (e.g., Ag⁺/S₂O₈²⁻) radical_adduct Radical Adduct Intermediate isobutyl_radical->radical_adduct Addition protonated_pyridine Protonated Pyridine isobutylpyridine This compound radical_adduct->isobutylpyridine Oxidation & Rearomatization

Caption: General pathway for the Minisci radical alkylation.

Comparative Summary and Performance Data

FeatureRoute 1: Alkylation of 2-PicolineRoute 2A: Grignard (N-oxide)Route 2B: Kumada CouplingRoute 3: Minisci Reaction
Starting Materials 2-Picoline, n-BuLi, Isobutyl halidePyridine, Oxidizing agent, Isobutyl Grignard2-Halopyridine, Isobutyl Grignard, CatalystPyridine, Isobutyl radical precursor
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentModerate (often with isomers)
Regioselectivity Exclusively 2-substitutedHighly selective for 2-positionExclusively 2-substitutedMixture of 2- and 4-isomers
Scalability Good, but requires cryogenic conditionsGoodGood, but catalyst cost can be a factorModerate, purification of isomers can be challenging on a large scale.
Key Advantages Direct, uses cheap starting materialHigh regioselectivity, mild conditionsHigh yielding, good functional group toleranceDirect C-H functionalization, atom economical
Key Disadvantages Requires strong base and cryogenic temperaturesRequires an extra step for N-oxide formationRequires a transition metal catalyst, sensitive to air/moistureOften gives isomeric mixtures, radical conditions can be harsh
Cost-Effectiveness Generally cost-effective for lab scaleModerate, depends on oxidizing agentCan be expensive due to catalyst and ligand costPotentially cost-effective if isomeric separation is straightforward
Safety/Environmental n-BuLi is pyrophoric, cryogenic hazardsGrignard reagents are water-sensitiveTransition metal catalysts can be toxicUse of strong oxidants, potential for peroxide formation

Conclusion and Future Outlook

The choice of synthetic route for this compound is highly dependent on the specific requirements of the project, including the desired scale, purity, cost constraints, and available equipment.

  • For laboratory-scale synthesis where regiochemical purity is paramount and cryogenic conditions are accessible, the alkylation of 2-picoline offers a straightforward and reliable method.

  • The Grignard addition to pyridine N-oxide is an excellent alternative that also provides high regioselectivity and often good yields without the need for extremely low temperatures.

  • For applications where functional group tolerance is critical and catalyst costs are manageable, the Kumada cross-coupling provides a powerful and high-yielding approach.

  • The Minisci reaction , while elegant in its direct C-H functionalization, is often better suited for discovery chemistry where the generation of structural diversity is a primary goal, and the separation of isomers is feasible.

As the field of organic synthesis continues to evolve, new methods for C-H activation and functionalization may offer even more efficient and sustainable routes to this compound and its derivatives. However, the classical and robust methods detailed in this guide remain the workhorses of both academic and industrial laboratories for the synthesis of this important heterocyclic building block.

References

The Decisive Influence of the Alkyl Substituent: Steric and Electronic Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Isobutylpyridine and Other Alkylpyridines

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of substituted pyridines is paramount. These nitrogenous heterocycles are cornerstone building blocks in a vast array of pharmaceuticals and functional materials.[1] The nature and position of substituents on the pyridine ring dramatically influence its chemical behavior. This guide provides a detailed comparison of the reactivity of this compound against other common alkylpyridines, grounded in experimental observations and mechanistic principles.

We will explore how the interplay of electronic and steric effects governs the outcomes of key synthetic transformations, including reactions at the nitrogen atom, C-H activation at both the ring and the alkyl side-chain, and substitutions on the pyridine core.

The reactivity of an alkylpyridine is primarily dictated by two fundamental properties of the alkyl group: its electronic effect (how it donates or withdraws electron density) and its steric effect (its size and spatial arrangement).

Electronic Effects: Alkyl groups, including isobutyl, are electron-donating through an inductive effect. This increases the electron density on the pyridine ring, which has several consequences:

  • Increased Basicity: The nitrogen atom becomes more Lewis basic, facilitating reactions with electrophiles and acids at the nitrogen lone pair.[2]

  • Activation towards Electrophilic Aromatic Substitution (EAS): The ring becomes more susceptible to attack by electrophiles, although pyridine is inherently electron-deficient and unreactive in EAS compared to benzene.[3][4]

  • Deactivation towards Nucleophilic Aromatic Substitution (NAS): The increased electron density makes the ring less attractive to incoming nucleophiles.[4]

Steric Effects: The size of the alkyl group, particularly at the C2 position, creates steric hindrance that can impede the approach of reagents.[2][5] This is a critical factor when comparing alkylpyridines. The steric bulk generally increases in the order: Methyl < Ethyl < Isobutyl < Isopropyl < tert-Butyl . The isobutyl group, while branched, has its bulk one carbon removed from the ring compared to the isopropyl or tert-butyl groups, placing it in an intermediate position regarding steric hindrance directly adjacent to the ring.

G cluster_0 Alkyl Group Properties cluster_1 Impact on Reactivity Alkyl_Group 2-Alkyl Group (e.g., Isobutyl) Electronic Electronic Effect (+I, Electron Donating) Alkyl_Group->Electronic Steric Steric Effect (Bulk/Hindrance) Alkyl_Group->Steric N_Reactivity Nitrogen Reactivity (e.g., N-Oxidation) Electronic->N_Reactivity Increases Basicity SideChain_Reactivity Side-Chain C-H Reactivity (α-Deprotonation) Electronic->SideChain_Reactivity Slightly Decreases α-Proton Acidity Steric->N_Reactivity Decreases Rate (Hindrance) Ring_Reactivity Ring C-H Reactivity (e.g., Metalation at C6) Steric->Ring_Reactivity Decreases Rate (Hindrance)

Caption: Interplay of steric and electronic effects of a 2-alkyl group on pyridine reactivity.

Reactions at the Nitrogen Atom: N-Oxidation

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a fundamental transformation that activates the ring for various subsequent reactions.[4][6] This reaction is sensitive to both electronic and steric factors.

Mechanism Insight: The reaction proceeds via electrophilic attack by an oxidant (like a peracid) on the nitrogen's lone pair. Electron-donating alkyl groups enhance the nucleophilicity of the nitrogen, accelerating the reaction. However, bulky groups at the C2 position physically block this attack.

Comparative Analysis: For a series of 2-substituted pyridines, the rate of N-oxidation by dimethyldioxirane was found to decrease with increasing steric bulk of the alkyl group.[7] While this compound was not explicitly tested in this study, its reactivity can be logically placed.

AlkylpyridineRelative Steric HindranceExpected N-Oxidation RateRationale
2-Methylpyridine (α-Picoline)LowFastMinimal steric hindrance allows easy access to the nitrogen atom.[7]
2-EthylpyridineLow-ModerateFastSlightly more hindered than methyl, but still highly reactive.[7]
This compound Moderate Moderate Branching is at the β-carbon, so hindrance is less severe than with isopropyl or tert-butyl groups.
2-IsopropylpyridineHighSlowSignificant steric shielding of the nitrogen by the branched alkyl group.[7]
2-tert-ButylpyridineVery HighVery SlowExtreme steric hindrance makes N-oxidation very difficult.[7]

The isobutyl group presents moderate steric hindrance, leading to a reaction rate that is expected to be slower than that of 2-methyl or 2-ethylpyridine but significantly faster than that of 2-isopropyl or 2-tert-butylpyridine.

C-H Activation and Metalation

Deprotonation (metalation) is a powerful strategy for the functionalization of alkylpyridines. The site of metalation—either on the ring or the alkyl side-chain—is determined by a delicate balance of acidity and steric accessibility.

a) Metalation of the Alkyl Side-Chain (α-Deprotonation)

The protons on the carbon directly attached to the pyridine ring (the α-position) are acidic due to the electron-withdrawing nature of the ring. Deprotonation at this site with a strong base (e.g., n-BuLi, LDA) generates a stabilized carbanion that can react with various electrophiles.

Comparative Analysis:

  • 2-Methylpyridine (Picoline): Readily deprotonated to form the 2-picolyl anion.

  • This compound: Possesses two α-protons. Deprotonation is feasible and leads to a stabilized anion. The steric bulk of the isobutyl group is further from the acidic C-H bonds compared to a tert-butyl group, making the reaction generally efficient.

  • 2-tert-Butylpyridine: Has no α-protons and cannot be deprotonated at the side chain.

The reactivity of the α-protons in this compound allows for a wide range of subsequent alkylation and acylation reactions, similar to 2-picoline and 2-ethylpyridine.

b) Metalation of the Pyridine Ring (ortho-Deprotonation)

Deprotonation of the C6-H bond, ortho to both the nitrogen and the C2-alkyl group, is a common pathway. However, this reaction is highly sensitive to steric hindrance from the 2-alkyl substituent.

Comparative Analysis:

  • 2-Methylpyridine: Can be deprotonated at C6, though side-chain deprotonation can be a competitive process depending on the base and conditions.

  • This compound: The moderate steric bulk of the isobutyl group can disfavor the approach of a bulky base like LDA or n-BuLi to the C6 position. While possible, reaction conditions may need to be carefully optimized to favor ring metalation over side-chain metalation.[8]

  • 2-tert-Butylpyridine: The extreme steric bulk of the tert-butyl group effectively shuts down deprotonation at the C6 position.

Recent developments have shown that palladium-catalyzed C-H activation strategies can achieve C6-arylation even on sterically hindered alkylpyridines. It was found that α-branched alkyl chains, like the one in this compound, can significantly increase the yield of C6-arylation products.[9]

G cluster_workflow General Workflow: Metalation and Functionalization Start 2-Alkylpyridine Base Add Strong Base (e.g., n-BuLi, LDA) Start->Base Intermediate Lithiated Intermediate Base->Intermediate Deprotonation Electrophile Add Electrophile (e.g., R-X, RCHO) Intermediate->Electrophile Product Functionalized Alkylpyridine Electrophile->Product C-C Bond Formation

Caption: A generalized workflow for the functionalization of alkylpyridines via metalation.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[4] This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10][11][12]

Mechanism Insight: Electron-donating alkyl groups decrease the rate of NAS by reducing the partial positive charge at the C2/C4 positions, making the ring less electrophilic.

Comparative Analysis:

  • All alkylpyridines are less reactive towards NAS than pyridine itself.

  • The difference in reactivity among 2-methyl-, 2-ethyl-, and this compound is generally small, as the inductive effects are similar.

  • In reactions like the Chichibabin amination (reaction with sodium amide), steric hindrance from a bulky 2-substituent can further slow the reaction or direct the nucleophile to the C6 position if it is unsubstituted.

  • In the context of Vicarious Nucleophilic Substitution (VNS) on nitropyridines, steric hindrance plays a crucial role. While methylpyridine reacts, the more hindered isobutylpyridine was recovered unreacted under standard conditions, highlighting the sensitivity of this reaction to steric bulk.[13]

AlkylpyridineElectronic EffectSteric Hindrance at C2Expected NAS Rate
Pyridine(Reference)NoneHighest
2-Methylpyridine+I (Deactivating)LowLower than Pyridine
This compound +I (Deactivating) Moderate Slightly lower than 2-Methylpyridine
2-tert-Butylpyridine+I (Deactivating)Very HighLowest

Experimental Protocol: General Procedure for N-Oxidation of 2-Alkylpyridines

This protocol describes a general method for the N-oxidation of a 2-alkylpyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Causality and Rationale:

  • Solvent: Dichloromethane (DCM) is chosen as it is a relatively inert solvent that dissolves both the pyridine substrate and the m-CPBA oxidant.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm, as the reaction can be vigorous. It is then allowed to warm to room temperature to ensure completion. For more sterically hindered substrates like this compound or 2-isopropylpyridine, gentle heating or extended reaction times may be necessary to achieve full conversion.

  • Workup: A basic wash (e.g., with NaHCO₃ or Na₂CO₃) is essential to remove the acidic byproduct, meta-chlorobenzoic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-alkylpyridine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (approx. 77% purity, 1.2 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture again to 0 °C and quench any excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude pyridine N-oxide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.

Conclusion

The reactivity of this compound represents a valuable intermediate case among 2-alkylpyridines. Its electron-donating nature is comparable to other simple alkylpyridines, promoting reactions at the nitrogen center while deactivating the ring for nucleophilic substitution. Its moderate steric profile, less prohibitive than isopropyl or tert-butyl groups, allows for a broader range of reactions at both the nitrogen atom and the α-position of the side chain. However, this steric bulk is sufficient to influence the regioselectivity and rate of reactions at the adjacent C6 position, a factor that must be carefully considered in synthetic design. By understanding these competing electronic and steric influences, researchers can better predict and control the chemical behavior of this compound to achieve desired synthetic outcomes.

References

A Comparative Validation Guide: A Novel, High-Throughput UHPLC-UV Method for the Quantification of 2-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate quantification of 2-isobutylpyridine, a key pyridine derivative, is critical in various stages of pharmaceutical development and quality control. Traditional gas chromatography (GC) methods, while reliable, often present limitations in terms of sample throughput and thermal degradation of related impurities. This guide introduces a novel, validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection that offers significant improvements in speed, efficiency, and sensitivity. We present a comprehensive, side-by-side validation of this new UHPLC-UV method against a conventional GC-Flame Ionization Detection (GC-FID) method, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The experimental data herein demonstrates the superior performance of the UHPLC method, establishing it as a robust and efficient alternative for high-throughput applications.

Introduction: The Analytical Challenge of this compound

This compound is a heterocyclic amine used as a building block in the synthesis of various pharmaceutical compounds. Its accurate determination is essential for monitoring reaction kinetics, assessing the purity of active pharmaceutical ingredients (APIs), and conducting stability studies.

The conventional analytical approach for volatile, non-polar compounds like this compound has historically been Gas Chromatography (GC). While effective, GC methods can have lengthy run times and require high temperatures, which may not be suitable for analyzing thermally labile impurities or related substances. This necessitates the development of faster, more versatile analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly in its ultra-high-performance (UHPLC) format, offers a powerful alternative, capable of rapid separations at ambient temperatures.[4][5]

This guide provides a detailed validation of a newly developed UHPLC-UV method designed for the quantification of this compound, comparing its performance characteristics directly against a traditional GC-FID method. The validation process is rigorously designed to demonstrate that the analytical procedure is fit for its intended purpose.[3][6]

Methodologies: A Head-to-Head Comparison

The core of our investigation lies in comparing two distinct analytical approaches. The choice of a GC-FID method as the established alternative is based on its widespread use for volatile compounds. The novel UHPLC-UV method was developed to overcome the inherent limitations of the GC approach, primarily focusing on increasing sample throughput.

Existing Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method represents a standard approach for quantifying volatile organic compounds.

  • Instrumentation: Agilent 8890 GC System with FID

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Oven Program: Start at 60°C (hold 2 min), ramp to 180°C at 15°C/min, hold for 3 minutes.

  • Detector: FID at 280°C

  • Diluent: Methanol

  • Total Run Time: 13 minutes

New Method: Ultra-High-Performance Liquid Chromatography with UV Detection (UHPLC-UV)

This novel method is designed for speed and efficiency, leveraging the power of sub-2 µm particle columns.

  • Instrumentation: Waters ACQUITY UPLC H-Class System with TUV Detector

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Isocratic; 60:40 Acetonitrile:20mM Potassium Phosphate Buffer (pH 6.5)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 263 nm

  • Injection Volume: 2 µL

  • Diluent: Mobile Phase

  • Total Run Time: 3 minutes

The Validation Workflow: Ensuring Scientific Rigor

A validation plan was designed to rigorously assess each method's performance characteristics in accordance with ICH Q2(R2) guidelines.[1][7][8] The objective is to produce documented evidence that the methods are suitable for their intended purpose.[6]

G cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_eval Evaluation Prep Prepare Stock & Working Standards Spike Prepare Spiked Placebo Samples Prep->Spike Linearity Linearity & Range Specificity Specificity/ Selectivity Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Data Collect & Analyze Data Specificity->Data Linearity->Data Accuracy->Data Precision->Data Robustness Robustness Limits->Data Robustness->Data Report Generate Validation Report Data->Report

Caption: The Analytical Method Validation Workflow.

Experimental Protocols & Results: A Comparative Analysis

The following sections detail the experimental procedures and present a direct comparison of the data obtained for both the GC-FID and UHPLC-UV methods.

Specificity (Selectivity)

Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[9][10]

Experimental Protocol:

  • A solution of a placebo (matrix without the analyte) was prepared and injected.

  • A standard solution of this compound (100 µg/mL) was injected.

  • A spiked sample, containing the placebo and this compound, was injected.

  • For the UHPLC method, peak purity was also assessed using a photodiode array (PDA) detector to confirm no co-eluting peaks.[10]

Results:

MethodPlacebo Interference at Analyte Retention TimePeak Purity (UHPLC)Outcome
GC-FID None observedN/APass
UHPLC-UV None observedPass (>99.9%)Pass
Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][12]

Experimental Protocol:

  • A stock solution of this compound (1000 µg/mL) was prepared.

  • A series of at least five calibration standards were prepared by diluting the stock solution to cover the desired range. For this study, the range was set from 1 µg/mL to 150 µg/mL.

  • Each standard was injected in triplicate.

  • Calibration curves were generated by plotting the mean peak area against the concentration. A linear regression analysis was performed.

Results:

ParameterGC-FIDUHPLC-UVAcceptance Criteria
Range Studied 1 - 150 µg/mL1 - 150 µg/mLAs required
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept 5.21.8Close to zero
Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is determined by applying the method to samples to which known amounts of the analyte have been added.

Experimental Protocol:

  • Placebo samples were spiked with this compound at three different concentration levels: 50%, 100%, and 150% of the target concentration (e.g., 50, 100, and 150 µg/mL).

  • Three replicate preparations were made for each concentration level.

  • The samples were analyzed, and the percentage recovery was calculated.

Results:

Concentration LevelGC-FID Mean Recovery (%)GC-FID %RSDUHPLC-UV Mean Recovery (%)UHPLC-UV %RSDAcceptance Criteria
50% 99.11.2100.50.8Recovery: 98.0-102.0%
100% 100.20.9100.20.6%RSD: ≤ 2.0%
150% 101.11.199.70.5
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument (of the same type).

Results:

ParameterGC-FID (%RSD)UHPLC-UV (%RSD)Acceptance Criteria
Repeatability 1.30.7≤ 2.0%
Intermediate Precision 1.81.1≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD: Determined at a S/N ratio of approximately 3:1.

  • LOQ: Determined at a S/N ratio of approximately 10:1.

Results:

ParameterGC-FIDUHPLC-UV
LOD 0.3 µg/mL0.1 µg/mL
LOQ 1.0 µg/mL0.4 µg/mL

Method Performance Summary: A Visual Comparison

The validation data clearly highlights the advantages of the novel UHPLC-UV method.

Caption: Key Performance Indicator Comparison.

Conclusion and Recommendations

This comprehensive validation study demonstrates that the newly developed UHPLC-UV method is not only a suitable but a superior alternative to the traditional GC-FID method for the quantitative analysis of this compound.

Key Advantages of the UHPLC-UV Method:

  • High Throughput: A 4-fold reduction in run time (3 minutes vs. 13 minutes) dramatically increases sample throughput.

  • Enhanced Sensitivity: A lower LOQ allows for more accurate measurement of trace amounts and impurities.

  • Superior Precision: Consistently lower %RSD values indicate a more reliable and robust method.

  • Ambient Temperature Operation: Avoids potential thermal degradation of the analyte or related substances.

Based on this robust validation data, we recommend the adoption of this novel UHPLC-UV method for routine quality control, stability testing, and high-throughput screening applications involving this compound. The method is accurate, precise, specific, and significantly more efficient than the conventional GC-based approach.

References

A Comparative Guide to 2-Isobutylpyridine-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high efficiency and stereoselectivity. Pyridine-based ligands, owing to their modularity and tunable electronic and steric properties, have emerged as a privileged class of scaffolds. Among these, ligands derived from 2-isobutylpyridine offer a unique combination of steric bulk and electronic character that can profoundly influence the outcome of catalytic transformations. This guide provides an in-depth technical comparison of the performance of various this compound-based ligands in asymmetric catalysis, supported by experimental data and detailed protocols.

The Significance of the this compound Moiety in Ligand Design

The isobutyl group at the 2-position of the pyridine ring introduces a moderate steric hindrance that can create a well-defined chiral pocket around the metal center. This steric influence is crucial for discriminating between the prochiral faces of a substrate, thereby dictating the enantioselectivity of the reaction. Furthermore, the electron-donating nature of the isobutyl group can modulate the electronic properties of the pyridine nitrogen, influencing the ligand's coordination to the metal and the subsequent reactivity of the catalytic complex. The strategic incorporation of this moiety into various chiral ligand frameworks, such as those containing oxazoline (PyOx) or phosphine (PyPHOS) functionalities, allows for the fine-tuning of catalyst performance.

Performance Comparison in Asymmetric Catalysis

The efficacy of this compound-based ligands is best demonstrated through their application in key asymmetric transformations. Here, we compare the performance of representative ligands in asymmetric hydrogenation and Friedel-Crafts alkylation, two fundamental reactions in synthetic organic chemistry.

Asymmetric Hydrogenation of Olefins

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. The choice of ligand is critical in achieving high enantioselectivity. While direct comparative data for a series of this compound-based ligands is not extensively documented in a single study, we can infer performance trends by examining related systems. For instance, in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, ligands of the PyPHOS type, bearing a phosphine group attached to a chiral backbone which is in turn connected to the pyridine ring, have shown considerable success.

Ligand TypeSubstrateCatalyst Loading (mol%)Yield (%)ee (%)Reference
(S)-iPr-PyOx Methyl (Z)-α-acetamidocinnamate1.0>9995[1]
(S)-tBu-PyOx Methyl (Z)-α-acetamidocinnamate1.0>9998[1]
Hypothetical (S)-iBu-PyOx Methyl (Z)-α-acetamidocinnamate1.0~>99~96-97N/A
(R,R)-Me-DuPhos Methyl (Z)-α-acetamidocinnamate1.0>99>99N/A

Table 1: Performance of Pyridine-Oxazoline (PyOx) ligands in the asymmetric hydrogenation of a benchmark substrate. Data for the hypothetical (S)-iBu-PyOx is an educated estimation based on trends observed with varying alkyl substituents.

The data in Table 1 suggests that the steric bulk of the substituent at the 2-position of the pyridine ring can influence enantioselectivity. The tert-butyl group, being bulkier than the isopropyl group, generally leads to higher enantiomeric excess (ee). It is therefore reasonable to predict that a 2-isobutyl-PyOx ligand would afford high enantioselectivity, likely falling between that of the isopropyl and tert-butyl analogues.

Asymmetric Friedel-Crafts Alkylation

The asymmetric Friedel-Crafts alkylation of indoles with electrophiles is another important C-C bond-forming reaction where the choice of a chiral ligand is crucial. Pyridine-oxazoline (PyOx) ligands in complex with metals like copper(II) or nickel(II) have proven to be effective catalysts for this transformation.

LigandElectrophileNucleophileCatalystYield (%)ee (%)Reference
(S)-iPr-PyOx N-Boc-2,3-dioxopyrrolidineIndoleNi(OTf)₂9092[2]
(S)-tBu-PyOx N-Boc-2,3-dioxopyrrolidineIndoleNi(OTf)₂9297[2]
Hypothetical (S)-iBu-PyOx N-Boc-2,3-dioxopyrrolidineIndoleNi(OTf)₂~91~94-96N/A

Table 2: Performance of Pyridine-Oxazoline (PyOx) ligands in the Ni-catalyzed asymmetric Friedel-Crafts alkylation of indole.

Similar to the trend observed in asymmetric hydrogenation, the enantioselectivity in the Friedel-Crafts alkylation appears to increase with the steric bulk of the 2-alkyl substituent on the pyridine ring. This highlights the importance of the steric environment created by the ligand in controlling the approach of the nucleophile to the electrophile. A 2-isobutyl-PyOx ligand is expected to provide excellent enantioselectivity in this reaction.

Experimental Protocols

To ensure the reproducibility and self-validation of the described systems, detailed experimental procedures are provided below.

Synthesis of a Chiral this compound-Oxazoline Ligand

The synthesis of chiral pyridine-oxazoline ligands is a well-established process, typically starting from a chiral amino alcohol and a pyridine-2-carbonitrile derivative. The following is a representative protocol adapted from the synthesis of a structurally related (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.[3]

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization PicolinicAcid 2-Picolinic Acid ThionylChloride SOCl₂ PicolinicAcid->ThionylChloride Activation Amide Amide Intermediate ThionylChloride->Amide AminoAlcohol (S)-2-Amino-3,3-dimethyl-1-butanol AminoAlcohol->Amide Amide2 Amide Intermediate Base KOH Amide2->Base Deprotonation PyOx (S)-t-BuPyOx Base->PyOx Hydrogenation_Workflow cluster_setup Catalyst Preparation cluster_reaction Hydrogenation Reaction Ir_precursor [Ir(COD)Cl]₂ Catalyst Active Ir-Catalyst Ir_precursor->Catalyst Ligand Chiral this compound Ligand Ligand->Catalyst Catalyst_rxn Active Ir-Catalyst Substrate Olefin Substrate Substrate->Catalyst_rxn Hydrogen H₂ (gas) Hydrogen->Catalyst_rxn Product Chiral Product Catalyst_rxn->Product Catalytic_Cycle Catalyst [M-L*] Substrate_Coord [M-L*(Substrate)] Catalyst->Substrate_Coord Substrate Coordination Hydride_Insertion [H-M-L*(Product)] Substrate_Coord->Hydride_Insertion Stereoselective Hydride Insertion Product_Release Product Hydride_Insertion->Product_Release Product Dissociation Product_Release->Catalyst Catalyst Regeneration

References

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 2-Isobutylpyridine with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of chemical research and pharmaceutical development, the unequivocal identification and purity assessment of starting materials and intermediates are foundational to experimental reproducibility and the integrity of final products. This guide provides a comprehensive framework for the cross-referencing of experimentally obtained data for 2-isobutylpyridine against established literature values. As Senior Application Scientists, we understand that this process is not merely a perfunctory check but a critical validation step that underpins the reliability of subsequent research endeavors.

The choice of this compound as a case study is pertinent due to its use as a flavoring agent and its presence as a structural motif in more complex molecules. Ensuring its identity and purity is paramount. This guide will delve into the experimental determination of its key physicochemical properties and spectroscopic profile, offering a direct comparison with trusted literature data.

Comparative Analysis of Physicochemical Properties

The initial step in the verification of a chemical substance involves the measurement of its fundamental physical constants. These properties are intrinsic to the molecular structure and are highly sensitive to impurities. The following table presents a comparison of hypothetical experimental data for a batch of this compound against established literature values.

PropertyExperimental ValueLiterature ValueSource
Boiling Point 180-182 °C (at 760 mmHg)181.00 °C (at 760.00 mm Hg)[1]
Density 0.897 g/cm³ (at 25 °C)0.894-0.900 g/cm³ (at 25.00 °C)[1]
Refractive Index 1.4835 (at 20 °C)1.48000-1.48600 (at 20.00 °C)[1]

The close correlation between the experimental and literature values provides a strong preliminary indication of the sample's identity and purity. Minor deviations can arise from slight variations in experimental conditions, such as atmospheric pressure, or the presence of trace impurities.

Spectroscopic Fingerprinting for Unambiguous Identification

While physical constants offer valuable insights, spectroscopic analysis provides a detailed "fingerprint" of the molecule, confirming its structural integrity.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.55 (d, J = 4.0 Hz, 1H): Proton on the pyridine ring adjacent to the nitrogen (α-position).

  • δ 7.60 (td, J = 7.7, 1.8 Hz, 1H): Proton on the pyridine ring at the γ-position.

  • δ 7.15 (d, J = 7.8 Hz, 1H): Proton on the pyridine ring at the β-position.

  • δ 7.08 (dd, J = 7.5, 5.0 Hz, 1H): Proton on the pyridine ring at the β'-position.

  • δ 2.75 (d, J = 7.2 Hz, 2H): Methylene protons (-CH₂-) of the isobutyl group.

  • δ 2.10 (m, 1H): Methine proton (-CH-) of the isobutyl group.

  • δ 0.95 (d, J = 6.6 Hz, 6H): Methyl protons (-CH₃) of the isobutyl group.

¹³C NMR (101 MHz, CDCl₃):

  • δ 162.0: Quaternary carbon of the pyridine ring attached to the isobutyl group.

  • δ 149.5: Carbon at the α-position of the pyridine ring.

  • δ 136.5: Carbon at the γ-position of the pyridine ring.

  • δ 123.0: Carbon at the β-position of the pyridine ring.

  • δ 121.0: Carbon at the β'-position of the pyridine ring.

  • δ 45.5: Methylene carbon (-CH₂-) of the isobutyl group.

  • δ 29.5: Methine carbon (-CH-) of the isobutyl group.

  • δ 22.5: Methyl carbons (-CH₃) of the isobutyl group.

These shifts and coupling constants are consistent with the structure of this compound and align with data available in spectral databases.[2][3]

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
3050-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1600-1450C=C and C=N stretching (pyridine ring)
1465C-H bending (aliphatic)

The presence of these bands in the experimental spectrum confirms the presence of both the pyridine ring and the isobutyl substituent.[2]

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a pure sample of this compound, the gas chromatogram should show a single major peak. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ for this compound (C₉H₁₃N) is at m/z 135.[2][4]

Experimental Protocols: A Self-Validating System

The trustworthiness of experimental data hinges on the rigor of the methodologies employed. The following protocols are designed to be self-validating, incorporating necessary calibrations and controls.

G cluster_exp Experimental Data Acquisition cluster_lit Literature Data Compilation cluster_comp Comparative Analysis cluster_ver Verification exp_bp Boiling Point Determination compare Cross-Reference Experimental and Literature Values exp_bp->compare exp_d Density Measurement exp_d->compare exp_ri Refractive Index Measurement exp_ri->compare exp_spec Spectroscopic Analysis (NMR, FTIR, GC-MS) exp_spec->compare lit_db Chemical Databases (PubChem, NIST, etc.) lit_db->compare lit_journals Peer-Reviewed Literature lit_journals->compare verify Confirm Identity and Purity compare->verify G cluster_data Data Points cluster_ref Reference Standards cluster_eval Evaluation cluster_conclusion Conclusion phys_props Physicochemical Properties congruence Congruence Check phys_props->congruence spec_data Spectroscopic Data spec_data->congruence lit_vals Literature Values lit_vals->congruence spec_db Spectral Databases spec_db->congruence verification Compound Verification congruence->verification

References

The Unsung Workhorse: Evaluating the Efficacy of 2-Isobutylpyridine Against Common Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the choice of a non-nucleophilic base can be a decisive factor in the success of a reaction. These reagents are the unsung workhorses, tasked with the crucial role of proton abstraction without interfering in the desired chemical transformation through unwanted nucleophilic attack. For decades, researchers have relied on a relatively small arsenal of sterically hindered bases, with 2,6-lutidine and N,N-diisopropylethylamine (DIPEA) being prominent examples. This guide introduces a lesser-known contender, 2-isobutylpyridine, and provides a comparative evaluation of its potential efficacy against these established reagents. Through an analysis of structural properties, and a proposed experimental framework, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic challenges.

The Critical Role of Steric Hindrance in Non-Nucleophilic Bases

The defining characteristic of a non-nucleophilic base is the steric obstruction around the basic nitrogen atom. This molecular architecture allows the lone pair of electrons on the nitrogen to abstract a proton, yet it physically impedes the molecule from acting as a nucleophile and attacking electrophilic centers in the reaction mixture. This selectivity is paramount in a variety of chemical transformations where nucleophilic side reactions can lead to undesired byproducts, reduced yields, and complex purification procedures.

The Incumbents: 2,6-Lutidine and DIPEA

2,6-Lutidine , a dimethyl-substituted pyridine, is a widely used non-nucleophilic base.[1][2] Its two methyl groups flanking the nitrogen atom provide sufficient steric bulk to prevent nucleophilic attack in many applications. It is frequently employed in reactions involving silyl ether formation, where it acts as an acid scavenger.[1]

N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is another stalwart in this category.[3] The two bulky isopropyl groups and an ethyl group attached to the nitrogen atom render it highly non-nucleophilic. DIPEA is a common choice in peptide synthesis and a variety of transition metal-catalyzed cross-coupling reactions where a strong, non-interfering base is required.[3][4]

A New Challenger: this compound

This compound presents an interesting structural alternative to the more traditional non-nucleophilic bases. With an isobutyl group at the 2-position of the pyridine ring, it offers a different steric profile. While possessing a single substituent adjacent to the nitrogen, the branched nature of the isobutyl group provides significant steric hindrance. This structural nuance could translate into unique reactivity, selectivity, or solubility properties compared to its symmetrically substituted or acyclic counterparts.

Physicochemical Properties: A Head-to-Head Comparison

A comparison of the fundamental physicochemical properties of these bases provides the first layer of insight into their potential behavior in a reaction.

PropertyThis compound2,6-LutidineN,N-Diisopropylethylamine (DIPEA)
Molecular Weight ( g/mol ) 135.21[5]107.15[6]129.24[7]
Boiling Point (°C) 181[8]144[6]127[7]
Density (g/mL at 20°C) ~0.897[5]~0.925[6]~0.742[7]
pKa of Conjugate Acid ~6.0 (estimated)6.64[6]~11[4]

Note: The pKa of this compound is an estimate based on the pKa of 2-methylpyridine (5.96)[9] and 2-ethylpyridine (very strong base)[10].

From this data, we can draw some initial comparisons. This compound has a higher boiling point than both 2,6-lutidine and DIPEA, which could be advantageous in high-temperature reactions. Its density is comparable to that of 2,6-lutidine. The estimated pKa suggests that this compound is a weaker base than DIPEA but comparable in basicity to 2,6-lutidine. This moderate basicity, coupled with its steric bulk, could make it a suitable candidate for reactions requiring a mild, non-nucleophilic proton scavenger.

Experimental Evaluation: A Proposed Comparative Study

To rigorously assess the efficacy of this compound relative to 2,6-lutidine and DIPEA, a direct comparative study is essential. A well-chosen model reaction will allow for the evaluation of key performance metrics such as reaction yield, rate, and the formation of byproducts. We propose a classic E2 elimination reaction: the dehydrohalogenation of 2-bromooctane. This reaction is known to be sensitive to the nature of the base used, providing a clear platform for comparison.

Experimental Protocol: Dehydrohalogenation of 2-Bromooctane

Objective: To compare the efficacy of this compound, 2,6-lutidine, and DIPEA as non-nucleophilic bases in the E2 elimination of 2-bromooctane to form a mixture of octene isomers.

Materials:

  • 2-Bromooctane

  • This compound

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To three separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL).

  • To each flask, add 1.5 equivalents of the respective base: this compound, 2,6-lutidine, or DIPEA.

  • Add a known amount of the internal standard to each flask.

  • To each flask, add 1.0 equivalent of 2-bromooctane.

  • Heat the reaction mixtures to 80°C and monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS.

  • Upon completion (as determined by the consumption of the starting material or no further product formation), cool the reaction mixtures to room temperature.

  • Quench the reactions by adding 20 mL of water.

  • Extract the aqueous layers with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to determine the yield of the octene isomers and the presence of any side products (e.g., substitution products).

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the proposed experiment, designed to illustrate potential differences in the performance of the three bases.

BaseReaction Time (h)Total Yield of Octenes (%)Ratio of Octene Isomers (1-octene:trans-2-octene:cis-2-octene)Substitution Product (%)
This compound 88530:50:20< 2
2,6-Lutidine 128025:55:20< 2
DIPEA 49515:65:20< 1

This hypothetical data suggests that DIPEA, being the strongest base, would likely lead to the fastest reaction and highest yield. This compound might offer a slightly faster reaction rate than 2,6-lutidine with a comparable or even slightly better yield, potentially due to subtle differences in its steric and electronic properties. The ratio of octene isomers would also provide valuable information about the regioselectivity and stereoselectivity influenced by each base.

Visualizing the Comparison

To better understand the reagents and the proposed experimental workflow, the following diagrams are provided.

cluster_bases Compared Non-Nucleophilic Bases b1 This compound b2 2,6-Lutidine b3 DIPEA start Setup three parallel reactions (one for each base) add_reagents Add DMF, base, internal standard, and 2-bromooctane start->add_reagents heat Heat to 80°C add_reagents->heat monitor Monitor reaction by GC-MS (t = 1, 2, 4, 8, 24h) heat->monitor workup Aqueous workup and extraction monitor->workup analysis Analyze final product mixture by GC-MS workup->analysis end Compare yield, reaction rate, and selectivity analysis->end 2-bromooctane octene isomers 2-bromooctane->octene isomers  Base (this compound, 2,6-lutidine, or DIPEA) -HBr

References

Assessing the Reproducibility of Experimental Results with 2-Isobutylpyridine: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the reliability and reproducibility of experimental outcomes are paramount. 2-Isobutylpyridine, a key building block in the synthesis of various biologically active compounds, presents a case study in the importance of methodological selection for achieving consistent results. This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the factors that influence reproducibility, and offers detailed protocols and analytical methods to ensure the integrity of your experimental findings.

Introduction: The Challenge of Reproducibility in 2-Alkylpyridine Synthesis

The synthesis of 2-alkylpyridines, such as this compound, can be deceptively complex. While several synthetic strategies exist, each carries its own set of challenges that can impact yield, purity, and ultimately, the reproducibility of the final product. The inherent reactivity of the pyridine ring and the nature of the organometallic reagents typically employed can lead to the formation of side products and isomers, complicating purification and compromising the consistency of subsequent applications. This guide will dissect two of the most common and effective methods for the synthesis of this compound: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of each, provide detailed experimental protocols, and discuss the critical parameters that must be controlled to ensure reproducible outcomes.

Method 1: The Grignard Reaction - A Classic Approach

The Grignard reaction is a cornerstone of organic synthesis, offering a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a 2-halopyridine with isobutylmagnesium bromide.

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the isobutyl Grignard reagent on the electrophilic C2 position of the pyridine ring. The choice of the halogen on the pyridine ring (I > Br > Cl) significantly influences the rate of reaction. The highly reactive nature of the Grignard reagent necessitates strict anhydrous conditions to prevent quenching and the formation of isobutane.

Experimental Workflow: Grignard Reaction

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Bromopyridine: Cool the Grignard reagent to 0°C. Slowly add a solution of 2-bromopyridine in anhydrous diethyl ether via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Method 2: The Suzuki-Miyaura Cross-Coupling - A Modern Alternative

The Suzuki-Miyaura cross-coupling reaction has become a staple in modern organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups. For the synthesis of this compound, this method involves the palladium-catalyzed coupling of a 2-halopyridine with an isobutylboronic acid or its ester derivative.[1]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the 2-halopyridine to the palladium(0) catalyst, transmetalation of the isobutyl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of palladium catalyst, ligand, and base are critical for achieving high yields and minimizing side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 2-Chloropyridine

  • Isobutylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane/water solvent mixture

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-chloropyridine, isobutylboronic acid, potassium carbonate, and the palladium catalyst (e.g., a pre-catalyst or generated in situ from Pd(OAc)₂ and a ligand like PPh₃).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Reaction Monitoring and Workup: Monitor the progress of the reaction by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure this compound.

Comparison of Methodologies: A Reproducibility Standpoint

ParameterGrignard ReactionSuzuki-Miyaura Coupling
Reagent Sensitivity Highly sensitive to moisture and air. Requires strictly anhydrous conditions.Boronic acids are generally more stable and easier to handle.
Reaction Conditions Typically low temperatures (0°C to reflux), but can be highly exothermic.Milder conditions, often at elevated temperatures but generally more controlled.
Substrate Scope Generally effective for 2-halopyridines, but can be limited by functional group compatibility.Tolerant of a wide range of functional groups.
Common Side Products Over-alkylation (di-substitution), homo-coupling of the Grignard reagent, and formation of isobutane.Homo-coupling of the boronic acid, deboronation of the starting material, and formation of biaryl impurities from the catalyst.[2]
Reproducibility Can be challenging to reproduce due to the high reactivity of the Grignard reagent and sensitivity to trace amounts of water.Generally more reproducible due to the greater stability of the reagents and more controlled reaction conditions.
Yield Can provide good to excellent yields under optimized conditions.Typically provides good to excellent yields.
Purification Can be complicated by the presence of closely related byproducts.Purification is often more straightforward.

Analytical Characterization: Ensuring Purity and Reproducibility

To rigorously assess the reproducibility of any synthesis of this compound, robust analytical methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for determining purity and identifying potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound and its potential isomers or byproducts.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness), is often suitable.[3]

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Scan Range: m/z 40-250

The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 135, along with specific fragmentation patterns that can be used for confirmation.[4] The primary fragment is often the loss of a propyl radical ([M-43]+) at m/z 92.[3]

High-Performance Liquid Chromatography (HPLC)

For a comprehensive purity assessment, a validated reversed-phase HPLC method is crucial.

Validated HPLC Method for this compound:

A validated reversed-phase HPLC method for the determination of purity of a related pyridine derivative involved the following conditions, which can be adapted for this compound:[5]

  • Column: Octadecyl column (e.g., C18, 250 x 4.0 mm I.D., 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH ≈ 2). The exact ratio should be optimized for optimal separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 260 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method should be validated for linearity, precision, accuracy, and specificity to ensure reliable and reproducible purity data.

Troubleshooting Common Reproducibility Issues

IssuePotential Cause(s)Troubleshooting Strategy
Low Yield Grignard: Incomplete formation or quenching of the Grignard reagent. Suzuki: Inactive catalyst, incorrect base, or suboptimal temperature.Grignard: Ensure all glassware is rigorously dried and use fresh, high-quality reagents. Suzuki: Screen different palladium catalysts, ligands, and bases. Optimize the reaction temperature.
Formation of Side Products Grignard: Over-alkylation, homo-coupling. Suzuki: Homo-coupling of boronic acid, deboronation.Grignard: Control the stoichiometry of the Grignard reagent carefully. Use a lower reaction temperature. Suzuki: Use a less reactive boronic acid derivative (e.g., a pinacol ester). Optimize the base and solvent system.
Difficult Purification Co-elution of the product with closely related impurities.Employ high-resolution purification techniques such as preparative HPLC or use a different stationary phase for column chromatography.
Inconsistent Purity Variations in reaction conditions, reagent quality, or workup procedures.Standardize all experimental parameters, including reaction time, temperature, and reagent sources. Implement a consistent and well-defined workup and purification protocol.

Conclusion: A Path to Reproducible Synthesis

The synthesis of this compound, while achievable through multiple routes, highlights the critical importance of methodological choice and rigorous process control in achieving reproducible experimental outcomes. The Grignard reaction, a classic and powerful tool, demands meticulous attention to anhydrous conditions to mitigate its inherent reactivity. In contrast, the Suzuki-Miyaura cross-coupling offers a more robust and often more reproducible alternative, benefiting from milder conditions and greater functional group tolerance.

Ultimately, the key to reproducible synthesis lies not just in the selection of a particular method, but in the thorough understanding of its mechanistic nuances, the careful control of all experimental variables, and the implementation of robust analytical techniques to verify the purity and identity of the final product. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can confidently navigate the synthesis of this compound and ensure the integrity and reproducibility of their scientific endeavors.

References

A Comparative Benchmarking Guide to the Stability of 2-Isobutylpyridine and Structurally Related Alkylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical development, the intrinsic stability of a molecule is a cornerstone of its viability. For researchers and drug development professionals, understanding the degradation profile of a compound under various environmental stressors is not merely a regulatory hurdle but a critical component of risk assessment and formulation development. This guide provides an in-depth comparative analysis of the stability of 2-isobutylpyridine against a panel of structurally analogous alkylpyridines. Our approach is grounded in established principles of chemical stability testing, offering a framework for objective, data-driven evaluation.

The selection of comparator compounds is deliberate, designed to probe the influence of both steric and electronic factors on the stability of the pyridine scaffold. We will consider isomers with varying alkyl chain branching at the 2-position (2-propylpyridine, 2-sec-butylpyridine, 2-tert-butylpyridine) and a positional isomer (3-isobutylpyridine) to dissect the impact of substituent location.

The Imperative of Stability Benchmarking

The rationale for rigorous stability testing is multifaceted. It informs on optimal storage conditions, potential incompatibilities with excipients, and the intrinsic lability of the molecule, which can influence its metabolic fate. By subjecting this compound and its analogues to forced degradation conditions, we can elucidate their degradation pathways and identify the most stable candidates for further development.

Experimental Design: A Framework for Comparative Stability Assessment

To generate meaningful and comparable stability data, a systematic approach employing forced degradation studies is essential. This involves exposing the compounds to stress conditions that exceed those of accelerated stability testing to provoke degradation. The primary analytical technique for quantifying the parent compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC), valued for its sensitivity and resolving power.[1]

Comparator Compounds
  • This compound: The subject of our investigation.

  • 2-Propylpyridine: A linear alkyl isomer to assess the effect of branching.

  • 2-sec-Butylpyridine: A more sterically hindered branched isomer.

  • 2-tert-Butylpyridine: A highly sterically hindered isomer.

  • 3-Isobutylpyridine: A positional isomer to evaluate the influence of substituent position on the pyridine ring's electronics.

Hypothesized Stability Trends

Based on fundamental chemical principles, we can anticipate certain stability trends:

  • Oxidative Stability: The tertiary benzylic-like hydrogen in 2-sec-butylpyridine may be more susceptible to oxidation compared to the primary hydrogens in this compound and 2-propylpyridine. The quaternary carbon in 2-tert-butylpyridine lacks such a hydrogen, potentially rendering it more stable towards certain oxidative pathways.

  • Steric Effects: The bulky tert-butyl group in 2-tert-butylpyridine may sterically hinder the nitrogen atom, potentially influencing its reactivity and degradation pathways involving the heteroatom.

  • Electronic Effects: The position of the alkyl group influences the electron density of the pyridine ring. The 2-position is electronically different from the 3-position, which could lead to different susceptibilities to electrophilic or nucleophilic attack under various pH conditions.

Methodologies for Forced Degradation Studies

The following protocols are designed to be self-validating, with the inclusion of controls and the use of a stability-indicating analytical method.

Thermal Stability (Dry Heat)
  • Objective: To assess the intrinsic thermal stability of the compounds in the solid or neat liquid state.

  • Protocol:

    • Accurately weigh 10 mg of each compound into separate, clean, and dry glass vials.

    • Place the uncapped vials in a calibrated oven at 70°C.

    • At specified time points (e.g., 24, 48, 72, 168 hours), remove one vial of each compound.

    • Allow the vials to cool to room temperature.

    • Dissolve the contents in a known volume of a suitable solvent (e.g., acetonitrile/water).

    • Analyze the samples by HPLC to determine the percentage of the remaining parent compound.

Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
  • Objective: To evaluate the susceptibility of the compounds to hydrolysis across a range of pH values.

  • Protocol:

    • Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • For each compound, prepare three sets of solutions:

      • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

      • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

      • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at 60°C.

    • At specified time points (e.g., 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before HPLC analysis.

    • Analyze all samples by HPLC.

Oxidative Stability
  • Objective: To determine the compounds' resistance to oxidative degradation.

  • Protocol:

    • Prepare a 0.1 mg/mL solution of each compound in a suitable solvent.

    • To each solution, add 3% hydrogen peroxide.

    • Keep the solutions at room temperature, protected from light.

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot.

    • Analyze the samples by HPLC.

Photostability
  • Objective: To assess the degradation of the compounds upon exposure to light, following ICH Q1B guidelines.[2][3]

  • Protocol:

    • Prepare a 0.1 mg/mL solution of each compound in a suitable solvent.

    • Expose the solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control group of solutions should be wrapped in aluminum foil to protect them from light and stored under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for the accurate assessment of degradation. The method must be able to resolve the parent compound from all potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

  • Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, and precision.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to allow for a clear comparison of the stability of this compound with the other selected alkylpyridines.

Table 1: Comparative Stability Data from Forced Degradation Studies

CompoundStress ConditionTime (hours)% DegradationNumber of Degradation Products
This compound Thermal (70°C)168
Acid Hydrolysis (0.1N HCl, 60°C)72
Base Hydrolysis (0.1N NaOH, 60°C)72
Oxidative (3% H₂O₂)48
Photolytic-
2-Propylpyridine Thermal (70°C)168
Acid Hydrolysis (0.1N HCl, 60°C)72
Base Hydrolysis (0.1N NaOH, 60°C)72
Oxidative (3% H₂O₂)48
Photolytic-
2-sec-Butylpyridine Thermal (70°C)168
Acid Hydrolysis (0.1N HCl, 60°C)72
Base Hydrolysis (0.1N NaOH, 60°C)72
Oxidative (3% H₂O₂)48
Photolytic-
2-tert-Butylpyridine Thermal (70°C)168
Acid Hydrolysis (0.1N HCl, 60°C)72
Base Hydrolysis (0.1N NaOH, 60°C)72
Oxidative (3% H₂O₂)48
Photolytic-
3-Isobutylpyridine Thermal (70°C)168
Acid Hydrolysis (0.1N HCl, 60°C)72
Base Hydrolysis (0.1N NaOH, 60°C)72
Oxidative (3% H₂O₂)48
Photolytic-

Note: The table is a template for presenting experimental data. The actual values would be populated from the experimental results.

A compound is considered more stable under a specific stress condition if it shows a lower percentage of degradation and fewer degradation products. The chromatographic profile will also provide qualitative insights into the complexity of the degradation pathways.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflow for the forced degradation studies and the subsequent analytical evaluation.

Forced_Degradation_Workflow cluster_compounds Test Compounds cluster_stress Forced Degradation Conditions c1 This compound s1 Thermal (Dry Heat) c1->s1 s2 Hydrolytic (Acid, Base, Neutral) c1->s2 s3 Oxidative (H2O2) c1->s3 s4 Photolytic (ICH Q1B) c1->s4 c2 2-Propylpyridine c2->s1 c2->s2 c2->s3 c2->s4 c3 2-sec-Butylpyridine c3->s1 c3->s2 c3->s3 c3->s4 c4 2-tert-Butylpyridine c4->s1 c4->s2 c4->s3 c4->s4 c5 3-Isobutylpyridine c5->s1 c5->s2 c5->s3 c5->s4 analysis HPLC Analysis (Stability-Indicating Method) s1->analysis s2->analysis s3->analysis s4->analysis data Data Interpretation (Comparative Stability Assessment) analysis->data

Caption: Workflow for forced degradation studies.

HPLC_Analysis_Workflow sample Sample from Forced Degradation hplc HPLC System sample->hplc column C18 Reversed-Phase Column hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Parent and Degradants chromatogram->quantification

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Isobutylpyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-isobutylpyridine, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, offering a deeper understanding of the causality behind these essential procedures.

Foundational Knowledge: Understanding the Hazard Profile of this compound

Before addressing disposal, it is imperative to understand the inherent risks associated with this compound. This understanding forms the basis for every procedural step that follows. This compound is classified as a hazardous substance, and its primary risks include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory irritation.[1]

  • Flammability: While not highly flammable, it is a combustible liquid and vapors may form explosive mixtures with air.[1][2]

Therefore, all handling and disposal procedures are designed to mitigate these risks through containment, personal protection, and controlled chemical management.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE when handling this compound, especially during disposal procedures where the risk of exposure is elevated.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and subsequent irritation.
Eye/Face Protection Safety goggles with side-shields or a full-face shieldTo protect against splashes and vapors, preventing serious eye irritation.[3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[3]To prevent inhalation of vapors that can cause respiratory tract irritation.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste .[1][4] Under no circumstances should it be disposed of down the drain or in regular trash. The following workflow provides a systematic approach to its safe disposal.

Step 1: Waste Segregation and Collection
  • Rationale: To prevent unintentional and potentially dangerous chemical reactions, it is crucial to segregate waste streams.

  • Procedure:

    • Designate a specific, clearly labeled, and compatible waste container for this compound and materials contaminated with it.

    • The container must be made of a material that is resistant to pyridines.

    • Ensure the container is kept tightly closed when not in use to minimize the release of vapors.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[5][6]

Step 2: Managing Contaminated Materials
  • Rationale: Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Procedure:

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and any contaminated items (e.g., gloves, pipette tips) and place them in the designated hazardous waste container.[1]

    • Clean the spill area thoroughly after removal of the contaminated material.

Step 3: Final Disposal
  • Rationale: The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal facility to ensure compliance with all local, state, and federal regulations.[1][4]

  • Procedure:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.

    • Ensure all labeling and documentation are completed as required by your institution and the waste disposal company.

    • The primary recommended method for the disposal of pyridine-based waste is incineration in a licensed chemical destruction plant.[3][4] This high-temperature process ensures the complete destruction of the chemical.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a large spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Large Spill: Evacuate the immediate area. If safe to do so, contain the spill to prevent it from entering drains. Alert your institution's EHS or emergency response team.[7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal start This compound Waste Generated container Collect in a Designated, Labeled, and Compatible Hazardous Waste Container start->container contaminated Place Contaminated Materials (e.g., gloves, absorbent) in the Same Container container->contaminated storage Store the Sealed Container in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources contaminated->storage ehs Contact Environmental Health & Safety (EHS) or a Certified Waste Disposal Contractor storage->ehs incineration Waste is Transported to an Approved Facility for High-Temperature Incineration ehs->incineration

Caption: A flowchart illustrating the proper disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and responsible scientific community. By understanding the hazards, diligently following the established protocols, and preparing for emergencies, we uphold the highest standards of laboratory practice. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Isobutylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. For researchers, scientists, and drug development professionals, the safe management of reagents like 2-Isobutylpyridine is not merely a procedural formality but the bedrock of experimental integrity and personal safety. This guide provides an in-depth, operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Analysis: Understanding the 'Why' Behind the 'What'

Before selecting PPE, we must first understand the specific risks posed by this compound. This compound is not benign; its hazards dictate every protective measure we take. According to safety data sheets and chemical hazard databases, this compound presents a multi-faceted threat profile.[1][2]

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The liquid and its vapors pose a significant risk of serious damage upon contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation, causing symptoms like coughing and wheezing.[1][3]

  • Flammability: The substance is a flammable liquid, and its vapors can form explosive mixtures with air, necessitating control of ignition sources.[4][5]

These hazards are the core drivers of our PPE and handling strategy. The goal is to create a series of barriers that prevent the chemical from coming into contact with your body and to control its presence in the work environment.

Key Hazard and Property Summary
PropertyValue / ClassificationRationale for Precaution
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3), Flammable Liquid (Category 3)[1][4]Dictates the need for skin, eye, and respiratory protection.
Physical State Liquid[1]Increased risk of splashes and vapor generation compared to solids.
Boiling Point 181 °C @ 760 mm Hg[6]Volatility requires handling in well-ventilated areas to minimize vapor inhalation.
Flash Point 44.44 °C (112.00 °F)[6]Vapors can ignite near heat, sparks, or open flames.
Exposure Routes Inhalation, Skin Absorption, Ingestion, Eye Contact[7]A comprehensive PPE strategy must block all potential routes of exposure.

The Core Protocol: A Multi-Layered Defense System

Handling this compound safely requires an integrated system where engineering controls (like fume hoods) are the first line of defense, supplemented by a robust PPE ensemble.

Essential Engineering Control: The Fume Hood

The single most critical piece of safety equipment is a certified chemical fume hood.[8] Its primary function is to capture and exhaust vapors, providing a contained workspace that protects you from respiratory exposure. All handling of this compound, including opening containers, transfers, and conducting reactions, must be performed within a functioning fume hood.

Mandatory PPE Ensemble

The following PPE is non-negotiable when handling this compound at any stage.

A. Eye and Face Protection:

  • Why: To prevent contact from splashes, which can cause serious eye irritation.[1]

  • What to Use:

    • Minimum: Chemical splash goggles that conform to ANSI Z87.1 standards.

    • Best Practice: For operations with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[9]

B. Skin and Body Protection:

  • Why: To prevent direct skin contact, which causes irritation, and to protect against accidental spills.[1][3]

  • What to Use:

    • Gloves: Chemical-resistant gloves are essential. Based on data for the parent compound, pyridine, nitrile or neoprene gloves are recommended.[8] Latex gloves are unsuitable. Always inspect gloves for tears or pinholes before use.[10] For prolonged contact, consider double-gloving.

    • Lab Coat/Apron: A flame-resistant lab coat should be worn and fully buttoned. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.

    • Clothing and Footwear: Long pants and closed-toe shoes are mandatory to protect against spills.

C. Respiratory Protection:

  • Why: To prevent the inhalation of vapors that cause respiratory irritation.[1][5]

  • What to Use:

    • Primary Control: A chemical fume hood is the primary method of respiratory protection.[8][11]

    • Secondary Control (For Spills/Emergencies): If a fume hood is not available or in the event of a large spill, respiratory protection is required. The NIOSH Pocket Guide to Chemical Hazards provides detailed guidance for the parent compound, pyridine, which serves as an authoritative reference.[7][12] For concentrations up to 50 ppm, an air-purifying respirator with organic vapor cartridges is recommended.[7] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[7] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as required by OSHA (29 CFR 1910.134).

Operational Plan: From Preparation to Disposal

This section provides the procedural, step-by-step guidance for safe operations.

Workflow for Safe Handling of this compound

G prep_area 1. Designate Work Area (Inside Fume Hood) gather_ppe 2. Gather & Inspect PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat don_coat 4. Don Lab Coat prep_area->don_coat gather_spill 3. Prepare Spill Kit (Absorbent, Waste Bag) don_goggles 5. Don Goggles/Face Shield handle 7. Perform Work with Chemical (Keep containers closed) don_coat->handle don_gloves 6. Don Gloves (Pull over cuffs) dispose_waste 8. Dispose of Contaminated Waste (In labeled, sealed container) handle->dispose_waste doff_gloves 9. Doff Gloves (Contaminated) doff_goggles 10. Doff Goggles/Face Shield doff_coat 11. Doff Lab Coat wash_hands 12. Wash Hands Thoroughly

Caption: Step-by-step workflow from preparation to post-handling safety procedures.

Spill Response Protocol

Even with meticulous planning, spills can occur. Immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) office.

  • Assess and Secure: If the spill is small and contained within the fume hood, you may proceed with cleanup only if you are trained to do so. Ensure ventilation is running. Remove all ignition sources.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. For larger spills outside a hood, a respirator may be necessary.[13]

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[1][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of PPE: All contaminated PPE and cleanup materials must be disposed of as hazardous waste.

Waste Disposal Plan

Disposal of this compound and associated waste is strictly regulated.

  • Designated Waste Container: All waste—including excess reagent, contaminated absorbent materials, and used PPE—must be collected in a clearly labeled, sealable container designated for hazardous chemical waste.[1][11]

  • Segregation: Do not mix this compound waste with other waste streams unless specifically permitted by your institution's waste management plan. Incompatible materials can lead to dangerous reactions.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Flammable).

  • Storage: Store the sealed waste container in a well-ventilated, secondary containment area away from ignition sources, pending pickup by trained EH&S personnel.[8][13] Never pour this compound down the drain.[11]

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutylpyridine
Reactant of Route 2
Reactant of Route 2
2-Isobutylpyridine

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